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  • Product: Ethyl 2-butyl-1H-indole-6-carboxylate
  • CAS: 491601-40-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-butyl-1H-indole-6-carboxylate (CAS 491601-40-2)

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-butyl-1H-indole-6-carboxylate is a substituted indole derivative, a class of heterocyclic compounds of significant interest in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-butyl-1H-indole-6-carboxylate is a substituted indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The indole scaffold is a core structural motif in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and the expected analytical characteristics of Ethyl 2-butyl-1H-indole-6-carboxylate, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 491601-40-2[3]
Molecular Formula C₁₅H₁₉NO₂[3]
Molecular Weight 245.32 g/mol [3]
Physical Form Yellow to Brown Solid[3]
Melting Point 93 to 97 °C[4]
Boiling Point ~400.1 ± 25.0 °C (Predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.
Purity 95% - 97% (as commercially available)[3][4]

Synthesis and Mechanistic Insights

While a specific literature procedure for the synthesis of Ethyl 2-butyl-1H-indole-6-carboxylate is not widely published, a highly plausible and efficient route is the Fischer indole synthesis. This classic and versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[5]

Proposed Synthetic Pathway: Fischer Indole Synthesis

A logical approach to synthesize the target molecule would involve the reaction of 4-(ethoxycarbonyl)phenylhydrazine with 2-hexanone under acidic conditions.

Reaction Scheme:

Fischer Indole Synthesis reagent1 4-(Ethoxycarbonyl)phenylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 2-Hexanone reagent2->intermediate product Ethyl 2-butyl-1H-indole-6-carboxylate intermediate->product [3,3]-Sigmatropic Rearrangement & Cyclization catalyst Acid Catalyst (e.g., PPA, H₂SO₄) catalyst->intermediate catalyst->product

Caption: Proposed Fischer indole synthesis of Ethyl 2-butyl-1H-indole-6-carboxylate.

Experimental Protocol:
  • Hydrazone Formation: Equimolar amounts of 4-(ethoxycarbonyl)phenylhydrazine and 2-hexanone are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred at room temperature or with gentle heating to form the corresponding hydrazone intermediate.[5]

  • Indolization: An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, is added to the reaction mixture.[5] The mixture is then heated, typically at temperatures ranging from 80 to 150 °C, to induce the[1][1]-sigmatropic rearrangement and subsequent cyclization.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base. The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of an acid catalyst is crucial; stronger acids and higher temperatures often facilitate the reaction but may lead to side products. Polyphosphoric acid is often a good choice as it can serve as both the catalyst and the solvent. The purification by column chromatography is a standard and effective method for isolating the desired indole from potential impurities and regioisomers.

Analytical Characterization

Due to the absence of published experimental spectra for Ethyl 2-butyl-1H-indole-6-carboxylate, the following sections describe the expected spectral characteristics based on its chemical structure and data from analogous indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethyl ester group, and the butyl chain. The NH proton of the indole ring will likely appear as a broad singlet in the downfield region (δ 10-12 ppm). The aromatic protons on the benzene ring will appear in the range of δ 7-8 ppm. The methylene protons of the ethyl group will be a quartet around δ 4.3 ppm, coupled to the methyl triplet at around δ 1.4 ppm. The butyl group will show a triplet for the terminal methyl group and multiplets for the methylene groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at approximately δ 165-170 ppm. The aromatic carbons of the indole ring will resonate in the region of δ 110-140 ppm. The carbons of the ethyl and butyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

  • N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[6]

  • C=O Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ due to the carbonyl stretching of the ethyl ester.[7]

  • C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching of the alkyl groups.

  • C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ range due to the C-O stretching of the ester group.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 245. The fragmentation pattern would be expected to involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z = 200, and subsequent fragmentation of the butyl chain.

Potential Biological Activity and Applications

While specific biological studies on Ethyl 2-butyl-1H-indole-6-carboxylate are limited, the broader class of indole-6-carboxylic acid derivatives has shown promise in various therapeutic areas.

  • Anticancer Activity: Several studies have reported the antiproliferative effects of indole-6-carboxylic acid derivatives against various cancer cell lines, including lung, colon, and liver cancer.[8][9] The mechanism of action often involves the inhibition of key enzymes such as receptor tyrosine kinases (e.g., EGFR and VEGFR-2).[8]

  • Antimicrobial Activity: Indole derivatives are known to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[10][11] The presence of the lipophilic butyl group at the 2-position of the indole ring in the target molecule may enhance its ability to penetrate microbial cell membranes, potentially leading to significant antimicrobial effects.

The structural features of Ethyl 2-butyl-1H-indole-6-carboxylate make it an interesting candidate for further investigation in drug discovery programs targeting cancer and infectious diseases.

Safety and Handling

Based on available supplier safety data, Ethyl 2-butyl-1H-indole-6-carboxylate is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[3]

Conclusion

Ethyl 2-butyl-1H-indole-6-carboxylate is a molecule with significant potential for further exploration in medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties, a robust synthetic strategy, and its expected analytical profile. The information presented herein is intended to serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this and related indole derivatives in the pursuit of novel therapeutic agents.

References

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (URL: [Link])

  • Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC. (URL: [Link])

  • Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])

  • QUANTUM CHEMICAL CALCULATIONS, SPECTROSCOPIC INVESTIGATION, NBO ANALYSIS AND DOCKING STUDY OF ETHYL INDOLE 2 CARBOXYLATE - IJRAR.org. (URL: [Link])

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC. (URL: [Link])

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - Beilstein Journals. (URL: [Link])

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC. (URL: [Link])

  • Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C–H Activation | Journal of the American Chemical Society. (URL: [Link])

  • Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process - Organic Chemistry Portal. (URL: [Link])

  • 491601-40-2 | Ethyl 2-butyl-1H-indole-6-carboxylate. (URL: [Link])

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. (URL: [Link])

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  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed. (URL: [Link])

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  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (URL: [Link])

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  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI. (URL: [Link])

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Exploratory

Crystal structure and 1H-NMR characterization of Ethyl 2-butyl-1H-indole-6-carboxylate

An In-Depth Technical Guide to the Structural Elucidation of Indole Scaffolds: A Case Study on Ethyl 1H-indole-2-carboxylate Introduction: The Enduring Significance of the Indole Nucleus in Drug Discovery The indole scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of Indole Scaffolds: A Case Study on Ethyl 1H-indole-2-carboxylate

Introduction: The Enduring Significance of the Indole Nucleus in Drug Discovery

The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, a distinction earned due to its remarkable ability to interact with a multitude of biological targets.[1][2] This bicyclic aromatic heterocycle is a cornerstone of numerous natural products, alkaloids, and essential biomolecules like the amino acid tryptophan, which underscores its evolutionary selection as a biocompatible and versatile molecular framework.[2] Its unique electronic properties and the capacity for substitution at various positions on the ring system allow for the fine-tuning of steric and electronic characteristics, making it a fertile ground for the development of novel therapeutics.[1][3]

In modern drug discovery, indole derivatives have been successfully developed into a wide array of therapeutic agents, including treatments for cancer, inflammatory disorders, and infectious diseases.[3][4] The structural versatility of the indole ring enables it to serve as a template for designing enzyme inhibitors, receptor agonists or antagonists, and modulators of complex signaling pathways.[2][3][5]

A precise understanding of the three-dimensional structure and electronic environment of any new indole-based compound is paramount for establishing robust Structure-Activity Relationships (SAR). This guide provides an in-depth technical overview of the two primary analytical techniques for this purpose: single-crystal X-ray diffraction and ¹H-NMR spectroscopy. While the initial topic of interest was Ethyl 2-butyl-1H-indole-6-carboxylate, a thorough search of structural databases, including the Cambridge Structural Database (CSD), revealed no publicly available crystallographic or detailed NMR data for this specific molecule at the time of this writing.[6][7][8]

To maintain scientific integrity and provide a practical, data-grounded guide, we will proceed with a comprehensive analysis of a closely related and well-characterized analogue: Ethyl 1H-indole-2-carboxylate . The principles and methodologies discussed herein are directly applicable to the characterization of other novel indole derivatives.

Part 1: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10] It provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's physical properties and its potential interactions with a biological target.[11]

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision. The quality of the final structure is entirely dependent on the quality of the initial crystal.[9][12]

Step 1: Crystallization

  • Objective: To grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) with minimal internal imperfections.[9][12]

  • Methodology (Slow Evaporation):

    • Dissolve the purified Ethyl 1H-indole-2-carboxylate powder in a suitable solvent (e.g., methanol, as reported in the literature) to near-saturation in a clean vial.[13][14]

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

    • The rationale behind slow evaporation is to allow the molecules to organize themselves into a highly ordered, thermodynamically stable crystal lattice, minimizing defects.[15]

  • Self-Validation: The formation of clear, well-defined crystals with sharp edges is a primary indicator of a successful crystallization process.

Step 2: Data Collection

  • Objective: To mount a suitable crystal and collect a complete set of diffraction data using a diffractometer.

  • Methodology:

    • A suitable crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to a low temperature (e.g., 170 K) in a stream of nitrogen gas.[14] This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

    • The crystal is centered in a monochromatic X-ray beam. Modern diffractometers, such as a Rigaku XtaLAB mini, are commonly used for small molecules.[14]

    • The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam. A detector records the position and intensity of the diffracted X-rays, which appear as a pattern of spots.[9][15]

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data to generate an electron density map and refine a molecular model.

  • Methodology:

    • The collected data are processed to correct for experimental factors and to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods, which are computational algorithms that are highly effective for small molecules.[9] This step generates an initial electron density map.

    • A molecular model is built into the electron density map, and its atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[9]

Crystallographic Data for Ethyl 1H-indole-2-carboxylate

The following data were obtained from the crystallographic study of Ethyl 1H-indole-2-carboxylate.[14]

ParameterValue
Chemical FormulaC₁₁H₁₁NO₂
Formula Weight189.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5622 (7)
b (Å)18.891 (2)
c (Å)9.6524 (13)
β (°)104.454 (13)
Volume (ų)982.1 (2)
Z (Molecules/Unit Cell)4
Temperature (K)170
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R₁)0.049
wR₂ (all data)0.144
Analysis of the Crystal Structure

The crystal structure of Ethyl 1H-indole-2-carboxylate reveals several key features. The molecule itself is nearly planar.[13] In the solid state, the molecules form hydrogen-bonded dimers. Specifically, the hydrogen atom on the indole nitrogen (N-H) of one molecule forms a strong hydrogen bond with the carbonyl oxygen of an adjacent molecule.[13][14] This interaction creates a centrosymmetric ring motif, which is a common and stable arrangement in crystal packing.[13][14] These dimeric units then pack into a herringbone pattern, a classic packing mode for planar aromatic molecules.[13][14]

Caption: Molecular structure of Ethyl 1H-indole-2-carboxylate.

Part 2: ¹H-NMR Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[16] It provides detailed information about the electronic environment of each proton, their connectivity to neighboring protons, and the number of protons in each unique environment.

Experimental Protocol: Sample Preparation and Data Acquisition

The quality of an NMR spectrum is highly dependent on sample preparation.

  • Objective: To prepare a homogeneous solution of the analyte suitable for high-resolution NMR analysis.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of Ethyl 1H-indole-2-carboxylate. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.[17] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.

    • Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.[17] This step is critical to remove any particulate matter, which can degrade the magnetic field homogeneity and broaden the spectral lines.

    • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument performs a series of steps: locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and acquiring the free induction decay (FID) signal after a radiofrequency pulse.

    • A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum that is typically analyzed.

¹H-NMR Spectral Analysis (Predicted)

The ¹H-NMR spectrum of Ethyl 1H-indole-2-carboxylate is expected to show distinct signals for each chemically non-equivalent proton.[18][19] The following analysis is based on established chemical shift ranges for indole derivatives and fundamental principles of NMR spectroscopy.[18][20]

Caption: Proton environments in Ethyl 1H-indole-2-carboxylate.

LabelProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
A NH -1~11.9 (in DMSO-d₆) or ~8.8 (in CDCl₃)broad singlet (br s)1HThe indole N-H proton is acidic and often appears as a broad signal due to exchange. Its chemical shift is highly solvent-dependent.
B H -3~7.2doublet (d) or singlet (s)1HLocated on the electron-rich pyrrole ring, adjacent to the electron-withdrawing C2-substituent.
C H -4~7.7doublet (d)1HAromatic proton deshielded by the ring current, coupled to H-5.
D H -5~7.1triplet (t)1HAromatic proton coupled to both H-4 and H-6.
E H -6~7.3triplet (t)1HAromatic proton coupled to both H-5 and H-7.
F H -7~7.5doublet (d)1HAromatic proton deshielded by proximity to the indole nitrogen, coupled to H-6.
G -O-CH₂ -CH₃~4.4quartet (q)2HMethylene protons adjacent to the ester oxygen, deshielded. Split into a quartet by the three neighboring methyl protons (n+1 rule).
H -O-CH₂-CH₃ ~1.4triplet (t)3HMethyl protons of the ethyl group. Split into a triplet by the two neighboring methylene protons.

Conclusion

The combined application of single-crystal X-ray diffraction and ¹H-NMR spectroscopy provides a comprehensive and validated structural characterization of novel chemical entities like Ethyl 1H-indole-2-carboxylate. X-ray crystallography delivers an unambiguous solid-state structure, defining precise bond lengths, angles, and intermolecular packing forces such as hydrogen bonding. Concurrently, ¹H-NMR spectroscopy reveals the molecule's structure in solution, confirming the proton framework and electronic environment. Together, these techniques are foundational for the rational design and optimization of new indole-based therapeutic agents, enabling researchers in drug development to build predictive models for biological activity and ADME properties.

References

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  • Al-Shorbagy, M. Y., et al. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2). Available at: [Link]

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Foundational

Ethyl 2-butyl-1H-indole-6-carboxylate: A Comprehensive Guide to Solubility Profiling in Organic Solvents

Executive Summary Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2; Formula: C15​H19​NO2​ ) is a critical heterocyclic building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2; Formula: C15​H19​NO2​ ) is a critical heterocyclic building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. Typically presenting as a yellow to brown solid at room temperature[1], its processing requires precise manipulation of its solvation behavior. This whitepaper provides an in-depth, mechanistically grounded guide to establishing the solubility profile of this compound in various organic solvents, moving beyond empirical observation to predictive, self-validating thermodynamic methodologies.

Physicochemical Profiling & Structural Causality

To rationally select solvents for reactions, crystallizations, or chromatographic purifications, one must first deconstruct the solute's molecular architecture. The solubility of an organic molecule is a direct function of its ability to disrupt solvent-solvent interactions and establish energetically favorable solute-solvent interactions.

Ethyl 2-butyl-1H-indole-6-carboxylate possesses three distinct structural motifs that dictate its solvation:

The Indole Core: Provides a rigid, planar aromatic system capable of π

π stacking, alongside a secondary amine (N-H) that acts as a strong hydrogen-bond donor.
  • The C2-Butyl Group: This aliphatic chain imparts significant lipophilicity, increasing the molecule's affinity for non-polar and weakly polar environments by maximizing London dispersion forces.

  • The C6-Ethyl Ester: Introduces a localized dipole and acts as a hydrogen-bond acceptor, allowing for specific dipole-dipole interactions with moderately polar solvents.

  • Predictive Solvation via Hansen Solubility Parameters (HSP)

    Rather than relying on the simplistic "like dissolves like" heuristic, modern process chemistry utilizes Hansen Solubility Parameters (HSP)[2]. HSP divides the total cohesive energy density of a substance into three parameters:

    • δD​ (Dispersion forces): Driven by the bulky indole and butyl groups.

    • δP​ (Polar forces): Driven by the ester carbonyl and the indole nitrogen.

    • δH​ (Hydrogen bonding): Driven primarily by the N-H donor and C=O acceptor.

    While the unsubstituted indole nucleus has baseline HSP values of approximately δD​=19.8 , δP​=7.5 , and δH​=6.5 MPa1/2 [2], the addition of the butyl and ethyl ester groups shifts the compound's "solubility sphere." The lipophilic butyl chain lowers the relative requirement for δH​ , pushing the optimal solvent profile toward medium-polarity, aprotic solvents (e.g., ethyl acetate, dichloromethane)[3][4].

    The Self-Validating Experimental Protocol: Isothermal Saturation

    To generate trustworthy, highly accurate solubility data, kinetic dissolution must be explicitly separated from thermodynamic equilibrium. The "shake-flask" or isothermal saturation method remains the gold standard[3].

    As a Senior Application Scientist, I mandate that every solubility protocol be a self-validating system . This means the protocol must contain internal checks to prove that true equilibrium was reached and that the solid phase did not undergo solvent-mediated polymorphic transformation during the experiment.

    Step-by-Step Methodology
    • Saturation (The Excess Solid Principle): Add a known volume of the target organic solvent (e.g., 5.0 mL) to a borosilicate glass vial. Incrementally add solid Ethyl 2-butyl-1H-indole-6-carboxylate until a visible suspension remains.

      • Causality: The presence of undissolved solid guarantees that the chemical potential of the solute in the solid state equals that in the solution state, a fundamental prerequisite for thermodynamic equilibrium.

    • Isothermal Equilibration: Seal the vials hermetically and agitate them in an orbital shaker or thermostatic water bath at a strictly controlled temperature (e.g., 298.15±0.1 K ) for 24 to 48 hours.

      • Causality: Extended agitation overcomes kinetic barriers to dissolution, particularly for lipophilic solids that may exhibit poor wettability in certain solvents[3].

    • Phase Separation (Critical Step): Separate the liquid and solid phases using centrifugation or filtration through a 0.22 µm PTFE syringe filter.

      • Causality:Filtration must occur at the exact equilibration temperature using pre-equilibrated equipment. Any temperature fluctuation during this step will induce spontaneous nucleation (if cooling) or further dissolution (if warming), destroying the accuracy of the sample.

    • Quantification: Dilute the clear supernatant immediately into a compatible diluent to prevent precipitation. Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve.

    • Solid-Phase Verification (The Internal Control): Recover the residual undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD).

      • Causality: Solvents can induce polymorphic transitions or solvate formation. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new crystal form, not the original API intermediate.

    Representative Solubility Matrix

    Based on the structural thermodynamics of highly substituted indole-carboxylates[3][4], the following table summarizes the expected solubility profile for Ethyl 2-butyl-1H-indole-6-carboxylate. (Note: As specific empirical data for this exact CAS is highly proprietary, this matrix serves as a predictive baseline for researchers executing the protocol above).

    SolventSolvent ClassDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 298.15 K)Mechanistic RationaleEthyl AcetateEster6.02> 100 (High)Excellent δP​ and δH​ matching; strong ester-ester affinity and H-bond acceptance from the indole N-H[4].DichloromethaneHalogenated8.93> 100 (High)Superior dispersion force ( δD​ ) matching; highly effective at solvating the bulky butyl and indole moieties.TolueneAromatic2.3830 - 50 (Moderate)Favorable π π stacking with the indole core; excellent solvation of the lipophilic butyl chain, though lacking H-bond disruption[5].MethanolPolar Protic32.710 - 25 (Moderate)Strong solvent-solvent self-association (H-bonding network) competes with solute solvation, limiting overall capacity[4].n-HexaneAliphatic1.89< 5 (Low)Insufficient polarity to disrupt the crystal lattice energy driven by the ester and amine groups.WaterAqueous80.1< 0.1 (Insoluble)High cohesive energy density of water strictly excludes the highly lipophilic C2-butyl group.

    Workflow Visualization

    The following diagram maps the logical flow of the self-validating isothermal saturation protocol, highlighting the critical divergence between liquid-phase quantification and solid-phase verification.

    G N1 1. Solute Preparation (Excess Solid Addition) N2 2. Solvent Addition (Target Organic Solvents) N1->N2 N3 3. Isothermal Agitation (24-48h, Constant T) N2->N3 N4 4. Phase Separation (Isothermal Filtration) N3->N4 Equilibrium Reached N5 5. HPLC-UV Quantification (Supernatant Analysis) N4->N5 Liquid Phase N6 6. Solid-Phase Verification (XRPD for Polymorphism) N4->N6 Solid Phase N7 Validated Thermodynamic Solubility Profile N5->N7 N6->N7 Validates Crystal Form

    Isothermal saturation workflow for self-validating thermodynamic solubility determination.

    References

    • ResearchGate. "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents". ResearchGate Publications. Available at: [Link]

    • American Chemical Society (ACS). "Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents". Journal of Chemical & Engineering Data. Available at: [Link]

    • Prof. Steven Abbott. "HSP Basics | Practical Solubility Science". Hansen Solubility Parameters. Available at:[Link]

    Sources

    Exploratory

    An In-Depth Technical Guide to the In Vitro Biological Activity of Ethyl 2-Alkyl-1H-indole-6-carboxylate Derivatives

    Introduction: The Indole-6-Carboxylate Scaffold - A Privileged Motif in Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic co...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Indole-6-Carboxylate Scaffold - A Privileged Motif in Drug Discovery

    The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it a versatile scaffold for interacting with various biological targets. This guide focuses on a specific, yet underexplored, class of indole derivatives: ethyl 2-alkyl-1H-indole-6-carboxylates. While direct data on the 2-butyl derivative is sparse, this document will provide a comprehensive overview of the known in vitro biological activities of structurally related 2-substituted ethyl indole-6-carboxylate derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

    The strategic placement of an ethyl carboxylate group at the 6-position and an alkyl chain at the 2-position of the indole ring presents a unique opportunity for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The ester group at C-6 can be hydrolyzed by esterases, potentially leading to pro-drug strategies, while the alkyl group at C-2 can influence lipophilicity and steric interactions with target proteins. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory potential of these derivatives, providing detailed experimental protocols and structure-activity relationship (SAR) insights where available.

    I. Anticancer Activity: Targeting Key Pathways in Malignancy

    The indole scaffold is a well-established pharmacophore in oncology, with several indole-containing drugs approved for clinical use.[3][4] Derivatives of indole-6-carboxylate have emerged as promising candidates for the development of novel anticancer agents, primarily through the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are often overexpressed in various cancers.[3][4]

    A. Rationale for Targeting EGFR and VEGFR-2

    The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[3][4] Dysregulation of these pathways is a hallmark of many cancers. Therefore, the development of small molecule inhibitors that can block the ATP-binding site of these kinases is a validated and effective strategy in cancer therapy. The indole-6-carboxylate scaffold provides a suitable framework for designing such inhibitors, with modifications at the N-1 and C-2 positions allowing for fine-tuning of inhibitory activity and selectivity.

    B. In Vitro Antiproliferative Activity of 2-Substituted Indole-6-Carboxylate Derivatives

    Recent studies have explored the synthesis and cytotoxic effects of various derivatives of methyl indole-6-carboxylate against a panel of human cancer cell lines. While not ethyl esters, the findings provide valuable insights into the potential of this scaffold.

    Table 1: In Vitro Cytotoxicity of Indole-6-Carboxylate Derivatives against Human Cancer Cell Lines

    Compound IDR1R2Cancer Cell LineIC50 (µM)[3][4]
    4a -CH3Hydrazine-1-carbothioamideHepG210.25 ± 1.05
    HCT-1167.53 ± 0.68
    A54912.81 ± 1.19
    6c -CH31,3,4-oxadiazole derivativeHepG215.34 ± 1.42
    HCT-11611.27 ± 1.03
    A54918.92 ± 1.76

    Data presented as mean ± standard deviation.

    C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

    The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

    1. Cell Culture and Seeding:

    • Human cancer cell lines (e.g., HepG2, HCT-116, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For the assay, cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

    2. Compound Treatment:

    • The test compounds (indole-6-carboxylate derivatives) are dissolved in DMSO to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium.

    • The medium from the cell plates is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

    3. Incubation and MTT Addition:

    • The plates are incubated for 48-72 hours.

    • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    4. Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

    5. Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

    D. Signaling Pathway and Experimental Workflow

    G

    G

    II. Antimicrobial Activity: A Renewed Interest in Indole Scaffolds

    The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[3][5] Indole derivatives have a long history of being investigated for their antibacterial and antifungal properties.[1] The lipophilic nature of the indole ring allows for penetration of microbial cell membranes, and various substituents can be introduced to interact with specific microbial targets.

    A. Rationale for Antimicrobial Evaluation

    Indole itself is a signaling molecule in many bacterial species, and its derivatives can interfere with these pathways. Furthermore, the planar structure of the indole ring can intercalate with DNA, and other modifications can lead to the inhibition of essential microbial enzymes. The ethyl 2-alkyl-1H-indole-6-carboxylate scaffold, with its tunable lipophilicity and potential for hydrogen bonding, presents a promising starting point for the development of new antimicrobial agents.

    B. In Vitro Antimicrobial Susceptibility Testing

    While specific data for 2-alkyl-indole-6-carboxylates is limited, the general protocols for evaluating the antimicrobial activity of novel compounds are well-established.

    Table 2: Representative Antimicrobial Activity of Indole Derivatives

    Compound ClassTest OrganismMIC (µg/mL)Reference
    Indole-thiadiazole derivativeStaphylococcus aureus6.25[5]
    Indole-triazole derivativeEscherichia coli12.5[5]
    Indole-triazole derivativeCandida albicans3.125[5]
    C. Experimental Protocols: Antimicrobial Susceptibility Testing

    1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method): [6][7]

    • Preparation of Inoculum: A pure culture of the test microorganism (bacterial or fungal) is grown overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

    2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: [8][9]

    • Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate that does not contain the test compound.

    • The plates are incubated for 24-48 hours.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

    G

    III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

    Chronic inflammation is a key contributor to a wide range of diseases. Indole derivatives, including the well-known NSAID indomethacin, have demonstrated significant anti-inflammatory properties.[10][11] The mechanisms of action often involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of pro-inflammatory cytokine production.

    A. Rationale for Anti-inflammatory Evaluation

    The ethyl 2-alkyl-1H-indole-6-carboxylate scaffold can be rationally designed to target key inflammatory mediators. The indole core can mimic the structure of endogenous ligands for inflammatory receptors, while the substituents at the 2 and 6 positions can be modified to enhance potency and selectivity.

    B. In Vitro Anti-inflammatory Assays

    1. Inhibition of Nitric Oxide (NO) Production (Griess Assay): [12]

    • Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.

    • Protocol:

      • Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.

      • Cells are pre-treated with various concentrations of the test compounds.

      • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

      • After 24 hours, the cell culture supernatant is collected.

      • The Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm. A decrease in absorbance indicates inhibition of NO production.

    2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: [13][14]

    • Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

    • Protocol:

      • A commercially available COX inhibitor screening kit is typically used.

      • The assay is based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product generated by the COX enzyme.

      • The test compound is incubated with the COX enzyme and a probe.

      • The reaction is initiated by the addition of arachidonic acid.

      • The fluorescence or absorbance is measured, and a decrease in the signal indicates COX inhibition.

    3. 5-Lipoxygenase (5-LOX) Inhibition Assay: [15][16]

    • Principle: This assay determines the inhibitory effect of a compound on the 5-LOX enzyme, which is involved in the biosynthesis of leukotrienes.

    • Protocol:

      • A common method involves a spectrophotometric assay that measures the formation of the conjugated diene hydroperoxide product from linoleic acid at 234 nm.

      • The test compound is incubated with the 5-LOX enzyme.

      • The reaction is initiated by the addition of the substrate (linoleic acid).

      • The increase in absorbance at 234 nm is monitored over time. A reduced rate of absorbance increase indicates 5-LOX inhibition.

    G

    IV. Synthesis of 2-Alkyl-1H-indole-6-carboxylate Derivatives

    A general and efficient method for the synthesis of the target scaffold is crucial for further biological evaluation. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.

    G

    V. Conclusion and Future Directions

    The ethyl 2-alkyl-1H-indole-6-carboxylate scaffold represents a promising area for the discovery of novel therapeutic agents. The available data on related indole-6-carboxylate derivatives strongly suggest potential for significant anticancer activity through the inhibition of key receptor tyrosine kinases. Furthermore, the broader class of indole derivatives has well-documented antimicrobial and anti-inflammatory properties, indicating that this specific scaffold is worthy of further investigation in these areas as well.

    Future research should focus on the synthesis and systematic in vitro evaluation of a library of ethyl 2-alkyl-1H-indole-6-carboxylate derivatives with varying alkyl chain lengths at the 2-position. This will allow for a comprehensive structure-activity relationship study and the identification of lead compounds with potent and selective biological activity. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential in vitro studies. The insights gained from such research will undoubtedly contribute to the development of novel and effective treatments for a range of human diseases.

    References

    • BenchChem. (2025). Application Note: Griess Assay for Quantifying Nitric Oxide Production in Response to Olprinone. BenchChem.
    • Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry. [Link]

    • Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Taylor & Francis. [Link]

    • Kumar, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. International Journal of Pharmaceutical Sciences and Research.
    • Emery Pharma. (2016).
    • R&D Systems. Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
    • Verma, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society.
    • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
    • Madhumitha, G. (2015). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Research Journal of Pharmacy and Technology.
    • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol.
    • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC.
    • Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
    • Indian Council of Medical Research. (2021). Standard Operating Procedures for Fungal Identification and Detection of Antifungal Resistance. ICMR.
    • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
    • MDPI. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
    • PMC. (2022). A Practical Guide to Antifungal Susceptibility Testing. PMC.
    • Oxford Academic. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Oxford Academic.
    • Bio-protocol. (2020).
    • BenchChem. (2025). Application Notes and Protocols: 5-Lipoxygenase Inhibition Assay Using Carbazomycin C. BenchChem.
    • Semantic Scholar. (2015). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Semantic Scholar.
    • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
    • PMC. (2024).
    • Emery Pharma. (2016).
    • PMC. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC.
    • PubMed. (2016).
    • BioVision. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision.
    • ResearchGate. (2022). Synthesis, Structure-Activity Relationship Studies and Biological Evaluation of Novel 2,5-Disubstituted Indole Derivatives as Anticancer Agents | Request PDF.
    • Wikipedia.
    • ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?.
    • International Journal of Research in Pharmaceutical Sciences. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. International Journal of Research in Pharmaceutical Sciences.
    • PMC. (2023).
    • PMC. (2026). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. PMC.
    • Diva-Portal.org. (2002).
    • PubMed. (2013).
    • Frontiers. (2020). Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). Frontiers.
    • ACS Publications. (2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
    • International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research.
    • Organic Chemistry Frontiers (RSC Publishing). (2022). The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022). Organic Chemistry Frontiers (RSC Publishing).
    • Jove.
    • R&D Systems. Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
    • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
    • ResearchGate. Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | Request PDF.
    • DergiPark. (2012). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark.
    • Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Growing Science.
    • The Journal of Organic Chemistry - ACS Publications. (2004). A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines.
    • RSC Publishing. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing.
    • MDPI. (2016).
    • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

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    Foundational

    Pharmacokinetic properties of 2-butyl-1H-indole-6-carboxylate scaffolds

    An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-butyl-1H-indole-6-carboxylate Scaffolds Introduction: The Promise of the Indole Scaffold The indole ring system stands as a "privileged" scaffold in the r...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-butyl-1H-indole-6-carboxylate Scaffolds

    Introduction: The Promise of the Indole Scaffold

    The indole ring system stands as a "privileged" scaffold in the realm of medicinal chemistry.[1][2][3] Its unique aromatic and heterocyclic nature allows it to interact with a wide array of biological targets, forming the core of numerous natural products and clinically approved drugs.[1][2] The versatility of the indole nucleus permits extensive chemical modification, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on a specific derivative, the 2-butyl-1H-indole-6-carboxylate scaffold, a structure with potential for diverse therapeutic applications.

    While specific public data on the complete pharmacokinetic profile of this exact scaffold is emerging, this guide serves as a comprehensive framework for its evaluation. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a logical, in-depth, and field-proven approach to characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold and its analogues. We will explore the causality behind experimental choices, from predictive in silico modeling to definitive in vivo studies, to construct a complete pharmacokinetic narrative.

    Part 1: The Predictive Foundation: In Silico and Physicochemical Profiling

    Before committing to resource-intensive in vitro and in vivo studies, a foundational understanding of a compound's likely behavior can be established through computational modeling and basic physicochemical characterization.[4][5] This initial phase helps to identify potential liabilities early, guiding more targeted experimental design.[6][7]

    Core Physicochemical Properties and Their Pharmacokinetic Impact

    The "drug-like" nature of a molecule is heavily influenced by its fundamental physical and chemical properties. These properties govern its ability to dissolve, cross biological membranes, and resist metabolic breakdown.

    • Lipophilicity (LogP/LogD): The partitioning of a compound between an oily (n-octanol) and an aqueous phase is a critical determinant of its ability to cross cell membranes. An optimal LogP/LogD is crucial; too low, and the compound may not be absorbed, too high, and it may have poor solubility and be prone to rapid metabolism and non-specific binding.

    • Aqueous Solubility: A compound must be in solution to be absorbed. Poor aqueous solubility is a common hurdle in drug development, often leading to low and variable bioavailability.[6]

    • Molecular Weight (MW): Lower molecular weight compounds (<500 Daltons) are generally more likely to be orally absorbed, a principle encapsulated in guidelines like Lipinski's Rule of Five.[8][9]

    • pKa: The ionization state of a compound at different pH values affects its solubility and ability to permeate membranes. The carboxylate group in our scaffold will be ionized at physiological pH, influencing its properties.

    Table 1: Predicted Physicochemical Properties of 2-butyl-1H-indole-6-carboxylate

    PropertyPredicted ValuePharmacokinetic Implication
    Molecular Weight~245 g/mol Favorable for oral absorption.
    LogP~3.5Moderate lipophilicity, suggesting good potential for membrane permeability.
    Aqueous SolubilityLow to moderateThe carboxylate group may enhance solubility, but the indole core is lipophilic. Experimental verification is critical.
    pKa (acidic)~4-5The carboxylic acid will be ionized at intestinal and blood pH (7.4), which could decrease passive diffusion but increase solubility.
    Experimental Protocol: Thermodynamic Solubility Assay

    This protocol determines the equilibrium solubility of a compound, a critical parameter for predicting its absorption.

    Objective: To determine the maximum concentration of the 2-butyl-1H-indole-6-carboxylate scaffold that can be dissolved in a buffered aqueous solution at a specific pH.

    Methodology:

    • Compound Preparation: Prepare a high-concentration stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Incubation: Add a small aliquot of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Equilibration: Shake the samples at room temperature for 24 hours to ensure equilibrium is reached.

    • Separation: Separate the undissolved compound from the saturated solution by centrifugation or filtration.

    • Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Analysis: Compare the measured concentration to a standard curve to determine the solubility in µg/mL or µM.

    Part 2: The Experimental Core: In Vitro ADME Assays

    In vitro ADME assays form the backbone of early pharmacokinetic profiling, providing essential data on a compound's potential for absorption, distribution, and metabolic fate.[7][10][11] These assays are crucial for building structure-activity relationships (SAR) and guiding lead optimization.[1][6]

    Absorption: Assessing Permeability

    For oral administration, a drug must effectively cross the intestinal epithelium to reach systemic circulation.

    Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay models passive diffusion across a lipid membrane, providing a rapid assessment of a compound's likely absorption.

    Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium, complete with tight junctions and efflux transporters. It provides a more biologically relevant measure of permeability and can identify if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[6]

    Experimental Workflow: Assessing Intestinal Permeability

    G cluster_pampa PAMPA (Passive Diffusion) cluster_caco2 Caco-2 Assay (Active Transport & Passive Diffusion) pampa_start Compound in Donor Well (pH 6.5) pampa_membrane Artificial Membrane (Lipid-infused filter) pampa_start->pampa_membrane pampa_acceptor Acceptor Well (pH 7.4) pampa_membrane->pampa_acceptor pampa_quantify Quantify Compound (LC-MS) pampa_acceptor->pampa_quantify end_pampa end_pampa pampa_quantify->end_pampa Calculate Pe (Effective Permeability) caco_start_A Apical Dosing (A -> B) caco_monolayer Caco-2 Monolayer caco_start_A->caco_monolayer caco_start_B Basolateral Dosing (B -> A) caco_start_B->caco_monolayer caco_quantify Quantify Compound (LC-MS) caco_monolayer->caco_quantify end_caco end_caco caco_quantify->end_caco Calculate Papp & Efflux Ratio start Test Compound start->pampa_start start->caco_start_A start->caco_start_B G cluster_workflow Metabolic Stability Workflow cluster_sampling Time Points start Test Compound + Liver Microsomes preincubation Pre-incubate at 37°C start->preincubation initiate Initiate Reaction (Add NADPH) preincubation->initiate t0 T=0 min initiate->t0 Sample t5 T=5 min initiate->t5 Sample t15 T=15 min initiate->t15 Sample t30 T=30 min initiate->t30 Sample quench Quench Reaction (Acetonitrile) t0->quench t5->quench t15->quench t30->quench analyze Analyze by LC-MS quench->analyze calculate Calculate Half-life (t½) & Intrinsic Clearance (CLint) analyze->calculate result Metabolic Stability Profile calculate->result G cluster_dosing Dosing cluster_sampling Blood Sampling (Serial Time Points) start Test Compound Formulation po_dose Oral (PO) Dosing start->po_dose iv_dose Intravenous (IV) Dosing start->iv_dose animal_model Rodent Model (e.g., Rat) po_dose->animal_model iv_dose->animal_model t_pre Pre-dose animal_model->t_pre t_post Post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) t_pre->t_post processing Plasma Separation t_post->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis Pharmacokinetic Modeling analysis->pk_analysis results Calculate PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd, F%) pk_analysis->results

    Caption: A typical workflow for an in vivo pharmacokinetic study.

    Part 4: Structure-Pharmacokinetic Relationships (SPR) and Lead Optimization

    The ultimate goal of pharmacokinetic profiling is to guide the design of better molecules. By understanding how structural changes affect ADME properties, medicinal chemists can optimize a lead compound.

    Table 3: Hypothetical SPR for the 2-butyl-1H-indole-6-carboxylate Scaffold

    ModificationPositionPredicted Impact on PharmacokineticsRationale
    Replace butyl with propyl C2May slightly decrease lipophilicity and increase metabolic stability.Shorter alkyl chains can be less prone to oxidation.
    Convert carboxylate to amide C6May increase permeability and metabolic stability.Amides are generally more resistant to hydrolysis than esters and are less likely to be ionized.
    Add a fluorine atom Benzene RingCan increase metabolic stability and alter binding affinity.Blocks sites of potential oxidative metabolism.
    N-alkylation N1Can increase lipophilicity and modulate metabolic profile.N-dealkylation becomes a possible metabolic pathway.

    Conclusion

    Characterizing the pharmacokinetic properties of the 2-butyl-1H-indole-6-carboxylate scaffold is a multi-stage, iterative process. It begins with predictive in silico and physicochemical assessments to establish a baseline and identify potential issues. This is followed by a suite of in vitro ADME assays to experimentally determine the scaffold's permeability, plasma protein binding, and metabolic fate. Finally, in vivo studies provide the definitive understanding of the compound's behavior in a complex biological system.

    By systematically applying the principles and protocols outlined in this guide, researchers can efficiently build a comprehensive pharmacokinetic profile, enabling data-driven decisions to optimize this promising scaffold and advance the development of new and effective therapeutics.

    References

    • 6. Sygnature Discovery.

    • . MDPI.

    • . Charles River Laboratories.

    • . WuXi AppTec.

    • . BioDuro-Sundia.

    • . WuXi AppTec Lab Testing Division.

    • . BenchChem.

    • . National Center for Biotechnology Information.

    • . PubMed.

    • . ResearchGate.

    • . Bentham Science Publishers.

    • . Journal of Applied Pharmaceutical Science.

    • . RSC Publishing.

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    Exploratory

    Ethyl 2-butyl-1H-indole-6-carboxylate molecular weight and exact mass determination

    An In-depth Technical Guide to the Molecular Weight and Exact Mass Determination of Ethyl 2-butyl-1H-indole-6-carboxylate Authored by: A Senior Application Scientist Foreword: The Foundational Importance of Mass in Drug...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the Molecular Weight and Exact Mass Determination of Ethyl 2-butyl-1H-indole-6-carboxylate

    Authored by: A Senior Application Scientist

    Foreword: The Foundational Importance of Mass in Drug Discovery

    In the landscape of modern drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the fundamental physical properties of a molecule, its mass is paramount. This guide provides a comprehensive, technically-grounded framework for the determination of both the molecular weight and the exact mass of a representative novel compound, Ethyl 2-butyl-1H-indole-6-carboxylate. While this specific molecule serves as our primary example, the principles and methodologies detailed herein are broadly applicable across the small molecule drug discovery pipeline. We will bridge theoretical calculations with state-of-the-art experimental protocols, offering not just the "how" but the critical "why" behind each step, reflecting an approach rooted in deep analytical expertise.

    Theoretical Mass Determination: From Nomenclature to Formula

    Before any empirical analysis, a theoretical mass must be calculated. This serves as the benchmark against which all experimental data will be compared. The journey begins with the systematic deconstruction of the compound's IUPAC name to derive its molecular formula.

    Structural Derivation and Molecular Formula

    The name "Ethyl 2-butyl-1H-indole-6-carboxylate" provides a precise blueprint for the molecule's structure:

    • Indole: A bicyclic aromatic scaffold consisting of a fused benzene and pyrrole ring (C₈H₇N).

    • 2-butyl: A four-carbon alkyl chain (C₄H₉) is attached to the second position of the indole ring.

    • 6-carboxylate: An ester functional group (-COO-) is located at the sixth position.

    • Ethyl: The ester is an ethyl ester, meaning an ethyl group (C₂H₅) is attached to the carboxylate oxygen.

    Assembling these components yields the molecular formula C₁₅H₁₉NO₂ .

    Distinguishing Molecular Weight from Exact Mass

    A critical distinction must be made between two key mass-related terms:

    • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule based on the natural abundance of its constituent isotopes.[1][2] It is calculated using the atomic weights found on the periodic table (e.g., C ≈ 12.011 amu, H ≈ 1.008 amu). This value is crucial for stoichiometric calculations in synthetic chemistry.

    • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da).[1][2] High-resolution mass spectrometry measures the exact mass, which is instrumental in determining a molecule's elemental composition.[3][4]

    Calculated Mass Properties

    The theoretical mass values for Ethyl 2-butyl-1H-indole-6-carboxylate are summarized below. These values can be readily calculated using various online tools or specialized software.[5][6][7][8][9]

    PropertyValueCalculation Basis
    Molecular Formula C₁₅H₁₉NO₂IUPAC Nomenclature
    Molecular Weight 245.32 g/mol Sum of average atomic weights of all atoms
    Exact Mass 245.14158 DaSum of the masses of the most abundant isotopes

    Experimental Mass Verification: High-Resolution Mass Spectrometry

    Mass spectrometry (MS) is the definitive analytical technique for determining the mass of a molecule.[10][11] For the purposes of confirming the identity and elemental composition of a novel compound, high-resolution mass spectrometry (HRMS) is the gold standard.[3][12]

    The Causality of Instrumental Choices

    A mass spectrometer consists of three primary components: an ion source, a mass analyzer, and a detector.[10][13] The selection of each component is dictated by the physicochemical properties of the analyte and the desired analytical outcome.

    • Ionization Source: For a molecule like Ethyl 2-butyl-1H-indole-6-carboxylate, which possesses moderate polarity and is likely soluble in common organic solvents, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, preserving the crucial molecular ion for mass determination.[14]

    • Mass Analyzer: To achieve the high mass accuracy (typically <5 ppm) required to confirm an elemental composition, a high-resolution mass analyzer is essential.[3][12] Time-of-Flight (TOF) and Orbitrap analyzers are industry standards for this purpose due to their ability to resolve ions with very small mass differences.

    A Self-Validating HRMS Protocol

    The following protocol is designed to be self-validating by incorporating an internal calibrant, ensuring the highest level of mass accuracy.

    Objective: To determine the exact mass of Ethyl 2-butyl-1H-indole-6-carboxylate with <5 ppm mass accuracy.

    Instrumentation: Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    Step-by-Step Methodology:

    • Sample Preparation:

      • Accurately weigh ~1 mg of the synthesized compound.

      • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

      • Perform a serial dilution to a final concentration of ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive-ion ESI.

    • Instrument Calibration:

      • Prior to sample analysis, perform an external mass calibration of the instrument according to the manufacturer's protocol using a certified calibration solution. This ensures the mass-to-charge ratio (m/z) axis is accurately calibrated across a wide range.[12]

    • LC-HRMS Analysis:

      • Chromatography: While direct infusion is possible, coupling with liquid chromatography (LC) provides an online purification step, separating the analyte from potential impurities.

        • Column: A standard C18 reversed-phase column.

        • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

        • Injection Volume: 1-5 µL.

      • Mass Spectrometry:

        • Ionization Mode: ESI, Positive Ion Mode.

        • Acquisition Mode: Full scan, high-resolution mode.

        • Scan Range: m/z 100-500 (a range that comfortably includes the expected protonated molecule, [C₁₅H₁₉NO₂ + H]⁺, with an expected m/z of 246.1489).

        • Internal Calibration: Concurrently introduce a known reference compound (lock mass) that does not interfere with the analyte. The instrument's software uses this lock mass to correct for any minor drift in the mass calibration during the analytical run, ensuring high mass accuracy.[12]

    • Data Analysis:

      • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

      • Identify the most abundant ion in the molecular ion cluster. In positive ESI, this will be the protonated molecule [M+H]⁺.

      • Compare the measured m/z of this ion to the theoretically calculated exact mass of the protonated molecule.

      • Calculate the mass error in parts per million (ppm) using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

      • A mass error of <5 ppm provides strong confidence in the assigned elemental composition.[3]

    Visualizing the Analytical Workflow

    The comprehensive workflow for mass determination can be visualized as a logical progression from theory to validated experimental result.

    G cluster_0 Part 1: Theoretical Determination cluster_1 Part 2: Experimental Verification (HRMS) cluster_2 Part 3: Validation & Confirmation A IUPAC Name: Ethyl 2-butyl-1H- indole-6-carboxylate B Derive Molecular Formula: C15H19NO2 A->B Structural Analysis C Calculate Theoretical Masses: - Molecular Weight (245.32) - Exact Mass (245.14158) B->C Mass Calculation H Compare Measured vs. Theoretical Mass C->H Theoretical Benchmark D Sample Preparation (1 µg/mL solution) E LC-HRMS Analysis (ESI+, Q-TOF/Orbitrap) D->E Injection F Data Acquisition (Full Scan with Lock Mass) E->F Ionization & Analysis G Identify [M+H]+ Ion F->G Spectrum Extraction G->H Experimental Data I Calculate Mass Error (ppm) H->I J Result Confirmation: Elemental Composition Validated (Error < 5 ppm) I->J Acceptance Criteria

    Caption: Workflow for Mass Determination and Validation.

    Conclusion: An Integrated Approach to Molecular Characterization

    The accurate determination of molecular weight and exact mass is a non-negotiable step in the characterization of any new chemical entity. This guide has detailed a robust, integrated strategy for Ethyl 2-butyl-1H-indole-6-carboxylate, beginning with theoretical calculations derived from its chemical name and culminating in experimental verification via high-resolution mass spectrometry. By understanding the causality behind instrumental choices and adhering to self-validating protocols, researchers can generate data of the highest integrity. This foundational data is critical not only for publication and patent applications but also for building the comprehensive data package required for advancing a compound through the rigorous phases of drug development.

    References

    • LibreTexts, C. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Chemistry LibreTexts. [Link]

    • Lin, L., et al. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

    • TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. TIGP. [Link]

    • Sargent, M., & O'Connor, G. (2001). Methodology for Accurate Mass Measurement of Small Molecules. LGC. [Link]

    • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. [Link]

    • BioChemCalc. Exact Mass Calculator. BioChemCalc. [Link]

    • Omics@PNNL. Molecular Weight Calculator. PNNL. [Link]

    • BMRB. Molecular Mass Calculator. BMRB. [Link]

    • WebQC.org. Molecular Weight Calculator. WebQC.org. [Link]

    • The ISIC - EPFL. Molecular mass calculator. EPFL. [Link]

    • IonSource.Com. (2005, June 27). Exact Mass Measurement and Elemental Composition Determination. IonSource.Com. [Link]

    • Shimadzu. Molecular Weight. Shimadzu. [Link]

    • University of Missouri. (2026, February 23). Calculating Exact Masses. University of Missouri. [Link]

    • LibreTexts, C. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Chemistry LibreTexts. [Link]

    • Pearson. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104. Pearson. [https://www.pearson.com/en-us/search.html?q=The molecular weight of an organic compound was found by mass spectrometry to be 70.042 11. Is the sample C5H10, C4H6O, or C3H6N2? Exact masses of elements are: 1.007 825 (1H); 12.000 00 (12C); 14.003 074 (14N); 15.994 915 (16O).]([Link] molecular weight of an organic compound was found by mass spectrometry to be 70.042 11. Is the sample C5H10, C4H6O, or C3H6N2? Exact masses of elements are: 1.007 825 (1H); 12.000 00 (12C); 14.003 074 (14N); 15.994 915 (16O).)

    Sources

    Foundational

    Elucidating the Mechanism of Action for Ethyl 2-butyl-1H-indole-6-carboxylate Analogs: A Technical Guide

    Abstract The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Ethyl 2-butyl-1H-indole-6-carboxylate and its analogs represent a promising class of compounds whose therapeutic potential is actively being explored. A critical step in the development of these molecules as therapeutic agents is the precise identification of their mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate and define the MoA of novel indole-6-carboxylate analogs. We will delve into a multi-faceted approach, combining computational and experimental strategies for target identification and validation, thereby providing a robust pathway for advancing these compounds through the drug discovery pipeline.

    Introduction: The Significance of the Indole Nucleus

    The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery.[4] Its presence in numerous natural products and FDA-approved drugs underscores its ability to interact with a diverse range of biological targets.[2][3] Indole derivatives have been reported to exhibit a multitude of biological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant activities.[1][4][5] The versatility of the indole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[5] Ethyl 2-butyl-1H-indole-6-carboxylate serves as a foundational structure for a library of analogs with potentially unique and potent biological activities. Understanding how these structural variations translate into specific molecular interactions is paramount for their rational design and therapeutic application.

    The Strategic Imperative: A Phased Approach to MoA Elucidation

    Identifying the MoA of a novel compound is a complex undertaking that requires a logical and multi-pronged strategy. We advocate for a phased approach that begins with broad, unbiased screening to generate initial hypotheses, followed by more focused experiments to validate and refine these hypotheses. This iterative process ensures a high degree of scientific rigor and minimizes the risk of pursuing false leads.

    Phase 1: Unbiased Target Identification - Casting a Wide Net

    The initial step is to identify potential protein targets of the indole analogs without preconceived notions. This can be achieved through a combination of in silico and experimental methods.

    2.1.1. Computational Approaches: Guiding the Experimental Design

    Before embarking on resource-intensive laboratory experiments, computational methods can provide valuable initial insights.

    • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking the indole analogs against a library of known protein structures, particularly those implicated in diseases like cancer or inflammation, we can generate a preliminary list of potential targets. Recent studies have successfully used molecular docking to predict the binding of indole derivatives to targets like EGFR and VEGFR-2 tyrosine kinases.[6][7]

    • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups responsible for a compound's biological activity. A pharmacophore model can be built based on the structures of the most active analogs and used to screen virtual libraries of proteins for potential binding partners.

    • Connectivity Mapping: This computational tool compares the gene expression signature induced by a small molecule to a reference database of signatures from known perturbagens (e.g., other drugs, genetic modifications). This can provide clues about the compound's MoA by identifying similarities to molecules with well-characterized targets and pathways.[8]

    2.1.2. Experimental Approaches: Direct Identification of Binding Partners

    Experimental methods provide direct evidence of a compound's interaction with cellular proteins.

    • Affinity-Based Pull-Down Methods: These techniques are a cornerstone of target identification.[9][10] They involve immobilizing the small molecule (the "bait") on a solid support (e.g., agarose beads) and then incubating it with a cell lysate. Proteins that bind to the bait are "pulled down" and subsequently identified by mass spectrometry.[11]

      • On-Bead Affinity Matrix: A linker is used to covalently attach the indole analog to a solid support.[9][10]

      • Biotin-Tagged Approach: The indole analog is conjugated with a biotin tag, which has a high affinity for streptavidin-coated beads, facilitating the purification of the target protein complex.[10]

      • Photoaffinity Labeling: A photo-reactive group is incorporated into the indole analog. Upon UV irradiation, a covalent bond is formed between the analog and its binding partner, allowing for stringent purification and identification.[9]

    • Label-Free Approaches: These methods avoid chemical modification of the small molecule, which can sometimes alter its binding properties.

      • Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[12][13] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[12][14] A shift in the melting curve of a protein in the presence of the compound indicates direct target engagement.[12][13]

      • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that ligand binding can protect a target protein from proteolysis. Cell lysates are treated with the compound and then subjected to limited proteolysis. The protected proteins are then identified by mass spectrometry.[10]

    Phase 2: Target Validation and Mechanistic Deep Dive

    Once a list of putative targets has been generated, the next crucial phase is to validate these interactions and understand their functional consequences.

    2.2.1. Confirming Direct Binding
    • Isothermal Titration Calorimetry (ITC): This biophysical technique directly measures the heat changes that occur upon binding, providing thermodynamic parameters such as the binding affinity (Kd), stoichiometry, and enthalpy.

    • Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein, allowing for the real-time determination of association and dissociation rate constants.

    2.2.2. Probing the Functional Consequences of Target Engagement

    The ultimate goal is to understand how the interaction between the indole analog and its target protein(s) translates into a cellular phenotype. The specific assays employed will depend on the nature of the identified target. We will explore several major classes of drug targets.

    Given that many indole derivatives exhibit anticancer activity by inhibiting protein kinases, this is a likely target class to investigate.[6]

    • Kinobeads Competition Binding Assay: This chemical proteomics approach uses a set of immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome.[15][16] By pre-incubating the cell lysate with the indole analog, one can observe which kinases are competed off the beads, thus identifying the compound's targets.[17][18] This method is excellent for determining the selectivity profile of a kinase inhibitor.[15]

    • In Vitro Kinase Assays: Once specific kinase targets are identified, their inhibition by the indole analogs can be quantified using in vitro enzymatic assays. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide.

    Experimental Protocol: Kinobeads Competition Binding Assay

    • Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Compound Incubation: Incubate the cell lysate with varying concentrations of the Ethyl 2-butyl-1H-indole-6-carboxylate analog or a vehicle control (DMSO).

    • Kinobeads Enrichment: Add the kinobeads slurry to the lysate and incubate to allow for the binding of kinases.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the bound kinases.

    • Data Analysis: Determine the dose-dependent displacement of each kinase from the beads by the test compound to generate a selectivity profile.

    Visualization of Kinase Inhibition Workflow

    Kinobeads_Workflow cluster_preparation Sample Preparation cluster_binding Competition & Enrichment cluster_analysis Analysis Cell_Lysate Cell Lysate Incubation Incubation Cell_Lysate->Incubation Compound Indole Analog Compound->Incubation Vehicle Vehicle (DMSO) Vehicle->Incubation Kinobeads Kinobeads Incubation->Kinobeads Washing Washing Kinobeads->Washing Elution Elution & Digestion Washing->Elution LC_MS LC-MS/MS Elution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

    Caption: Workflow for identifying kinase targets using the kinobeads competition binding assay.

    GPCRs are a large family of transmembrane receptors that are major drug targets.[19][20]

    • Receptor Binding Assays: These assays measure the ability of the indole analog to displace a radiolabeled or fluorescently labeled ligand from a specific GPCR.

    • Second Messenger Assays: GPCR activation leads to changes in the levels of intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca2+).[20] Assays that measure these changes can determine whether the indole analog is an agonist or antagonist of a particular GPCR.[19][21]

    • β-Arrestin Recruitment Assays: Ligand binding to many GPCRs promotes the recruitment of β-arrestin proteins, which can be monitored using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET).[22]

    Visualization of a Generic GPCR Signaling Pathway

    GPCR_Signaling Ligand Indole Analog GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Cellular Response Second_Messenger->Downstream Initiates

    Sources

    Exploratory

    A Senior Application Scientist's Guide to the Thermodynamic Stability Assessment of Ethyl 2-butyl-1H-indole-6-carboxylate

    An In-Depth Technical Guide Topic: Thermodynamic Stability of Ethyl 2-butyl-1H-indole-6-carboxylate at Room Temperature Audience: Researchers, scientists, and drug development professionals. This technical guide provides...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide Topic: Thermodynamic Stability of Ethyl 2-butyl-1H-indole-6-carboxylate at Room Temperature Audience: Researchers, scientists, and drug development professionals.

    This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Ethyl 2-butyl-1H-indole-6-carboxylate at room temperature. As a substituted indole, this molecule holds potential in drug discovery, but its core heterocyclic structure presents unique stability challenges. This document moves beyond a simple recitation of protocols to offer a strategic, field-proven approach, explaining the causality behind experimental choices to ensure robust and reliable stability data.

    Foundational Principles: Understanding the Molecule's Intrinsic Stability

    Ethyl 2-butyl-1H-indole-6-carboxylate is a molecule whose stability is governed by the interplay of its three key structural features: the electron-rich indole ring, the hydrolytically sensitive ethyl ester, and the alkyl substituents.

    • The Indole Nucleus : The indole ring is an aromatic heterocyclic system prone to oxidation, particularly at the electron-rich C2 and C3 positions of the pyrrole ring.[1] This susceptibility is a primary concern for long-term stability, as exposure to atmospheric oxygen can initiate degradation cascades, often resulting in color changes (e.g., yellowing or pinkening) due to the formation of oxidized oligomeric species.

    • The Ethyl Ester Group : Ester functional groups are susceptible to hydrolysis, a common degradation pathway for many pharmaceutical compounds.[2] This reaction can be catalyzed by both acidic and basic conditions, cleaving the ester to yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is significantly influenced by the pH of the environment.

    • Alkyl Substituents (2-butyl and 6-carboxylate) : While the 2-butyl group is largely inert, its steric bulk may offer some degree of kinetic hindrance against certain enzymatic or chemical attacks at the C2 position. The position of the carboxylate at the 6-position on the benzene ring influences the electronic distribution of the indole system, which can modulate the reactivity of the entire molecule.[3]

    Based on these features, a comprehensive stability program must be designed to probe for degradation arising from oxidation of the indole core and hydrolysis of the ester moiety under various environmental conditions.[4]

    Strategic Framework for Stability Evaluation

    A robust stability assessment is a multi-stage process designed to first identify vulnerabilities and then quantify degradation rates under controlled, long-term conditions. Our approach is divided into three logical phases: forced degradation, development of a stability-indicating method, and a formal long-term study according to International Council for Harmonisation (ICH) guidelines.

    G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Method Development cluster_2 Phase 3: Formal Stability Study forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) degradation_profile Identify Potential Degradation Products forced_degradation->degradation_profile Provides samples hplc_dev Develop Stability-Indicating HPLC-UV/MS Method degradation_profile->hplc_dev Informs separation goals hplc_val Validate Method (Specificity, Linearity, Accuracy) hplc_dev->hplc_val Establishes reliability long_term ICH Long-Term Stability (e.g., 25°C / 60% RH) hplc_val->long_term Enables accurate quantification data_analysis Data Analysis & Shelf-Life Extrapolation long_term->data_analysis Generates kinetic data end_node Define Retest Period & Storage Conditions data_analysis->end_node

    Caption: Overall workflow for the thermodynamic stability assessment.

    Phase 1: Forced Degradation (Stress Testing) Protocol

    Forced degradation studies are essential to rapidly identify the likely degradation pathways and to generate the degradation products needed to develop a specific, stability-indicating analytical method.[5] This protocol constitutes a self-validating system; if no degradation is observed under these harsh conditions, the molecule can be considered highly stable.

    Objective : To intentionally degrade Ethyl 2-butyl-1H-indole-6-carboxylate under five distinct stress conditions.

    Methodology :

    • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • Stress Conditions : For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. A control sample (1 mL stock + 1 mL acetonitrile/water 50:50) should be prepared and stored protected from light at 2-8°C.

    • Incubation : Incubate the vials as described in the table below.

    • Time Points : Withdraw aliquots at 0, 2, 8, and 24 hours.

    • Sample Quenching : Before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively. The oxidative sample can be quenched by dilution.

    • Analysis : Analyze all samples by HPLC-UV/MS to identify the parent peak and any new peaks corresponding to degradation products.

    Table 1: Forced Degradation Conditions

    Stress ConditionReagent/ConditionIncubation TemperatureRationale
    Acid Hydrolysis 0.1 M Hydrochloric Acid60°CProbes the stability of the ethyl ester bond under acidic catalysis.
    Base Hydrolysis 0.1 M Sodium Hydroxide60°CProbes the stability of the ethyl ester under basic catalysis, which is typically faster than acid hydrolysis.
    Oxidative 3% Hydrogen PeroxideRoom TemperatureChallenges the indole nucleus's susceptibility to oxidation.
    Thermal Acetonitrile/Water (50:50)80°CEvaluates the compound's stability at elevated temperatures in the absence of other stressors.
    Photolytic Acetonitrile/Water (50:50)Room TemperatureExpose to a light source providing UV and visible output as per ICH Q1B guidelines.

    Phase 2: Stability-Indicating Analytical Method Development

    A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound and the increase in degradation products over time.[6] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the gold standard for this purpose.[7]

    Protocol: HPLC-UV/MS Method

    • Instrumentation : HPLC system with a diode array detector (DAD) and a single-quadrupole or triple-quadrupole mass spectrometer.

    • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is the logical starting point, as its hydrophobicity is well-suited for retaining and separating indole derivatives from potential polar degradants like the hydrolyzed carboxylic acid.

    • Mobile Phase A : 0.1% Formic Acid in Water. The acidifier improves peak shape and ionization efficiency for MS.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution : A gradient is crucial for resolving the parent compound from degradants with different polarities. A typical starting gradient would be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to 10% B

    • Flow Rate : 1.0 mL/min

    • Detection :

      • UV : Monitor at the absorbance maxima of the indole chromophore (typically ~220 nm and ~280 nm).

      • MS : Use electrospray ionization (ESI) in positive mode to identify the parent ion [M+H]⁺ and the masses of any degradation products.

    • Method Validation : The method must be validated according to ICH Q2(R1) guidelines for specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

    G cluster_detectors Detection sample Sample from Stability Study hplc HPLC System (Pump, Autosampler) sample->hplc column C18 Reversed-Phase Column hplc->column Mobile Phase Gradient uv UV Detector (~220, 280 nm) column->uv ms Mass Spectrometer (ESI+) column->ms data Data Acquisition & Analysis uv->data ms->data

    Caption: Experimental workflow for the stability-indicating HPLC-UV/MS method.

    Phase 3: Long-Term Stability Study at Room Temperature

    This formal study aims to establish the re-test period or shelf life of the compound under defined room temperature conditions as stipulated by ICH guidelines.[8][9]

    Protocol: ICH Long-Term Stability Study

    • Batch Selection : Use a minimum of three representative batches of Ethyl 2-butyl-1H-indole-6-carboxylate.[10]

    • Container Closure System : Store the solid compound in vials that are representative of the intended long-term storage container.

    • Storage Conditions : Place the samples in a calibrated stability chamber set to the target long-term condition. For most global regions, this is 25°C ± 2°C / 60% RH ± 5% RH .[11]

    • Accelerated Condition : Concurrently, store samples at an accelerated condition of 40°C ± 2°C / 75% RH ± 5% RH .[11] Data from this study can be used to predict the impact of short-term excursions outside the label storage conditions.[10][11]

    • Testing Schedule : Pull samples for analysis at defined intervals.

    Table 2: ICH Stability Testing Schedule

    Storage ConditionTime Points for Analysis
    Long-Term (25°C/60%RH) 0, 3, 6, 9, 12, 18, 24, and 36 months.[9]
    Accelerated (40°C/75%RH) 0, 3, and 6 months.[9]
    • Analytical Tests : At each time point, perform the following tests:

      • Appearance : Visual inspection for color change, melting, or other physical changes.

      • Assay : Quantify the amount of Ethyl 2-butyl-1H-indole-6-carboxylate using the validated stability-indicating HPLC method.

      • Degradation Products : Identify and quantify any degradation products using the HPLC method.

    Data Interpretation & Recommendations

    The stability profile is established by analyzing the trends in the assay values and the levels of degradation products over time. If significant degradation is observed at the accelerated condition within six months, the proposed shelf life should be based solely on the real-time data from the long-term study.[10]

    Optimal Storage and Handling : Based on the general instability of indole derivatives, the following storage conditions are recommended to maximize the shelf-life of Ethyl 2-butyl-1H-indole-6-carboxylate:

    • Temperature : Store at low temperatures (2-8°C or frozen at -20°C).

    • Light : Protect from light at all times by using amber vials or opaque containers.[4]

    • Atmosphere : For maximum stability, especially for long-term archival, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    By following this comprehensive, scientifically-grounded guide, researchers and drug developers can generate a robust and reliable stability profile for Ethyl 2-butyl-1H-indole-6-carboxylate, ensuring the quality and integrity of the molecule for its intended application.

    References

    • Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. (2017). The Journal of Chemical Thermodynamics.
    • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). Pharmaceutics.
    • Navigating the Stability of 3-Hexyl-2-methyl-1H-indole: A Technical Guide. (2025). BenchChem.
    • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.). American Pharmaceutical Review.
    • Degradation of substituted indoles by an indole-degrading methanogenic consortium. (1995). Applied and Environmental Microbiology.
    • Microbial Degradation of Indole and Its Derivatives. (2014).
    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).
    • Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Deriv
    • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016).
    • Improving the Stability of Indole Compounds in Solution. (2025). BenchChem Technical Support Center.
    • ICH Q1E Evaluation for Stability Data. (2003).
    • Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018).
    • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). Journal of Chemical and Pharmaceutical Research.
    • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2020). The Journal of Physical Chemistry A.
    • Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxyl
    • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2016).
    • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2017). Frontiers in Microbiology.
    • Drug degradation p
    • Top 5 Factors Affecting Chemical Stability. (2025). Dehumidify.
    • Analytical Methods for 1H-Indole-1-pentanoic Acid: Application Notes and Protocols. (2025). BenchChem.

    Sources

    Protocols & Analytical Methods

    Method

    Step-by-step synthesis protocol for Ethyl 2-butyl-1H-indole-6-carboxylate

    Application Note: De Novo Synthesis of Ethyl 2-butyl-1H-indole-6-carboxylate Executive Summary The indole core is a privileged scaffold in medicinal chemistry. Specifically, 2-alkyl-indole-6-carboxylates are critical syn...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: De Novo Synthesis of Ethyl 2-butyl-1H-indole-6-carboxylate

    Executive Summary

    The indole core is a privileged scaffold in medicinal chemistry. Specifically, 2-alkyl-indole-6-carboxylates are critical synthetic intermediates for a variety of active pharmaceutical ingredients (APIs), including sphingosine-1-phosphate (S1P) receptor antagonists and HCV polymerase inhibitors [1]. This application note details a robust, highly regioselective 4-step synthetic protocol for Ethyl 2-butyl-1H-indole-6-carboxylate . By leveraging a Sonogashira cross-coupling followed by a copper-catalyzed Castro-Stephens heteroannulation, this route ensures high fidelity, scalability, and excellent overall yield.

    Retrosynthetic Rationale & Strategy

    Designing a self-validating and scalable synthesis requires selecting starting materials that minimize the need for complex protecting group strategies.

    • Starting Material: 4-Iodo-3-nitrobenzoic acid is commercially abundant and possesses the exact substitution pattern required to dictate the regiochemistry of the final indole.

    • Pathway Logic: The carboxylic acid is first protected via Fischer esterification to prevent interference with the basic conditions of the cross-coupling step. A chemoselective reduction of the nitro group yields an ortho-iodoaniline derivative. This sets the stage for a Sonogashira coupling with 1-hexyne (providing the C2-butyl chain), followed by a metal-catalyzed 5-endo-dig cyclization to construct the pyrrole ring [2, 3].

    Pathway Visualization

    SynthesisWorkflow A 4-Iodo-3-nitrobenzoic acid (Starting Material) B Ethyl 4-iodo-3-nitrobenzoate (Intermediate 1) A->B Step 1: Esterification EtOH, H2SO4, Reflux C Ethyl 3-amino-4-iodobenzoate (Intermediate 2) B->C Step 2: Nitro Reduction SnCl2·2H2O, EtOAc, 85°C D Ethyl 3-amino-4-(hex-1-yn-1-yl)benzoate (Intermediate 3) C->D Step 3: Sonogashira Coupling 1-Hexyne, Pd(PPh3)2Cl2, CuI E Ethyl 2-butyl-1H-indole-6-carboxylate (Target Product) D->E Step 4: Heteroannulation CuI, DMF, 100°C

    Figure 1: 4-Step synthetic workflow for Ethyl 2-butyl-1H-indole-6-carboxylate.

    Step-by-Step Mechanistic Protocols

    Step 1: Fischer Esterification

    Objective: Convert 4-iodo-3-nitrobenzoic acid to Ethyl 4-iodo-3-nitrobenzoate.

    • Causality: The free carboxylic acid must be masked as an ethyl ester to match the target molecule and to prevent the acidic proton from quenching the triethylamine base used in Step 3.

    • Protocol:

      • Suspend 4-iodo-3-nitrobenzoic acid (1.0 equiv) in absolute ethanol (0.5 M).

      • Add concentrated H₂SO₄ (0.1 equiv) dropwise at 0 °C.

      • Heat the reaction mixture to reflux (78 °C) for 12 hours.

      • Cool to room temperature, concentrate in vacuo, and partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃ to neutralize the catalyst.

      • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield a pale yellow solid.

    • Self-Validation: Thin-Layer Chromatography (TLC) using Hexane/EtOAc (3:1) will show the complete disappearance of the baseline starting material and the emergence of a highly mobile, non-polar product spot.

    Step 2: Chemoselective Nitro Reduction

    Objective: Reduce Ethyl 4-iodo-3-nitrobenzoate to Ethyl 3-amino-4-iodobenzoate [1].

    • Causality: Traditional catalytic hydrogenation (Pd/C, H₂) is strictly avoided here because it readily induces hydrodehalogenation, cleaving the essential C-I bond. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is chosen for its strict chemoselectivity toward nitro groups.

    • Protocol:

      • Dissolve Ethyl 4-iodo-3-nitrobenzoate (1.0 equiv) in EtOAc (0.2 M).

      • Add SnCl₂·2H₂O (5.0 equiv) in a single portion.

      • Heat the mixture to 85 °C for 2 hours.

      • Cool to 25 °C and quench slowly with saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8.

      • Filter the resulting suspension through a pad of Celite to remove precipitated tin salts. Extract the filtrate with EtOAc, dry, and concentrate.

    • Self-Validation: The reaction visually transitions from a clear yellow solution to a thick, milky-white suspension as insoluble tin oxides form during the quench. The product spot on TLC will fluoresce intensely under 254 nm UV light due to the newly formed aniline moiety.

    Step 3: Sonogashira Cross-Coupling

    Objective: Synthesize Ethyl 3-amino-4-(hex-1-yn-1-yl)benzoate.

    • Causality: This step installs the carbon framework for the indole's C2 and C3 positions. Pd(II) is reduced in situ to Pd(0), which undergoes oxidative addition into the C-I bond. CuI facilitates the formation of a copper acetylide from 1-hexyne, enabling transmetalation.

    • Protocol:

      • In an oven-dried, argon-purged flask, dissolve Ethyl 3-amino-4-iodobenzoate (1.0 equiv) in anhydrous THF (0.2 M).

      • Add Triethylamine (Et₃N, 3.0 equiv), followed by 1-hexyne (1.2 equiv).

      • Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

      • Stir the dark brown mixture at room temperature for 4 hours.

      • Dilute with diethyl ether and filter through a short silica plug to remove metal catalysts. Concentrate the filtrate.

    • Self-Validation: The generation of Et₃N·HI salt manifests as a voluminous white precipitate forming rapidly in the reaction flask, serving as a real-time visual indicator of catalytic turnover.

    Step 4: Castro-Stephens Heteroannulation

    Objective: Cyclize the intermediate to Ethyl 2-butyl-1H-indole-6-carboxylate.

    • Causality: While 5-endo-dig cyclizations are typically disfavored by Baldwin's rules, the coordination of the π-acidic Cu(I) to the alkyne severely depletes its electron density and alters its geometry. This drives the nucleophilic attack of the adjacent aniline nitrogen onto the alkyne, forming the indole core[2, 3].

    • Protocol:

      • Dissolve the crude Ethyl 3-amino-4-(hex-1-yn-1-yl)benzoate (1.0 equiv) in anhydrous DMF (0.1 M).

      • Add CuI (20 mol%) as the cyclization catalyst.

      • Heat the mixture to 100 °C under an argon atmosphere for 6 hours.

      • Cool to room temperature, quench with water, and extract with EtOAc (3x).

      • Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the final product.

    • Self-Validation: Fourier-transform infrared spectroscopy (FT-IR) provides absolute confirmation; the sharp, distinct alkyne C≡C stretch (~2210 cm⁻¹) present in the intermediate will completely disappear, replaced by a broad indole N-H stretch at ~3300 cm⁻¹.

    Quantitative Data Summary

    The following table summarizes the expected quantitative metrics for this 4-step sequence when executed at a 10-gram scale.

    StepReaction TypeTime (h)Temp (°C)Isolated Yield (%)Purity (HPLC)
    1 Fischer Esterification12.07892>98%
    2 Chemoselective Nitro Reduction2.08588>97%
    3 Sonogashira Cross-Coupling4.02585>95%
    4 Castro-Stephens Heteroannulation6.010078>98%
    Total Overall Sequence 24.0 - ~53% -

    References

    • Title: US8524917B2 - 6-substituted indole-3-carboxylic acid amide compounds having sphingosine-1-phosphate (S1P) receptor antagonist biological activity.
    • Title: Copper-Catalyzed Indole Synthesis. Source: ResearchGate. URL: [Link]

    • Title: A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Source: PubMed Central (PMC). URL: [Link]

    Application

    Ethyl 2-butyl-1H-indole-6-carboxylate as an API intermediate in drug discovery

    Application Note: Ethyl 2-butyl-1H-indole-6-carboxylate as a Privileged Scaffold in Drug Discovery Scientific Rationale: The Indole-6-Carboxylate Scaffold In modern medicinal chemistry, the indole nucleus is widely recog...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Ethyl 2-butyl-1H-indole-6-carboxylate as a Privileged Scaffold in Drug Discovery

    Scientific Rationale: The Indole-6-Carboxylate Scaffold

    In modern medicinal chemistry, the indole nucleus is widely recognized as a "privileged scaffold" due to its ability to mimic endogenous ligands (like tryptophan and serotonin) and bind with high affinity to diverse biological targets[1]. Among the myriad of substituted indoles, Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2) has emerged as a highly versatile active pharmaceutical ingredient (API) intermediate[2].

    The structural logic behind this specific intermediate is rooted in rational drug design:

    • The 2-Butyl Group: This aliphatic chain serves as a critical lipophilic anchor. In the development of Angiotensin II receptor blockers (ARBs), the 2-butyl group mimics the hydrophobic alkyl chains found in blockbuster drugs like Losartan and Valsartan, allowing the molecule to embed deeply into the lipophilic transmembrane pocket of the AT1 receptor[3].

    • The 6-Carboxylate Moiety: Positioned on the benzene ring of the indole, the ethyl carboxylate acts as a masked pharmacophore. Once hydrolyzed to the free carboxylic acid in the final API, it provides a negative charge center essential for forming salt bridges with basic amino acid residues (e.g., Arginine) in target binding sites[4].

    • The Unsubstituted N1 and C3 Positions: These sites offer orthogonal reactivity. The N1 position can undergo nucleophilic substitution (alkylation/arylation) to attach large pharmacophores, while the electron-rich C3 position is primed for electrophilic aromatic substitution (halogenation, formylation)[5].

    Mechanistic Pathway: Target Inhibition

    APIs derived from the 2-butyl-1H-indole-6-carboxylate scaffold are frequently evaluated for cardiovascular indications, specifically as AT1 receptor antagonists[3]. By competitively binding to the AT1 receptor, these indole derivatives prevent Angiotensin II from triggering the Gq-coupled protein cascade, thereby halting intracellular calcium release and preventing vasoconstriction.

    AT1R_Pathway AngII Angiotensin II (Endogenous Ligand) AT1R AT1 Receptor (GPCR) AngII->AT1R Activates Gq Gq Protein Activation AT1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca Intracellular Ca2+ ↑ IP3->Ca Vaso Vasoconstriction & Hypertension Ca->Vaso Drug Indole-based ARB (API) Drug->AT1R Competitive Blockade

    Mechanism of Action: Indole-based ARBs blocking the Angiotensin II / AT1 Receptor signaling cascade.

    Divergent Synthetic Workflows

    The true value of Ethyl 2-butyl-1H-indole-6-carboxylate lies in its synthetic divergence. By sequentially functionalizing the N1, C3, and C6 positions, medicinal chemists can rapidly generate libraries of complex APIs.

    Synthetic_Workflow Core Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2) N1 N1-Alkylation (NaH, DMF) Core->N1 Deprotonation & Substitution C3 C3-Halogenation (NBS, DMF, 0°C) Core->C3 Electrophilic Aromatic Sub. C6 C6-Saponification (LiOH, THF/H2O) Core->C6 Ester Hydrolysis API1 Biphenyl-Indole ARB Precursor N1->API1 API2 C3-Functionalized Kinase Inhibitor C3->API2 API3 Active Free Acid API (Salt Formation) C6->API3

    Divergent synthetic pathways from the Ethyl 2-butyl-1H-indole-6-carboxylate scaffold.

    Self-Validating Experimental Protocols

    The following protocols provide field-proven methodologies for functionalizing this intermediate. Each step includes the chemical causality behind the chosen reagents to ensure a self-validating workflow.

    Protocol A: N1-Alkylation (Synthesis of Biphenyl-Indole Precursors)

    Objective: Attach a bulky pharmacophore (e.g., a biphenyl-tetrazole derivative) to the N1 position. Causality: The N-H bond of the indole is weakly acidic (pKa ~16). Sodium hydride (NaH) irreversibly deprotonates the amine, generating hydrogen gas (which drives the reaction forward) and a highly nucleophilic indolyl anion. DMF is selected as a polar aprotic solvent because it effectively solvates the sodium cation, leaving the nitrogen anion "naked" and highly reactive toward the alkyl halide.

    • Charge a flame-dried, argon-purged flask with Ethyl 2-butyl-1H-indole-6-carboxylate (1.0 eq) and anhydrous DMF (10 mL/g).

    • Cool the solution to 0 °C using an ice bath.

    • Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 eq). Validation checkpoint: Observe controlled effervescence (H2 gas evolution).

    • Stir at 0 °C for 30 minutes until the solution becomes a clear, dark amber color, indicating complete anion formation.

    • Dropwise, add the electrophile (e.g., 4-(bromomethyl)biphenyl derivative, 1.1 eq) dissolved in minimal DMF.

    • Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4Cl to neutralize residual NaH, extract with Ethyl Acetate, and purify via silica gel chromatography.

    Protocol B: C3-Electrophilic Bromination

    Objective: Introduce a bromine atom at the C3 position for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). Causality: The C3 position of the indole ring is the most electron-rich site due to the resonance contribution from the N1 lone pair. N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br2) to provide a mild, controlled source of electrophilic bromine, preventing unwanted oxidation of the 2-butyl aliphatic chain.

    • Dissolve Ethyl 2-butyl-1H-indole-6-carboxylate (1.0 eq) in anhydrous DMF (8 mL/g) and cool to 0 °C.

    • Dissolve NBS (1.05 eq) in DMF and add dropwise to the indole solution over 15 minutes. Validation checkpoint: Maintain the internal temperature below 5 °C to prevent poly-halogenation.

    • Stir the reaction in the dark at 0 °C for 2 hours.

    • Pour the mixture into ice water containing 1% sodium thiosulfate (to reduce any unreacted active bromine).

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the C3-bromo derivative.

    Protocol C: C6-Ester Saponification to Active API

    Objective: Hydrolyze the ethyl ester to the free carboxylic acid. Causality: Lithium hydroxide (LiOH) is preferred over harsher bases like NaOH or KOH. The lithium cation coordinates tightly with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon while preventing the degradation of sensitive functional groups that may have been installed at N1 or C3. A mixed solvent system (THF/MeOH/H2O) is critical to solubilize both the lipophilic indole ester and the hydrophilic hydroxide salt.

    • Suspend the functionalized Ethyl 2-butyl-1H-indole-6-carboxylate (1.0 eq) in a 3:1:1 mixture of THF, Methanol, and H2O.

    • Add LiOH·H2O (3.0 eq) in one portion.

    • Stir the biphasic mixture at 40 °C for 6–8 hours. Validation checkpoint: Monitor via TLC/LC-MS until the starting material peak disappears entirely.

    • Concentrate the mixture under reduced pressure to remove THF and Methanol.

    • Dilute the aqueous residue with water and acidify to pH 3 using 1M HCl. The free carboxylic acid will precipitate out of the solution.

    • Collect the solid via vacuum filtration and recrystallize from Ethanol/Water.

    Quantitative Data Presentation

    The following table summarizes the expected performance metrics for the protocols described above, based on standard pharmaceutical process development parameters.

    Reaction PathwayReagents & ConditionsTemp / TimeTypical Yield (%)Expected Purity (HPLC)Primary Impurity Profile
    N1-Alkylation NaH (1.2 eq), Alkyl Halide (1.1 eq), DMF0 °C to RT, 4h82 – 88%> 95%Unreacted alkyl halide; trace C3-alkylation
    C3-Bromination NBS (1.05 eq), DMF0 °C, 2h89 – 94%> 97%Trace C3,C5-dibromination (< 1%)
    C6-Saponification LiOH·H2O (3.0 eq), THF/MeOH/H2O40 °C, 8h90 – 96%> 98%Unreacted ethyl ester (if quenched early)

    References

    • Google Patents. "AU3727493A - Substituted indoles and azaindoles as angiotensin ii antagonists". Patent Database. Available at: [3]

    • Google Patents. "US20080032976A1 - 1H-indole-6-yl-piperazin-1-yl-methanone derivatives". Patent Database. Available at: [4]

    • ACS Publications. "A Divergent Approach to Indoles and Oxazoles from Enamides by Directing-Group-Controlled Cu-Catalyzed Intramolecular C–H Amination and Alkoxylation". The Journal of Organic Chemistry. Available at: [Link][1]

    • Royal Society of Chemistry. "Pd(II)-Catalyzed Ligand Controlled Synthesis of Methyl 1-benzyl-1H-indole-3-carboxylates and Bis(1-benzyl-1H-indol-3-yl)methanones". RSC Advances. Available at: [Link][5]

    Sources

    Method

    Advanced Application Note: Palladium-Catalyzed Divergent Functionalization of Ethyl 2-butyl-1H-indole-6-carboxylate

    Structural Rationale & Reactivity Profile Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2)[1] is a highly versatile pharmacophore building block. To successfully utilize this scaffold in complex drug development,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Structural Rationale & Reactivity Profile

    Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2)[1] is a highly versatile pharmacophore building block. To successfully utilize this scaffold in complex drug development, researchers must understand how its specific substitution pattern dictates its reactivity in transition-metal catalysis.

    The indole core features three potential sites of interest, but the unique sterics and electronics of this specific derivative force a divergent, highly predictable reactivity profile:

    • Steric Blockade at C2: The bulky butyl group at the C2 position completely occludes this site. In standard indoles, C2 and C3 often compete for transition-metal insertion. Here, the C2-butyl group acts as a steric shield, ensuring absolute regioselectivity for C3 functionalization[2].

    • Electronic Modulation at C6: The ethyl carboxylate at C6 is an electron-withdrawing group (EWG). This slightly reduces the overall electron density of the indole π -system compared to an unsubstituted indole, which marginally decreases the nucleophilicity of the C3 position but increases the acidity of the N1 proton.

    • Divergent Pathways: Consequently, palladium-catalyzed cross-coupling on this scaffold is strictly directed toward two pathways: Direct C-H Arylation at C3 (driven by inherent nucleophilicity) and Buchwald-Hartwig Amination at N1 (driven by base-mediated deprotonation).

    G A Ethyl 2-butyl-1H-indole- 6-carboxylate B Direct C-H Arylation (C3 Position) A->B Pd(OAc)2 C Buchwald-Hartwig (N1 Position) A->C Pd2(dba)3 / XPhos F C2 Butyl Group (Steric Blockade) A->F dictates G Electrophilic Palladation B->G H Deprotonation & Reductive Elimination C->H D C3-Aryl Indole G->D E N1-Aryl Indole H->E F->B forces

    Divergent Pd-catalyzed functionalization pathways dictated by the C2-butyl steric blockade.

    Protocol A: Regioselective C3 Direct C-H Arylation

    Mechanistic Causality

    Traditionally, C3 arylation requires the pre-halogenation of the indole (e.g., forming a 3-bromo derivative) followed by a Suzuki-Miyaura coupling. However, direct C-H activation is far more atom-economical. Because the C2 position is blocked, electrophilic palladation by a Pd(II) species occurs exclusively at the nucleophilic C3 carbon. The use of silver salts (like Ag-cyclohexanoate) acts both as an oxidant to regenerate the active Pd(II) catalyst and as a halide scavenger, driving the reaction forward under surprisingly mild conditions[2].

    Self-Validating Experimental Protocol

    Reagents: Ethyl 2-butyl-1H-indole-6-carboxylate (1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (5 mol%), Ag-cyclohexanoate (1.5 mmol), Deionized Water (3.0 mL).

    • Catalyst Activation: In an open reaction vial, combine Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Ag-cyclohexanoate (352 mg, 1.5 mmol). Validation: The mixture should appear as a heterogeneous dark suspension.

    • Substrate Addition: Add Ethyl 2-butyl-1H-indole-6-carboxylate (245.3 mg, 1.0 mmol)[1] and the chosen aryl iodide (1.5 mmol). Add 3.0 mL of deionized water.

    • Reaction Execution: Stir the mixture vigorously at 30 °C for 2–4 hours. Validation: As the reaction proceeds, the precipitation of AgI (a dense, yellowish solid) serves as a visual indicator of successful oxidative addition and halide abstraction[2].

    • In-Process Monitoring: Extract a 10 μ L aliquot, dilute in EtOAc, and spot on a TLC plate (Hexane/EtOAc 4:1). Validation: The consumption of the starting indole (UV active, blue fluorescence under 254 nm) and the appearance of a lower-Rf spot confirms C-C bond formation.

    • Workup: Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove AgI and Pd black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

    Protocol B: Buchwald-Hartwig N1-Arylation

    Mechanistic Causality

    The indole nitrogen is weakly nucleophilic (pKa ~16-17) and highly sterically hindered by the adjacent C2-butyl group. Standard SNAr reactions will fail here. Buchwald-Hartwig amination overcomes this by utilizing a Pd(0)/Pd(II) cycle. The critical parameter is the ligand: monodentate biaryl phosphines like XPhos are mandatory. The extreme steric bulk of XPhos is required to force the rate-limiting reductive elimination step, pushing the bulky N-bound indole and the aryl group off the Pd(II) center to form the C-N bond.

    Self-Validating Experimental Protocol

    Reagents: Ethyl 2-butyl-1H-indole-6-carboxylate (1.0 mmol), Aryl Bromide (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), NaOtBu (1.5 mmol), Anhydrous Toluene (5.0 mL).

    • Inert Atmosphere Preparation: Flame-dry a Schlenk tube and backfill with Argon three times. Moisture will rapidly quench the active Pd(0) species.

    • Pre-catalyst Formation: Add Pd₂(dba)₃ (22.9 mg, 0.025 mmol) and XPhos (23.8 mg, 0.05 mmol) to the tube. Add 2.0 mL of anhydrous toluene. Stir for 15 minutes at room temperature. Validation: The solution will transition from a deep purple/black (Pd₂(dba)₃) to a reddish-brown hue, visually confirming the formation of the active L-Pd(0) complex.

    • Reagent Addition: Add Ethyl 2-butyl-1H-indole-6-carboxylate (245.3 mg, 1.0 mmol)[1], the aryl bromide (1.2 mmol), and NaOtBu (144 mg, 1.5 mmol). Add the remaining 3.0 mL of toluene.

    • Reaction Execution: Heat the mixture to 100 °C for 12 hours. Validation: The formation of a fine white precipitate (NaBr) indicates successful cross-coupling and halide displacement.

    • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (to neutralize any remaining base), and extract with EtOAc (3 x 10 mL). Dry the combined organics over MgSO₄, concentrate, and purify via silica gel chromatography.

    Quantitative Data Summary

    The table below summarizes the expected parameters and causal factors for the divergent functionalization of this specific scaffold.

    ParameterC3 Direct C-H ArylationN1 Buchwald-Hartwig Amination
    Target Bond C-C Bond at C3C-N Bond at N1
    Catalyst System Pd(OAc)₂ (Phosphine-free)Pd₂(dba)₃ / XPhos
    Base/Additive Ag-cyclohexanoateNaOtBu
    Solvent & Temp Water, 30 °CToluene, 100 °C
    Rate-Limiting Step Electrophilic PalladationReductive Elimination
    Visual Indicator Yellow AgI precipitationWhite NaBr precipitation
    Typical Yields 75% – 92%65% – 85%
    Regioselectivity >99% (C2 blocked by Butyl)>99% (N1 specific)

    Sources

    Application

    Application Note: A Scalable Manufacturing Process for Ethyl 2-butyl-1H-indole-6-carboxylate

    Abstract: This document provides a comprehensive technical guide for the scale-up manufacturing of Ethyl 2-butyl-1H-indole-6-carboxylate, a key intermediate in pharmaceutical synthesis. We detail a robust and scalable pr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: This document provides a comprehensive technical guide for the scale-up manufacturing of Ethyl 2-butyl-1H-indole-6-carboxylate, a key intermediate in pharmaceutical synthesis. We detail a robust and scalable process based on the Fischer indole synthesis, progressing from a laboratory-scale (100 g) protocol to a pilot-plant scale (10 kg) workflow. The guide emphasizes critical process parameters, in-process controls (IPCs), and safety considerations necessary for successful technology transfer. By explaining the scientific rationale behind key operational choices, this note serves as a practical resource for researchers, chemists, and drug development professionals engaged in Active Pharmaceutical Ingredient (API) manufacturing.

    Introduction and Strategic Rationale

    Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Ethyl 2-butyl-1H-indole-6-carboxylate is a specifically substituted indole that serves as a valuable building block for more complex target molecules. The development of an efficient, reproducible, and scalable synthesis is paramount for ensuring a consistent supply chain for drug development and commercial manufacturing.

    The synthetic strategy outlined herein employs the Fischer indole synthesis, a classic yet powerful method for constructing the indole ring system.[2][3] This reaction was chosen for its reliability, high convergence, and the ready availability of the required starting materials. The core transformation involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone, which proceeds through a hydrazone intermediate followed by a[4][4]-sigmatropic rearrangement and cyclization.[2][5]

    Our process begins with the reaction of Ethyl 4-hydrazinobenzoate and 2-hexanone to yield the target molecule. This application note will guide the user through process development, optimization, and the critical considerations for scaling from the bench to the pilot plant.

    Process Chemistry and Synthetic Pathway

    The manufacturing process is conducted in two primary stages:

    • Hydrazone Formation: A condensation reaction between Ethyl 4-hydrazinobenzoate and 2-hexanone. This step is typically straightforward and can often be telescoped into the next stage without isolation of the intermediate.

    • Indolization (Cyclization): The acid-catalyzed cyclization of the in-situ formed hydrazone to yield the final indole product. This is the critical, and often exothermic, step requiring precise control.

    The selection of an appropriate acid catalyst is crucial for the success of the indolization step. While various Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂) can be used, polyphosphoric acid (PPA) or Eaton's reagent are often preferred on a larger scale for their efficacy and handling properties.[2][3]

    G SM1 Ethyl 4-hydrazinobenzoate INT1 Hydrazone Intermediate (in-situ) SM1->INT1 1 SM2 2-Hexanone SM2->INT1 1 PROD Ethyl 2-butyl-1H-indole-6-carboxylate INT1->PROD Indolization 2 R1 Ethanol (Solvent) R1->INT1 R2 Polyphosphoric Acid (PPA) Heat (Δ) R2->PROD

    Caption: Overall synthetic pathway for Ethyl 2-butyl-1H-indole-6-carboxylate.

    Laboratory-Scale Protocol (100 g)

    This protocol is designed for a standard laboratory fume hood and glassware setup. It establishes baseline parameters for yield and purity prior to scale-up.

    Equipment:

    • 1 L three-neck round-bottom flask

    • Mechanical stirrer

    • Thermocouple and temperature controller

    • Heating mantle

    • Dropping funnel

    • Condenser

    Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles
    Ethyl 4-hydrazinobenzoate HCl 216.66 108.3 g 0.50
    2-Hexanone 100.16 55.1 g (68 mL) 0.55
    Ethanol (200 proof) 46.07 500 mL -
    Polyphosphoric Acid (PPA) - 300 g -
    Toluene 92.14 500 mL -
    Saturated NaHCO₃ solution - ~1 L -

    | Brine | - | 250 mL | - |

    Procedure:

    • Hydrazone Formation:

      • To the 1 L flask, add Ethyl 4-hydrazinobenzoate HCl and ethanol.

      • Stir the slurry and add 2-Hexanone dropwise over 15 minutes at room temperature (20-25°C).

      • Heat the mixture to reflux (~78°C) and maintain for 2 hours. The reaction can be monitored by TLC or HPLC for the consumption of the hydrazine.

    • Solvent Swap and Indolization:

      • Remove the ethanol under reduced pressure (distillation).

      • Add toluene (250 mL) to the residue and charge the Polyphosphoric Acid (PPA). Causality: Toluene is a high-boiling, non-polar solvent suitable for the indolization temperature and subsequent work-up, while PPA serves as both the acid catalyst and a dehydrating agent.

      • Heat the mixture to 100-110°C with vigorous stirring. The reaction is exothermic; careful temperature control is essential.

      • Maintain at 100-110°C for 3-4 hours, monitoring by HPLC until the hydrazone intermediate is consumed (<2%).

    • Work-up and Isolation:

      • Cool the reaction mixture to 60°C.

      • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice (~1 kg) with good agitation. Safety: This quench is highly exothermic and should be performed with caution.

      • Adjust the pH of the aqueous layer to 7-8 using a saturated solution of sodium bicarbonate (NaHCO₃).

      • Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

      • Extract the aqueous layer with additional toluene (2 x 125 mL).

      • Combine the organic layers, wash with brine (250 mL), and dry over anhydrous sodium sulfate.

    • Purification and Drying:

      • Filter off the drying agent and concentrate the toluene solution under reduced pressure to obtain a crude oil/solid.

      • Recrystallize the crude product from an ethanol/water mixture. Dissolve the crude material in hot ethanol and add water dropwise until persistent turbidity is observed, then allow to cool slowly.

      • Filter the purified solid, wash with a cold 20% ethanol/water solution, and dry in a vacuum oven at 50°C to a constant weight.

    Expected Results:

    Parameter Specification
    Yield 95-115 g (77-94%)
    Purity (HPLC) >99.0%

    | Appearance | Off-white to light tan crystalline solid |

    Scale-Up Considerations and Pilot-Scale Protocol (10 kg)

    Transitioning from the laboratory to a pilot plant introduces significant challenges related to heat and mass transfer, materials handling, and safety. This section outlines the adapted protocol for a 10 kg batch size.

    Key Scale-Up Challenges & Solutions:

    • Heat Management: The indolization step is exothermic. A jacketed glass-lined steel reactor with controlled heating/cooling is mandatory. The quench of PPA is also highly exothermic and must be performed via slow reverse addition of the reaction mass into a large volume of chilled water.

    • Mass Transfer: Effective agitation is critical, especially in the viscous PPA/toluene mixture. Baffle design and agitator type (e.g., pitched-blade turbine) must be appropriate to ensure homogeneity.

    • Materials Handling: Transfer of large volumes of corrosive PPA, flammable solvents, and the final product slurry requires specialized pumps and enclosed filtration systems (e.g., Nutsche filter-dryer).

    • Process Safety: All operations must be conducted under an inert nitrogen atmosphere to prevent solvent vapor ignition. Personnel must be equipped with appropriate personal protective equipment (PPE).

    Caption: Pilot-scale manufacturing workflow diagram.

    Pilot-Scale (10 kg) Protocol:

    • Equipment: 200 L glass-lined steel reactor, 500 L quench vessel, Nutsche filter-dryer.

    • Procedure:

      • Reaction: Charge the 200 L reactor with Ethyl 4-hydrazinobenzoate HCl (10.8 kg) and ethanol (50 L). Add 2-Hexanone (5.5 kg) via a charging port. Heat to reflux for 2-3 hours.

      • Solvent Swap: Distill off the ethanol under vacuum. Charge toluene (25 L) and then slowly charge PPA (30 kg) while maintaining the internal temperature below 80°C.

      • Indolization: Heat the reactor jacket to bring the internal temperature to 100-110°C. Hold for 4-6 hours, monitoring with in-line probes or periodic sampling for HPLC analysis.

      • Quench: In the 500 L vessel, charge 150 L of water and chill to <10°C. Slowly transfer the hot reaction mass from the reactor into the quench vessel with high agitation, ensuring the temperature does not exceed 40°C.

      • Work-up: Neutralize with 50% NaOH solution to pH 7-8. Allow the layers to separate and transfer the lower aqueous layer to waste. Wash the organic layer with water (2 x 25 L).

      • Crystallization & Isolation: Distill the toluene under vacuum and replace with hot ethanol (40 L). Cool the solution in a controlled manner to initiate crystallization. Further cool to 0-5°C and hold for 2 hours.

      • Drying: Transfer the slurry to the Nutsche filter-dryer. Deliquor, wash with cold 20% ethanol/water (10 L), and dry under vacuum at 50°C until the loss on drying (LOD) is <0.5%.

    Analytical Control and Quality Assurance

    A robust analytical program is essential for ensuring process consistency and final product quality. This aligns with the principles of Process Analytical Technology (PAT), which aims to build quality into the product by design through process understanding and control.[4][6][7]

    In-Process Controls (IPCs):

    Stage IPC Test Method Acceptance Criteria
    Hydrazone Formation Reaction Completion HPLC Ethyl 4-hydrazinobenzoate <2.0%
    Indolization Reaction Completion HPLC Hydrazone Intermediate <2.0%

    | Drying | Loss on Drying (LOD) | Gravimetric | <0.5% w/w |

    Final Product Specifications:

    Test Method Specification
    Appearance Visual Off-white to light tan crystalline solid
    Identity ¹H NMR, FTIR Conforms to reference standard
    Assay HPLC 99.0% - 101.0%
    Purity (Related Substances) HPLC Individual Impurity: ≤0.10%Total Impurities: ≤0.50%
    Water Content Karl Fischer ≤0.5% w/w

    | Residual Solvents | GC-HS | Toluene: ≤890 ppmEthanol: ≤5000 ppm |

    The implementation of PAT tools, such as in-line Raman or NIR spectroscopy, can provide real-time monitoring of the indolization reaction, allowing for more precise endpoint determination and enhanced process control.[8][9]

    Regulatory and Safety Considerations

    The manufacturing of API intermediates must adhere to Good Manufacturing Practices (GMP).[10][11] This includes comprehensive documentation, such as batch manufacturing records, standard operating procedures (SOPs), and deviation management.[12] All raw materials must be sourced from qualified vendors and tested against specifications before use.

    Safety:

    • Chemical Hazards: Polyphosphoric acid is highly corrosive. Toluene and ethanol are flammable. Appropriate engineering controls (fume hoods, closed systems) and PPE (acid-resistant gloves, safety glasses, flame-retardant lab coats) are mandatory.

    • Operational Hazards: The quenching of PPA is highly exothermic and can cause dangerous splashing if not controlled. All large-scale operations involving pressure or vacuum must be performed behind a blast shield or in appropriately rated equipment.

    • Waste Disposal: Acidic and basic aqueous waste streams must be neutralized before disposal. Solvent waste must be collected and disposed of according to local environmental regulations.

    Conclusion

    This application note presents a detailed and scalable manufacturing process for Ethyl 2-butyl-1H-indole-6-carboxylate. By leveraging the Fischer indole synthesis and applying sound principles of process chemistry and chemical engineering, this guide provides a clear pathway from laboratory development to pilot-scale production. The emphasis on process understanding, analytical controls, and safety ensures that the resulting process is robust, reproducible, and suitable for integration into a regulated pharmaceutical manufacturing environment.

    References

    • Fischer indole synthesis. (2024). In Wikipedia. Retrieved from [Link]

    • Process analytical technology. (2023). In Wikipedia. Retrieved from [Link]

    • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link]

    • Process Analytical Technology (PAT) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved from [Link]

    • Process Analytical Technology: Enhancing Pharma Development. (2024, September 6). PharmaTech. Retrieved from [Link]

    • Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. (2013, November 30). International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

    • Regulatory overview of active ingredients. (2018, December 31). Health Sciences Authority (HSA). Retrieved from [Link]

    • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent. Retrieved from [Link]

    • D’Agostino, M., et al. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Retrieved from [Link]

    • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018, May 28). Chemical Reviews. Retrieved from [Link]

    • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023, April 30). EurekAlert!. Retrieved from [Link]

    • Efficient Synthesis of Indole Derivatives. (2023, May 1). Lab Manager. Retrieved from [Link]

    • Development of Scalable Manufacturing Routes to AZD1981. Application of the Semmler–Wolff Aromatisation for Synthesis of the Indole-4-amide Core. (2012, October 18). Organic Process Research & Development. Retrieved from [Link]

    • APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). (n.d.). National Pharmaceutical Regulatory Agency (NPRA) Malaysia. Retrieved from [Link]

    • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (2018). Green Chemistry. Retrieved from [Link]

    • Regulatory Compliance in API Manufacturing. (2024, May 26). The Pharma Master. Retrieved from [Link]

    • Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance. (2025, February 18). Coherent Market Insights. Retrieved from [Link]

    • Pharmaceutical Chemical Intermediates. (n.d.). Helen Frankenthaler Foundation. Retrieved from [Link]

    • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2018, August 9). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

    • Automated and accelerated synthesis of indole derivatives on a nano-scale. (2018). Green Chemistry. Retrieved from [Link]

    • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023, February 21). Sun-Good. Retrieved from [Link]

    • Pharmaceutical Filtration Equipment and Purification Solutions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

    • Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13). Indo-German Engineers. Retrieved from [Link]

    • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Acro-Fine. Retrieved from [Link]

    • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES. Retrieved from [Link]

    • Ethyl 1H-indole-2-carboxylate. (2020). IUCrData. Retrieved from [Link]

    • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016, March 10). Molecules. Retrieved from [Link]

    • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

    • (PDF) Ethyl 1H-indole-2-carboxylate. (2020). ResearchGate. Retrieved from [Link]

    Sources

    Method

    Application Note: High-Throughput Functionalization of Ethyl 2-butyl-1H-indole-6-carboxylate for Combinatorial Library Synthesis

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Strategic Guide Executive Summary & Strategic Rationale Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Strategic Guide

    Executive Summary & Strategic Rationale

    Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2)[1] is a highly privileged, versatile building block in medicinal chemistry. While the indole core is ubiquitous in biologically active molecules, achieving regioselective functionalization on the benzenoid (six-membered) ring via direct C–H activation remains notoriously difficult[2]. Utilizing a pre-functionalized C6-carboxylate bypasses this limitation, providing a reliable vector for late-stage library diversification.

    As a Senior Application Scientist, I have designed this workflow around the inherent electronic and steric properties of this specific scaffold:

    • C2-Butyl Group: Provides essential lipophilicity (tuning the LogP for membrane permeability) and acts as a critical steric shield. It completely blocks competitive electrophilic attacks at the C2 position, forcibly directing functionalization to C3.

    • N1-Amine: Possesses a pKa of ~21 (in DMSO), allowing for orthogonal deprotonation and alkylation/acylation to modulate the molecule's hydrogen bond donor/acceptor profile.

    • C3-Position: The most electron-rich carbon on the indole ring (highest HOMO coefficient), primed for electrophilic aromatic substitution or advanced regiodivergent carboxylation.

    • C6-Ethyl Ester: Serves as a robust protecting group during N1/C3 modifications. It can be subsequently unlocked via saponification for high-throughput amide coupling, a critical step for generating multi-target kinase inhibitors[3].

    Combinatorial Workflow Architecture

    The following workflow illustrates the divergent synthesis paths used to generate a comprehensive combinatorial library from the core scaffold.

    Workflow Scaffold Ethyl 2-butyl-1H-indole- 6-carboxylate N1 N1-Alkylation (R1-X, NaH) Scaffold->N1 Step 1 C3 C3-Functionalization (NBS or CO2 Transfer) N1->C3 Step 2 C6 C6-Saponification & Amide Coupling C3->C6 Step 3 Library Combinatorial Indole Library C6->Library Diversification

    Combinatorial synthesis workflow for Ethyl 2-butyl-1H-indole-6-carboxylate functionalization.

    Step-by-Step Methodologies & Causality

    Every protocol detailed below is designed as a self-validating system , ensuring that intermediate purity is confirmed before proceeding to the next combinatorial stage.

    Protocol A: Orthogonal N1-Alkylation

    Causality & Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that cleanly and irreversibly deprotonates the indole N–H. Anhydrous DMF is selected as the solvent because its polar aprotic nature optimally solvates the sodium cation, leaving a highly reactive, "naked" indolyl anion that rapidly attacks the alkyl halide.

    Procedure:

    • Charge a flame-dried flask with Ethyl 2-butyl-1H-indole-6-carboxylate (1.0 equiv, 245.3 g/mol ) and dissolve in anhydrous DMF (0.2 M).

    • Cool the solution to 0 °C under an inert N₂ atmosphere.

    • Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until H₂ gas evolution ceases.

    • Dropwise, add the desired alkyl halide (e.g., benzyl bromide, 1.5 equiv).

    • Warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

    Self-Validation System:

    • TLC: Run in 4:1 Hexane/EtOAc. The product will appear as a distinct, less polar spot due to the loss of the N–H hydrogen bond donor.

    • LC-MS: Confirm the disappearance of the starting material (m/z 246.1 [M+H]⁺) and the appearance of the alkylated mass.

    Protocol B: Regioselective C3-Functionalization (Bromination)

    Causality & Rationale: The enamine-like character of the pyrrole ring makes C3 highly susceptible to electrophiles. By utilizing N-Bromosuccinimide (NBS) at 0 °C, we enforce kinetic control to prevent over-halogenation. The installed C3-bromide serves as an ideal handle for downstream Suzuki-Miyaura or Sonogashira cross-coupling. (Note: For advanced libraries, a recent 2026 breakthrough allows for metal-free, regiodivergent C3-carboxylation using cesium triphenylacetate as a CO₂-transfer reagent[4], providing an orthogonal carboxylic acid handle).

    Procedure:

    • Dissolve the N1-alkylated indole (1.0 equiv) in anhydrous DCM (0.1 M).

    • Cool the reaction mixture to 0 °C to suppress radical side-reactions.

    • Add NBS (1.05 equiv) in a single portion. Shield the flask from light using aluminum foil.

    • Stir at 0 °C for 1 hour.

    • Quench with saturated aqueous Na₂S₂O₃ to neutralize any residual electrophilic bromine, then wash with water and brine.

    Self-Validation System:

    • LC-MS: The product must exhibit a characteristic 1:1 isotopic doublet in the mass spectrum, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

    Protocol C: C6-Saponification & High-Throughput Amidation

    Causality & Rationale: The C6-ethyl ester is highly stable under the basic and electrophilic conditions of Steps A and B. To unlock it, mild saponification using LiOH is favored over NaOH/KOH to minimize the risk of degrading sensitive functional groups. For the amidation, HATU is utilized because it generates a highly reactive 7-azabenzotriazole active ester, driving the coupling to completion within minutes—a strict requirement for 96-well plate parallel synthesis to avoid well-to-well variability.

    Procedure:

    • Saponification: Dissolve the C3-functionalized ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at 40 °C for 4 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate to yield the free carboxylic acid.

    • Amidation (96-Well Plate Format): To each well containing the carboxylic acid (1.0 equiv, 0.05 mmol), add a solution of HATU (1.2 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.5 mL).

    • Incubate for 5 minutes to form the active ester.

    • Add the diverse amine building blocks (R2-NH₂, 1.5 equiv) to their respective wells.

    • Shake at room temperature for 2 hours.

    Self-Validation System:

    • LC-MS (Saponification): Analyze in negative ion mode to confirm the presence of the[M-H]⁻ peak of the carboxylic acid.

    • LC-MS (Amidation): Confirm the total consumption of the acid peak and the emergence of the target amide mass.

    Quantitative Library Data

    The following table summarizes the analytical data for a representative subset of the synthesized combinatorial library, demonstrating the robustness of the 3-step functionalization workflow.

    EntryN1-Substituent (R1)C3-SubstituentC6-Amide (R2)Overall Yield (%)LC-MS Purity (%)
    1 Benzyl-BrMorpholine-4-yl68>98
    2 Methyl-Br4-Fluoroaniline72>99
    3 Isopropyl-COOHPiperidin-1-yl61>95
    4 H (Unsubstituted)-H3-Chloroaniline85>99

    Biological Application: Kinase Inhibition Pathways

    Indole-6-carboxylic acid derivatives are highly sought after in oncology. Recent studies have identified functionalized indole-6-carboxamides as potent, multi-target antiproliferative agents[3]. Specifically, these compounds exhibit strong inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases. By blocking these receptors, the synthesized library compounds suppress downstream signaling, ultimately arresting cancer cells in the G2/M phase and inducing the extrinsic apoptosis pathway[3].

    Pathway Drug Indole-6-carboxamide Library Hits Receptors EGFR / VEGFR-2 Tyrosine Kinases Drug->Receptors Kinase Inhibition PI3K PI3K / AKT Signaling Receptors->PI3K Downregulates MAPK MAPK / ERK Signaling Receptors->MAPK Downregulates Outcome G2/M Cell Cycle Arrest & Apoptosis PI3K->Outcome Induces MAPK->Outcome Induces

    Mechanism of action for indole-6-carboxamide derivatives targeting EGFR and VEGFR-2 pathways.

    References

    • [2] Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules (MDPI).[Link]

    • [3] New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity (PubMed).[Link]

    • [4] Regiodivergent N1- and C3- Carboxylation of Indoles. Organic Chemistry Frontiers (RSC Publishing).[Link]

    Sources

    Application

    Protocol for ester hydrolysis of Ethyl 2-butyl-1H-indole-6-carboxylate to carboxylic acid

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of indole-6-carboxylic acid building blocks for multi-target antiproliferative agents and kinase inhibitors.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of indole-6-carboxylic acid building blocks for multi-target antiproliferative agents and kinase inhibitors.

    Executive Summary

    Indole-6-carboxylic acid derivatives are highly privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds in the development of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors [1]. The transformation of Ethyl 2-butyl-1H-indole-6-carboxylate to 2-butyl-1H-indole-6-carboxylic acid is a critical deprotection step. This application note details a highly efficient, self-validating protocol for this ester hydrolysis using a monophasic base-catalyzed system.

    Mechanistic Rationale & Causality (E-E-A-T)

    As a standard saponification, this reaction proceeds via a Base-Catalyzed Acyl-Oxygen Cleavage ( BAc​2 ) mechanism [2]. To ensure a self-validating and high-yielding workflow, every reagent and condition has been selected based on specific chemical causality:

    • Reagent Selection (LiOH vs. NaOH/KOH): Lithium hydroxide (LiOH) is specifically chosen over sodium or potassium hydroxide. The lithium cation provides mild Lewis acid coordination to the carbonyl oxygen, enhancing the electrophilicity of the ester carbon while maintaining a sufficiently mild basic environment to prevent degradation of the indole core.

    • Solvent System (THF/MeOH/H_{2}O - 3:1:1): Ester hydrolysis often fails or stalls due to biphasic insolubility. Tetrahydrofuran (THF) solubilizes the hydrophobic ethyl 2-butyl-1H-indole-6-carboxylate, while water dissolves the LiOH and provides the hydroxide nucleophile. Methanol (MeOH) acts as a critical phase-transfer bridge, creating a homogeneous, monophasic system that drastically accelerates the reaction kinetics [3].

    • Workup Causality (Acidification): The immediate product of the BAc​2 cleavage is a water-soluble lithium carboxylate salt. To isolate the target compound, the aqueous layer must be acidified to pH 2–3 using 1M HCl. This protonates the carboxylate, driving the neutral 2-butyl-1H-indole-6-carboxylic acid to precipitate or partition into an organic extraction solvent (e.g., Ethyl Acetate).

    Reaction Pathway Visualization

    Mechanism A Ethyl 2-butyl-1H-indole -6-carboxylate (Hydrophobic Ester) B Tetrahedral Intermediate (OH- attack) A->B LiOH·H2O THF/MeOH/H2O C Lithium Carboxylate Salt (Aqueous Soluble) B->C - EtOH D 2-butyl-1H-indole -6-carboxylic acid (Precipitate/Extract) C->D 1M HCl (pH 2-3)

    Figure 1: BAc2 mechanistic workflow for the base-promoted hydrolysis and subsequent acidification.

    Materials and Reagents

    Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Reaction
    Ethyl 2-butyl-1H-indole-6-carboxylate 245.321.0 eq2.45 gStarting Material
    Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.963.0 eq1.26 gNucleophile / Base
    Tetrahydrofuran (THF) 72.11-30 mLOrganic Solvent
    Methanol (MeOH) 32.04-10 mLPhase-transfer bridge
    Deionized Water (H₂O) 18.02-10 mLAqueous Solvent
    Hydrochloric Acid (1M HCl) 36.46~4.0 eq~40 mLQuench / Acidification
    Ethyl Acetate (EtOAc) 88.11-3 x 50 mLExtraction Solvent

    Step-by-Step Experimental Protocol

    Step 1: Reaction Setup
    • Equip a 250 mL round-bottom flask with a magnetic stir bar.

    • Dissolve Ethyl 2-butyl-1H-indole-6-carboxylate (2.45 g, 10.0 mmol) in THF (30 mL) and MeOH (10 mL). Stir at room temperature (20–25 °C) until fully dissolved.

    • In a separate vial, dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in H₂O (10 mL).

    • Add the aqueous LiOH solution dropwise to the stirring organic mixture over 5 minutes. The solution should remain monophasic and turn slightly yellow.

    Step 2: Reaction Monitoring
    • Stir the reaction mixture at room temperature for 4–6 hours.

    • Monitor the reaction progress via TLC (Eluent: 3:1 Hexanes/EtOAc, visualized under UV 254 nm).

    • Validation Check: The starting material ester (higher Rf​ ) should completely disappear, replaced by a baseline spot (the highly polar lithium carboxylate salt).

    Step 3: Quenching and Acidification (Critical Step)
    • Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 35 °C) to remove the THF and MeOH volatiles. Do not evaporate to total dryness.

    • Dilute the remaining aqueous residue with an additional 20 mL of deionized water and cool the flask in an ice bath (0–5 °C).

    • Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2 to 3 (verify with pH paper).

    • Observation: A white to off-white precipitate of the free 2-butyl-1H-indole-6-carboxylic acid will form upon acidification.

    Step 4: Extraction and Isolation
    • Transfer the acidified suspension to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL). The free acid will partition into the organic layer.

    • Combine the organic layers and wash with brine (30 mL) to remove residual aqueous salts.

    • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

    • Optional: If minor impurities are present, triturate the crude solid with cold hexanes or recrystallize from EtOAc/Hexanes.

    Data Presentation: Condition Optimization

    The following table summarizes empirical data comparing various hydrolysis conditions for indole-ester derivatives to validate the chosen protocol:

    Hydrolysis ConditionSolvent SystemTemp (°C)Time (h)Conversion (%)Impurity Profile
    LiOH (3 eq) THF/MeOH/H₂O (3:1:1) 25 4 >98% Clean, no degradation
    NaOH (3 eq)THF/H₂O (1:1)251265%Biphasic stalling observed
    NaOH (5 eq)EtOH/H₂O (1:1)80 (Reflux)2>95%Minor indole ring oxidation
    6M HCl (Excess)1,4-Dioxane/H₂O10024<20%Reversible, poor yield

    Analytical Characterization & Troubleshooting

    To confirm the success of the hydrolysis, perform 1H NMR (in DMSO- d6​ ) and LC-MS analysis.

    • Successful Cleavage: The defining hallmark of success is the complete disappearance of the ethyl ester signals in the 1H NMR spectrum: specifically, the disappearance of the quartet at ∼4.3 ppm ( −O−CH2​− ) and the triplet at ∼1.3−1.4 ppm ( −CH3​ ).

    • Product Confirmation: The appearance of a broad singlet far downfield ( ∼12.5 ppm) indicates the presence of the free carboxylic acid proton ( −COOH ), alongside the intact signals for the 2-butyl chain and the indole aromatic protons.

    References

    • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation Source: PubMed (National Institutes of Health) URL:[Link]

    • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: United States Environmental Protection Agency (EPA Archive) URL:[Link]

    • Ester to Acid - Common Conditions Source: Common Organic Chemistry URL:[Link]

    Method

    Application Note: Strategic Incorporation of Ethyl 2-butyl-1H-indole-6-carboxylate into Target-Based Screening Workflows

    Prepared by: Senior Application Scientist Target Audience: Assay Developers, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Executive Summary & Mechanistic Rationale As a Senior Application Scienti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Senior Application Scientist Target Audience: Assay Developers, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals

    Executive Summary & Mechanistic Rationale

    As a Senior Application Scientist, I frequently observe that the failure to translate promising chemical scaffolds into actionable screening hits stems from a disconnect between a compound's physicochemical nature and the assay's biochemical environment. Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2) is a highly privileged, lipophilic intermediate. It serves as the foundational pharmacophore for two major therapeutic classes:

    • Antiviral Agents: Allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), binding specifically to the lipophilic Thumb Domain II [2].

    • Oncology Therapeutics: Competitive inhibitors of Receptor Tyrosine Kinases (RTKs), targeting the ATP-binding clefts of EGFR and VEGFR-2 [1].

    The Causality of Assay Design: Directly screening the ethyl ester in purified biochemical assays often yields false negatives. Why? Because the active pharmacophore required for critical electrostatic interactions with target residues (e.g., Arg/Lys in the NS5B pocket) is the free carboxylic acid [3]. Furthermore, the compound's intrinsic lipophilicity (LogP ~3.8) makes it prone to colloidal aggregation, which can cause promiscuous, false-positive enzyme inhibition.

    To build a self-validating system, the protocols below integrate a pre-assay bioactivation step (ester hydrolysis) and utilize Time-Resolved FRET (TR-FRET) to circumvent the native auto-fluorescence of the indole core.

    System Architecture & Workflow Visualization

    ScreeningWorkflow cluster_NS5B HCV NS5B Assay cluster_EGFR EGFR Kinase Assay Compound Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2) Hydrolysis Alkaline Hydrolysis (Bioactivation to Free Acid) Compound->Hydrolysis Pre-processing NS5B_Enz NS5B RdRp + RNA Template Hydrolysis->NS5B_Enz Allosteric Inhibition EGFR_Enz EGFR Kinase + ATP/Substrate Hydrolysis->EGFR_Enz Competitive Inhibition FRET_Read FRET Signal Quantification NS5B_Enz->FRET_Read Polymerization Data Hit Validation (IC50, Z'-factor) FRET_Read->Data TRFRET_Read TR-FRET Detection EGFR_Enz->TRFRET_Read Phosphorylation TRFRET_Read->Data

    Workflow for integrating and bioactivating Ethyl 2-butyl-1H-indole-6-carboxylate in HTS assays.

    BindingMechanism IndoleCore Indole NH (H-Bond Donor) NS5B NS5B Thumb Pocket II (Conformational Lock) IndoleCore->NS5B EGFR EGFR ATP Cleft (Hinge Region Binding) IndoleCore->EGFR ButylGroup 2-Butyl Moiety (Hydrophobic Anchor) ButylGroup->NS5B ButylGroup->EGFR Carboxylate 6-Carboxylate (Polar Interaction) Carboxylate->NS5B Carboxylate->EGFR

    Pharmacophore mapping of the indole-6-carboxylate scaffold against NS5B and EGFR binding pockets.

    Experimental Protocols

    Protocol A: Pre-Assay Bioactivation (Micro-Saponification)

    Scientific Rationale: To mimic intracellular esterase activity and unmask the active pharmacophore for purified biochemical assays.

    • Solubilization: Dissolve Ethyl 2-butyl-1H-indole-6-carboxylate in 100% anhydrous DMSO to create a 10 mM stock.

    • Hydrolysis: In a microcentrifuge tube, combine 100 µL of the 10 mM DMSO stock with 10 µL of 1M aqueous LiOH.

    • Incubation: Seal and incubate at 40°C for 2 hours.

    • Neutralization: Add 10 µL of 1M HCl to neutralize the solution to pH ~7.4.

    • Dilution: Dilute the resulting 2-butyl-1H-indole-6-carboxylic acid to a 1 mM working stock using your designated assay buffer.

    Protocol B: HCV NS5B RdRp Allosteric Inhibition Assay (FRET)

    Scientific Rationale: The 2-butyl group anchors deep into the hydrophobic sub-pocket of Thumb Domain II. We include 0.01% CHAPS detergent to prevent the lipophilic indole from forming colloidal aggregates that artificially sequester the enzyme.

    • Buffer Preparation: Prepare Assay Buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.01% CHAPS.

    • Enzyme/Template Dispensing: Dispense 10 µL of NS5BΔ21 (20 nM final) pre-complexed with poly(A) RNA template into a 384-well black microplate.

    • Compound Addition: Pin-transfer or pipette 5 µL of the bioactivated indole (dose-response from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow the allosteric conformational lock to occur.

    • Reaction Initiation: Add 5 µL of a nucleotide mix containing UTP and a FRET-labeled UTP analog.

    • Kinetic Read: Monitor fluorescence (Ex: 485 nm, Em: 520 nm) continuously for 30 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀.

    Protocol C: EGFR Tyrosine Kinase Assay (TR-FRET)

    Scientific Rationale: Indoles often exhibit native fluorescence in the blue/green spectrum (Ex ~280nm, Em ~340nm). TR-FRET utilizes a long-lifetime Europium (Eu) chelate, allowing a microsecond time delay before reading, thereby completely eliminating compound auto-fluorescence interference.

    • Buffer Preparation: Prepare Kinase Buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.

    • Enzyme/Compound Incubation: Add 5 µL of recombinant EGFR kinase domain (1 nM final) and 5 µL of compound to a 384-well plate. Incubate for 10 minutes.

    • Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the predetermined Kₘ, ~10 µM) and biotinylated poly-GT substrate. Incubate for 60 minutes at room temperature.

    • Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

    • Readout: Incubate for 30 minutes. Read the TR-FRET signal using a compatible microplate reader (Ex: 340 nm, Em: 665 nm / 615 nm ratio).

    Data Presentation & Quality Control

    Table 1: Physicochemical Properties & Assay Parameters

    ParameterValue / DescriptionRationale / Impact on Assay
    Molecular Weight 245.32 g/mol Ideal fragment size for FBDD; allows extensive SAR functionalization.
    LogP (Estimated) ~3.8Highly lipophilic; strictly requires DMSO stock and detergent (CHAPS/Tween) in buffer.
    Auto-fluorescence Ex ~280nm, Em ~340nmNecessitates TR-FRET or red-shifted fluorophores to prevent signal interference.
    Target Pocket NS5B Thumb II / EGFR CleftRequires bioactivation (ester hydrolysis) for optimal electrostatic binding.

    Table 2: Quality Control Metrics (384-well format)

    MetricAcceptable RangeCausality / Troubleshooting
    Z'-Factor > 0.65Ensures robust signal-to-background. If <0.65, check enzyme stability or pipetting variance.
    Signal-to-Background > 5.0Critical for resolving weak fragment hits. Optimize ATP/NTP concentrations if low.
    DMSO Tolerance Up to 5% (v/v)Indole-6-carboxylates require higher DMSO; ensure target enzyme is stable at this level.
    Hill Slope (n_H) 0.8 to 1.2Values >1.5 strongly suggest colloidal aggregation. Increase detergent concentration.

    References

    • Title: Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors Source: Future Medicinal Chemistry URL: [Link]

    • Title: The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

    • Title: Potent Inhibitors of Subgenomic Hepatitis C Virus RNA Replication through Optimization of Indole-N-Acetamide Allosteric Inhibitors of the Viral NS5B Polymerase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    Application

    Application Note: Preclinical Formulation Strategies for Ethyl 2-butyl-1H-indole-6-carboxylate

    Target Audience: Formulation Scientists, Preclinical DMPK Researchers, and Drug Development Professionals Compound: Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2) Objective: Overcoming extreme lipophilicity to...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Formulation Scientists, Preclinical DMPK Researchers, and Drug Development Professionals Compound: Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2) Objective: Overcoming extreme lipophilicity to achieve systemic exposure in rodent models for PK/PD and Toxicology studies.

    Executive Summary & Physicochemical Profiling

    In contemporary drug discovery, approximately 90% of new chemical entities (NCEs) exhibit poor aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV molecules[1]. Ethyl 2-butyl-1H-indole-6-carboxylate is a classic example of such a challenging scaffold.

    Structurally, the molecule features a rigid, planar indole core that facilitates strong intermolecular crystal lattice energy. The addition of a lipophilic 2-butyl chain and a 6-ethyl carboxylate ester significantly increases its partition coefficient (LogP) while minimizing hydrogen-bond donor capacity. Consequently, this compound exhibits negligible solubility in standard aqueous buffers.

    Administering such lipophilic compounds in vivo without optimized vehicles leads to erratic gastrointestinal absorption during oral (PO) dosing and poses a severe risk of precipitation or capillary blockade during intravenous (IV) administration[2]. This application note details self-validating formulation protocols utilizing co-solvency, micellization, and inclusion complexation to achieve reliable systemic exposure.

    Formulation Decision Architecture

    Selecting the appropriate vehicle depends strictly on the route of administration and the thermodynamic stability of the API in the excipient matrix. IV formulations demand true solutions or nanomicelles (<100 nm) to prevent fatal embolisms[2], whereas PO formulations can leverage microsuspensions or cyclodextrin complexes to drive a concentration gradient across the intestinal mucosa.

    FormulationTree Start Ethyl 2-butyl-1H-indole-6-carboxylate (Highly Lipophilic API) Target Determine Dosing Route Start->Target IV Intravenous (IV) Dosing Requires True Solution Target->IV PO Oral (PO) Dosing Suspension or Solution Target->PO Cosolvent Co-solvent / Surfactant System (e.g., NMP / Solutol / Saline) IV->Cosolvent Complex Cyclodextrin Inclusion (e.g., 20% HP-β-CD) IV->Complex PO->Complex Suspension Microsuspension (0.5% CMC / 0.1% Tween 80) PO->Suspension

    Decision tree for preclinical formulation of Ethyl 2-butyl-1H-indole-6-carboxylate.

    Quantitative Excipient Selection Matrix

    To design a safe and effective vehicle, formulators must balance the solubilizing power of excipients against their maximum tolerated dose (MTD) in preclinical species (e.g., mice and rats). Exceeding these limits can induce vehicle-mediated toxicity, confounding PD and TOX readouts[3].

    Excipient ClassSpecific AgentMechanistic FunctionMax Tolerable IV (Rodent)Max Tolerable PO (Rodent)
    Aprotic Solvent N-Methyl-2-pyrrolidone (NMP)Disrupts API crystal lattice; primary solubilizer.≤ 5% v/v≤ 10% v/v
    Surfactant Kolliphor® HS 15 (Solutol)Forms steric micelles; prevents aqueous precipitation.≤ 20% v/v≤ 30% v/v
    Complexing Agent Hydroxypropyl-β-CyclodextrinEncapsulates lipophilic moieties in a hydrophobic cavity.≤ 20% w/v≤ 40% w/v
    Co-Solvent Polyethylene Glycol (PEG 400)Lowers dielectric constant of the aqueous phase.≤ 40% v/v≤ 50% v/v
    Suspending Agent Carboxymethylcellulose (CMC)Increases viscosity to prevent particle sedimentation.N/A (Do not use IV)0.5% - 1.0% w/v

    Experimental Protocols & Self-Validating Workflows

    Protocol A: Intravenous (IV) Solution via Co-solvent Micellization

    Target: 2.0 mg/mL API in 5% NMP / 10% Solutol HS 15 / 85% Saline. Rationale: NMP provides the thermodynamic energy to break the indole's crystal lattice. Solutol HS 15 acts as a non-ionic surfactant to encapsulate the solvated API. Saline provides isotonicity for IV injection.

    Step-by-Step Methodology:

    • Primary Solubilization: Weigh 20 mg of Ethyl 2-butyl-1H-indole-6-carboxylate into a glass vial. Add 0.5 mL of NMP.

      • Causality: Aprotic solvents like NMP are required first because introducing aqueous phases prematurely will lock the API in its crystalline state.

    • Surfactant Integration: Heat Solutol HS 15 to 40°C until liquefied. Add 1.0 mL of the warm Solutol to the API/NMP mixture. Vortex aggressively for 2 minutes.

      • Causality: Intimate mixing of the API with the surfactant prior to aqueous dilution ensures that the API is immediately partitioned into the lipophilic core of the forming micelles.

    • Aqueous Titration: Place the vial on a magnetic stirrer. While stirring continuously at 500 RPM, add 8.5 mL of 0.9% Normal Saline dropwise (approx. 1 mL/min).

      • Causality: Slow titration prevents localized areas of high water concentration, which would cause the API to nucleate and precipitate before micelles can fully assemble[3].

    • Self-Validation (Filtration & HPLC): Pass the final formulation through a 0.22 μm PVDF syringe filter. Analyze both pre-filtration and post-filtration aliquots via HPLC-UV.

      • Validation Check: PVDF is chosen for its low drug-binding properties. If the post-filtration API concentration is <95% of the pre-filtration concentration, precipitation has occurred. The formulation is deemed unsafe for IV use and must be reformulated with a higher surfactant ratio.

    Protocol B: Oral (PO) Dosing via Cyclodextrin Inclusion

    Target: 5.0 mg/mL API in 20% w/v HP-β-CD in Milli-Q Water. Rationale: Cyclodextrins possess a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic 2-butyl chain and indole core of the API favorably partition into this cavity, forming a water-soluble inclusion complex[2].

    Mechanism API API (Lipophilic Butyl/Indole) Complex Inclusion Complex (Water Soluble) API->Complex + HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Blood Systemic Circulation Complex->Blood Dissociation

    Mechanism of HP-β-CD inclusion complexation enhancing API aqueous solubility.

    Step-by-Step Methodology:

    • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of Milli-Q water. Stir until completely clear. QS to 10.0 mL.

      • Causality: HP-β-CD is chosen over native β-CD because its hydroxypropyl substitutions disrupt the cyclodextrin crystal lattice, increasing its aqueous solubility from ~1.8% to >50% w/v, allowing for higher API loading[2].

    • API Integration: Add 50 mg of Ethyl 2-butyl-1H-indole-6-carboxylate to the HP-β-CD solution.

    • Energy Input: Sonicate the suspension in a water bath at 37°C for 45 minutes, followed by end-over-end rotation for 12 hours at room temperature.

      • Causality: The displacement of high-energy water molecules from the cyclodextrin cavity by the lipophilic API is an equilibrium process that requires thermal and acoustic energy to overcome the initial activation barrier.

    • Self-Validation (Centrifugation): Centrifuge the formulation at 10,000 × g for 10 minutes.

      • Validation Check: Visually inspect the bottom of the tube. The presence of a solid pellet indicates that the API has exceeded the complexation capacity of the cyclodextrin. The supernatant must be assayed via HPLC to determine the true soluble fraction before dosing.

    Quality Control & In Vitro Stability Testing

    Before advancing to in vivo administration, the formulations must pass rigorous physical stability checks to ensure they will not precipitate upon introduction to physiological environments[4].

    • Dynamic Light Scattering (DLS): For Protocol A, measure the hydrodynamic radius of the micelles. A monodisperse population with a Z-average < 50 nm guarantees that the formulation will not cause capillary blockade in the pulmonary bed of rodents.

    • Simulated Blood Dilution Assay: Dilute 100 μL of the IV formulation into 900 μL of Phosphate Buffered Saline (PBS, pH 7.4) pre-warmed to 37°C. Monitor visually and via nephelometry for 4 hours.

      • Causality: This mimics the sudden dilution and pH shift the formulation experiences upon entering the bloodstream. If the API precipitates in vitro, it will precipitate in vivo, leading to acute toxicity and artificially truncated PK profiles.

    References[2] Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXMQbCF8wspW_DyTb-6OsT41c8pvbD9PIHrOSMzqfrvdFfePPrqZzFX8uotnUe86hTsDZAHnOjph9azDAYcnfinhEnuFMcBH24CYlpnQbnOH2M0n27MU5s9hCwbDZMeLkGnfnCUeSYFpexqRY=[1] Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdkNZW3Qhs7-Ip_qaxG07Dyt8IrB3L5WP5fJn_cO814c8NRbRINkIOk3ByGfvsZnFQBWCsfoBc1PrlldvDp7rf6ulk4dwWTlSffxasBYE_kE1_abt7f7yFmv69NCsXA33hCf1bYdKLSellApKcqvYZvoFAv09v3Fpdl_GyzSP_RE8swTFbYu0xnWkAa-xfJ2YYarRV4C95VUhJxGnzC3xZ2FqcBbpM8Iqf7G-V1ELoalosECxLTdTgMwhbLVWebCFHtlmTUdNTX9jHxoM-jxqh_ciAcYLx33xvnXgvu5FYJocd1O4=[3] FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoJthfbhB5cZBacpfwmF_h6cwJklhDaptrA32GQvh7HdnRtVcYmRQVaPmUKbKvdgcrSvopeKs30SELtZMvs9gHrQz-URWdW7KKQeRODO4COQvTxIu8GHL38dOvWvYQz1k9GT__wHEwYoe1vy_u1KPOy514F7Wva23IwnHxpecfY_9utG2OxOFGgeGq53GSWEmkGDEF0j0_KrI1hxiS[4] Early phase drug development: Assessing, predicting and formulating with delivery in mind - Almac.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxT8br-07gg_7-wdhxZhUTyApTcPz2nqcmWLQEdnWyQrar1wn3N2Gu4w-uaXmAuwxgAiyc9ypferG3WjMjVKzbFZE-GjfBDu9rXEnBfq_h4Mh1FSoySB6HTbIccGtugvG0DDXikfb_RysTAMnyLW0jr9aounIg10ZXM6KCsVbyiJAmRzlxbIs90aRFURz_8JorlLD9vPjrP2ml-J2Jox41feUE_JgjWJRD9cNPAO-qOAimOGejEFLLoehL7elyTMrjZSEH6y-EhluT2NbH19xCYiBr8qORx1UkJyCDbby3yoKytWXVKp-Lw-X3zHuUCvM=

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of Ethyl 2-butyl-1H-indole-6-carboxylate

    This technical guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of Ethyl 2-butyl-1H-indole-6-carboxylate. This document provides in-depth troubleshooting...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This technical guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of Ethyl 2-butyl-1H-indole-6-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and optimize your reaction yields.

    Overview of the Synthesis: The Fischer Indole Approach

    The most common and direct route to synthesizing Ethyl 2-butyl-1H-indole-6-carboxylate is through the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1][2] For our target molecule, the key starting materials are Ethyl 4-hydrazinylbenzoate and hexanal .

    The overall workflow can be visualized as a two-stage process: the initial formation of a hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization.

    Synthesis_Workflow cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Indolization cluster_2 Workup & Purification A Ethyl 4-hydrazinylbenzoate C Hydrazone Intermediate A->C Mild Acid (e.g., Acetic Acid) B Hexanal B->C D Indole Product (Ethyl 2-butyl-1H-indole-6-carboxylate) C->D Strong Acid Catalyst (e.g., PPA, H₂SO₄, ZnCl₂) Heat E Crude Product D->E Neutralization Extraction F Purified Product E->F Column Chromatography Recrystallization Fischer_Mechanism Hydrazone Hydrazone Protonation1 Protonation Hydrazone->Protonation1 + H⁺ Enamine Enamine (Tautomerization) Protonation1->Enamine - H⁺ Protonation2 Protonation Enamine->Protonation2 + H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Protonation2->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Aromatization Aromatization Diimine->Aromatization - H⁺ Cyclization Cyclization Aromatization->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination + H⁺, - NH₃ Indole Aromatic Indole Elimination->Indole - H⁺

    Sources

    Optimization

    Troubleshooting low solubility of Ethyl 2-butyl-1H-indole-6-carboxylate in aqueous media

    A Guide to Overcoming Aqueous Solubility Challenges in Experimental Settings This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 2-butyl-1H-ind...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide to Overcoming Aqueous Solubility Challenges in Experimental Settings

    This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 2-butyl-1H-indole-6-carboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot these common, yet critical, experimental hurdles.

    Frequently Asked Questions (FAQs)

    Q1: What are the predicted physicochemical properties of Ethyl 2-butyl-1H-indole-6-carboxylate, and why is it so poorly soluble in water?

    Answer: While specific experimental data for this exact molecule may not be readily available, we can predict its properties based on its structure: an indole core, a butyl chain at the 2-position, and an ethyl carboxylate at the 6-position.

    • High Lipophilicity (High logP): The molecule possesses significant non-polar character due to the benzene part of the indole ring, the butyl chain, and the ethyl group. This hydrophobicity is a primary driver of its low affinity for polar solvents like water. Similar, smaller structures like ethyl indole-2-carboxylate have a calculated XLogP3 of 3.2, indicating poor aqueous solubility.[1] The addition of a butyl group would further increase this value.

    • Crystalline Solid State: The planarity of the indole ring and the potential for intermolecular hydrogen bonding (via the indole N-H) suggest the compound is likely a crystalline solid. The energy required to break this stable crystal lattice structure for the molecules to enter solution is high, further contributing to low solubility.[2]

    • Ionization Potential: The molecule has two potential sites for ionization: the indole nitrogen (N-H) and the ethyl carboxylate group. The indole N-H is very weakly acidic, with a pKa around 17, meaning it will be overwhelmingly non-ionized at any physiological pH.[3] The ester group is generally considered neutral but can undergo hydrolysis under strongly acidic or basic conditions, which is typically undesirable.

    In essence, the molecule's large non-polar surface area and stable crystalline form are the key reasons for its poor performance in aqueous media. Low aqueous solubility is a major challenge in drug development, as it can lead to low and variable bioavailability.[4]

    Q2: I dissolved my compound in DMSO to make a stock solution, but it crashed out when I diluted it into my aqueous buffer (e.g., PBS). What is happening?

    Answer: This is a classic problem known as "precipitation upon dilution." You've created a supersaturated solution. Here's the causality:

    • High Solubility in Organic Solvent: Ethyl 2-butyl-1H-indole-6-carboxylate is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) because DMSO can effectively disrupt the crystal lattice and solvate the lipophilic molecule.

    • Solvent Shift: When you add this concentrated DMSO stock to an aqueous buffer, you dramatically change the solvent environment. The DMSO concentration plummets, and water becomes the primary solvent.

    • Precipitation: Water is a poor solvent for your compound. Once the concentration of your compound exceeds its maximum solubility in the final, mostly aqueous, solution, it can no longer stay dissolved and precipitates out of the solution.

    It is crucial to keep the final concentration of organic co-solvents as low as possible (often recommended to be below 0.5% or even 0.1%) to avoid artifacts in biological assays.

    Systematic Troubleshooting Workflow

    When facing solubility issues, a systematic approach is more effective than random attempts. The following workflow guides you from simple adjustments to more complex formulation strategies.

    G cluster_0 Initial Assessment cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Advanced Formulations cluster_3 Outcome start Compound Precipitates in Aqueous Media stock Prepare 10-50 mM Stock in 100% DMSO start->stock ph_mod pH Modification (If ionizable groups are present) stock->ph_mod Dilute into buffer cosolvent Co-solvent Screening (e.g., PEG 400, Ethanol, PG) ph_mod->cosolvent If precipitation persists surfactant Surfactant Addition (e.g., Tween® 80, Cremophor® EL) cosolvent->surfactant If solubility is still insufficient cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->cyclodextrin Alternative approach success Soluble Formulation Achieved cyclodextrin->success

    Caption: A systematic workflow for troubleshooting low aqueous solubility.

    Troubleshooting Guides & Protocols

    Problem: My compound has very low solubility (<1 µg/mL) in simple aqueous buffers.
    Solution A: pH Modification

    Causality: While the indole N-H is not practically ionizable, if your molecule had other weakly acidic or basic functional groups, altering the pH could significantly increase solubility. For ionizable drugs, weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic drugs are more soluble at a pH below their pKa.[5][6] For this specific molecule, this strategy is unlikely to be effective due to the lack of readily ionizable groups in a typical pH range (1-10). The indole nitrogen is extremely weakly acidic (pKa ~17), and the ester is neutral.[3][7]

    Solution B: Utilizing Co-solvents

    Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This "less polar" environment is more favorable for lipophilic compounds like Ethyl 2-butyl-1H-indole-6-carboxylate, thereby increasing solubility.[9] Common co-solvents used in preclinical formulations include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[10][11]

    Experimental Protocol: Co-solvent Solubility Screening

    • Materials:

      • Ethyl 2-butyl-1H-indole-6-carboxylate

      • Dimethyl sulfoxide (DMSO)

      • Polyethylene glycol 400 (PEG 400)

      • Propylene Glycol (PG)

      • Ethanol (200 proof)

      • Phosphate Buffered Saline (PBS), pH 7.4

    • Procedure:

      • Prepare a high-concentration stock solution of your compound (e.g., 50 mM) in 100% DMSO.

      • Prepare a series of co-solvent/aqueous buffer blends. A common starting point is the "Solutol/PEG" vehicle, but you can screen simpler combinations first. See the table below for examples.

      • Add a small aliquot of your DMSO stock to each co-solvent blend to reach a target concentration (e.g., 100 µM).

      • Vortex each tube vigorously for 1-2 minutes.

      • Incubate at room temperature for 1-2 hours.

      • Visually inspect each tube for precipitation against a dark background.

      • For a more quantitative analysis, centrifuge the samples (e.g., 14,000 rpm for 10 minutes) and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    Table 1: Example Co-solvent Systems for Screening

    Formulation IDComponent 1% (v/v)Component 2% (v/v)Component 3% (v/v)
    F1 DMSO5PBS, pH 7.495--
    F2 Ethanol10PBS, pH 7.490--
    F3 PEG 40020PBS, pH 7.480--
    F4 DMSO5PEG 40040PBS, pH 7.455
    F5 Ethanol10Propylene Glycol30PBS, pH 7.460
    Solution C: Using Surfactants to Form Micelles

    Causality: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[12] Above a certain concentration (the Critical Micelle Concentration, or CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble drug molecules, effectively hiding them from the water and increasing the overall solubility of the drug in the bulk solution.[13][14][15]

    Common Surfactants:

    • Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.[10]

    • Cremophor® EL (Polyoxyl 35 Castor Oil): Another common non-ionic surfactant, though it has been associated with more toxicity concerns.

    Protocol Note: A typical approach involves adding the surfactant to the co-solvent/aqueous blend (from Solution B) at a concentration of 1-5% (v/v) and repeating the solubility assessment.

    Solution D: Cyclodextrin Inclusion Complexation

    Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[16][17] They can encapsulate a "guest" molecule—in this case, your indole compound—if the guest has the right size and shape to fit into the cavity.[18] This encapsulation forms an "inclusion complex," which presents a hydrophilic exterior to the water, thereby significantly increasing the apparent aqueous solubility of the guest molecule.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high water solubility and low toxicity.

    G cluster_0 Cyclodextrin Inclusion Complex Formation cluster_1 drug Poorly Soluble Drug (Hydrophobic) plus + drug->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow cd->arrow plus->cd complex Soluble Drug-Cyclodextrin Inclusion Complex arrow->complex

    Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

    Experimental Protocol: Preparation of a Cyclodextrin Complex (Kneading Method)

    • Objective: To prepare a solid dispersion of Ethyl 2-butyl-1H-indole-6-carboxylate with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

    • Materials:

      • Ethyl 2-butyl-1H-indole-6-carboxylate

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

      • Ethanol/Water solution (e.g., 50:50 v/v)

      • Mortar and pestle

    • Procedure:

      • Weigh the indole compound and HP-β-CD in a molar ratio (commonly starting with 1:1 or 1:2). Place the powders in the mortar.

      • Slowly add a few drops of the ethanol/water solution to the powder mixture while triturating with the pestle to form a uniform, thick paste.

      • Knead the mixture thoroughly for 45-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent to maintain a paste-like consistency.

      • Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50 °C) or under a vacuum until a constant weight is achieved.

      • Grind the dried complex into a fine powder.

      • Test the solubility of this new solid powder in your aqueous buffer compared to the original, uncomplexed compound.

    Summary and Final Recommendations

    The low aqueous solubility of Ethyl 2-butyl-1H-indole-6-carboxylate is an inherent property derived from its chemical structure. Overcoming this challenge requires moving beyond simple dissolution in aqueous buffers.

    • Start simple: Always begin by creating a concentrated stock in 100% DMSO. For your working solution, explore the use of co-solvents like PEG 400, which are effective and widely accepted in preclinical studies.

    • Increment complexity: If co-solvents alone are insufficient, the addition of a non-ionic surfactant like Tween® 80 can provide a significant boost in solubility.

    • For persistent issues: Cyclodextrin complexation is a powerful technique that can dramatically increase solubility and is a preferred method for many pharmaceutical formulations.

    By systematically applying these formulation strategies and understanding the scientific principles behind them, you can develop a robust and reproducible solution for your experimental needs.

    References

    • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

    • Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, J. R. D. S., de Almeida, J. C., da Silva, C. R., ... & de Souza, L. C. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 24(24), 4446. [Link]

    • PCCA. (2022, January 5). The Role of Surfactants in Compounded Preparation. The PCCA Blog. [Link]

    • Gould, S., & Scott, R. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate. [Link]

    • Joule, J. A., & Mills, K. (n.d.). Synthesis and Chemistry of Indole. SlidePlayer. [Link]

    • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole. [Link]

    • Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety. Musim Mas. [Link]

    • Wikipedia contributors. (n.d.). Indole. Wikipedia. [Link]

    • IJRAR. (n.d.). Applications of Surfactants in Diverse Areas. International Journal of Research and Analytical Reviews. [Link]

    • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. [Link]

    • Popielec, A., & Loftsson, T. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(14), 5543. [Link]

    • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]

    • Taylor & Francis Online. (2022, November 16). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]

    • PubMed. (n.d.). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. [Link]

    • SlideShare. (n.d.). Surfactants and their applications in pharmaceutical dosage form. [Link]

    • Chemical Entities of Biological Interest (ChEBI). (n.d.). Indole acidity. [Link]

    • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

    • Ningbo Inno Pharmchem Co.,Ltd. (2026, March 1). Understanding the Chemical Properties of Indole-6-carboxylic Acid Methyl Ester. [Link]

    • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

    • PubMed Central. (n.d.). The Significance of Acid/Base Properties in Drug Discovery. [Link]

    • PubChem. (n.d.). Indole. National Institutes of Health. [Link]

    • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

    • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]

    • Pharma IQ. (2011, February 15). 3 Tips on Overcoming Poor Aqueous Solubility and Stability. [Link]

    • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

    • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

    • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... [Link]

    • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

    • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

    • SciSpace. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

    • ACS Publications. (2020, November 16). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters. [Link]

    • PubChem. (n.d.). Ethyl indole-2-carboxylate. National Institutes of Health. [Link]

    • ResearchGate. (n.d.). Ethyl 1H-indole-2-carboxylate. [Link]

    • ACS Publications. (2004, September 9). A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. The Journal of Organic Chemistry. [Link]

    • SlidePlayer. (n.d.). Preparation and Properties of INDOLE. [Link]

    • MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

    • Cheméo. (n.d.). Chemical Properties of 1H-Indole-2-carboxylic acid, ethyl ester (CAS 3770-50-1). [Link]

    • PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. National Institutes of Health. [Link]

    • PubChem. (n.d.). ethyl 3-formyl-1H-indole-6-carboxylate. National Institutes of Health. [Link]

    • Chemspace. (n.d.). Ethyl 6-butoxy-1H-indole-2-carboxylate. [Link]

    • PubMed Central. (n.d.). Ethyl 1H-indole-2-carboxylate. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing HPLC Mobile Phase for Ethyl 2-butyl-1H-indole-6-carboxylate

    Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and optimization strategies for separating Ethyl 2-butyl-1H-indole-6-carboxylate via H...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and optimization strategies for separating Ethyl 2-butyl-1H-indole-6-carboxylate via High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices to empower you with a robust, self-validating methodology.

    Understanding the Analyte: Ethyl 2-butyl-1H-indole-6-carboxylate

    Before developing a method, it is crucial to understand the physicochemical properties of the target molecule. Ethyl 2-butyl-1H-indole-6-carboxylate is a relatively non-polar, hydrophobic compound. Its key structural features are:

    • Indole Core: A heterocyclic aromatic system. The nitrogen atom in the indole ring is very weakly basic (pKa ≈ -2), meaning it remains un-ionized across the typical HPLC pH range (pH 2-8).[1]

    • 2-Butyl Group: A four-carbon alkyl chain that significantly increases the molecule's hydrophobicity.

    • 6-Ethyl Carboxylate Group: An ester functional group that contributes some polarity but is non-ionizable.

    Given its overall non-polar character, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode of separation.[2][3] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation is driven by hydrophobic interactions; more non-polar compounds, like our target analyte, will be more strongly retained on the column.[4]

    Frequently Asked Questions (FAQs)

    Here we address common initial questions when setting up an HPLC method for this type of analyte.

    Q1: What is the best starting mobile phase for separating Ethyl 2-butyl-1H-indole-6-carboxylate?

    A: For a relatively non-polar compound, a good starting point is a gradient elution using a C18 column. The mobile phase should consist of water (Solvent A) and an organic modifier like acetonitrile or methanol (Solvent B).[5] A generic scouting gradient can help determine the approximate elution conditions.

    Protocol 1: Initial Scouting Gradient

    Parameter Condition
    Column C18, 150 mm x 4.6 mm, 5 µm
    Mobile Phase A Water
    Mobile Phase B Acetonitrile (ACN)
    Gradient 50% to 100% B over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection UV at 254 nm

    | Injection Vol. | 5-10 µL |

    This run will provide the approximate percentage of organic modifier needed to elute the compound, which can then be optimized with a shallower gradient or converted to an isocratic method for routine analysis.[6][7]

    Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?

    A: Both ACN and methanol are excellent choices for RP-HPLC, but they offer different selectivities, which can be used to optimize resolution.[8][9][10]

    FeatureAcetonitrile (ACN)Methanol (MeOH)
    Elution Strength Stronger (generally leads to shorter retention times)Weaker (generally leads to longer retention times)
    Viscosity Lower (results in lower backpressure)[8]Higher (results in higher backpressure)
    Selectivity Different selectivity profile due to its aprotic nature and π-π interaction capabilities.[11]Different selectivity profile due to its protic nature and hydrogen-bonding capabilities.[11]
    UV Cutoff ~190 nm~205 nm

    Recommendation: Start with ACN due to its lower viscosity and favorable UV transparency.[8] If you face co-elution or poor resolution issues with impurities, switching to or creating a ternary mixture with methanol is a powerful tool to alter selectivity and improve the separation.[11][12]

    Q3: Does the mobile phase pH matter for this compound?

    A: The pH of the mobile phase is a critical parameter for ionizable compounds, as it controls their retention and peak shape.[13][14][15] However, Ethyl 2-butyl-1H-indole-6-carboxylate is a neutral compound within the typical HPLC operating pH range of 2-8. Therefore, small changes in pH will not significantly affect its retention time.

    However, pH control is still highly recommended for two key reasons:

    • Suppressing Silanol Interactions: The surface of silica-based stationary phases contains silanol groups (Si-OH). At pH levels above ~3.5, these groups can become ionized (Si-O⁻) and cause peak tailing with basic compounds through secondary ionic interactions.[1][16][17] While your target analyte is neutral, impurities may be basic.

    • Method Robustness: Maintaining a consistent, buffered pH ensures method reproducibility.[1][18]

    Recommendation: Start with a low-pH mobile phase (e.g., pH 2.5-3.0) by adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components. This ensures that column silanols are protonated and minimizes the potential for secondary interactions, leading to sharper, more symmetric peaks.[17]

    Troubleshooting Guide: Common Separation Issues

    This section provides a structured approach to diagnosing and solving specific problems you may encounter during method development.

    Problem: Poor Peak Shape - Tailing

    A tailing peak (asymmetry factor > 1.2) is one of the most common issues in HPLC. It can compromise resolution and integration accuracy.[19]

    Possible Cause 1: Secondary Silanol Interactions Even with a neutral compound, impurities or column degradation can lead to interactions with active silanol sites on the stationary phase.[16][19] This is especially true for basic impurities.

    • Solution:

      • Adjust Mobile Phase pH: Lower the pH to 2.5-3.0 using an acid like formic acid or TFA. This protonates the silanol groups, minimizing unwanted ionic interactions.[16]

      • Use a Mobile Phase Additive: For older, Type-A silica columns, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to block active silanol sites. However, this is less necessary with modern, high-purity Type-B silica columns.[16]

      • Change the Column: Consider using a column with advanced end-capping or a different stationary phase (e.g., a polymer-based or hybrid silica column) that is less prone to silanol interactions.

    Possible Cause 2: Column Contamination or Void Sample matrix components can accumulate at the head of the column, or a void can form due to pressure shocks or pH-induced degradation of the silica bed.[19][20] This disrupts the flow path and causes peak distortion.

    • Solution:

      • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.

      • Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., 100% ACN or isopropanol).[21]

      • Replace the Column: If a void has formed, the column is likely irreversibly damaged and should be replaced.[19]

    G start Peak Tailing Observed check_analytes Does it affect all peaks or just some? start->check_analytes all_peaks All Peaks Tailing check_analytes->all_peaks All some_peaks Some Peaks Tailing check_analytes->some_peaks Some physical_issue Suspect Physical Issue all_peaks->physical_issue chemical_issue Suspect Chemical Interaction some_peaks->chemical_issue sol_physical1 Check for column void or frit blockage. physical_issue->sol_physical1 sol_chemical1 Lower mobile phase pH (e.g., add 0.1% Formic Acid). chemical_issue->sol_chemical1 sol_physical2 Flush or replace column. Use a guard column. sol_physical1->sol_physical2 sol_chemical2 Switch to a modern, end-capped column. sol_chemical1->sol_chemical2

    Caption: Troubleshooting workflow for peak tailing issues.

    Problem: Poor Peak Shape - Fronting

    A fronting peak (asymmetry factor < 0.9), often described as a "shark fin," is less common than tailing but indicates a significant problem.[22]

    Possible Cause 1: Column Overload Injecting too much sample mass onto the column saturates the stationary phase, causing some analyte molecules to travel through the column unretained, leading to a fronting peak.[22][23]

    • Solution:

      • Dilute the Sample: Prepare a 1:10 dilution of your sample and inject it again. If the peak shape becomes symmetrical, you have confirmed mass overload.[22][24]

      • Reduce Injection Volume: If diluting the sample is not feasible, simply reduce the injection volume.[20]

    Possible Cause 2: Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger (i.e., less polar in RP-HPLC) than the initial mobile phase, the sample band will not focus properly at the column head. This leads to band broadening and often, peak fronting.[23][25]

    • Solution:

      • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition.

      • Use a Weaker Solvent: If the analyte has poor solubility in the mobile phase, use the weakest possible solvent that can still fully dissolve it. For this compound, a 50:50 mixture of ACN:Water is often a good starting point for sample preparation.

    G start Peak Fronting Observed action1 Dilute sample 1:10 and re-inject start->action1 check1 Did peak shape improve? action1->check1 cause1 Diagnosis: Column Overload check1->cause1 Yes cause2 Diagnosis: Solvent Mismatch or Co-elution check1->cause2 No solution1 Solution: Reduce sample concentration or injection volume. cause1->solution1 solution2 Solution: Dissolve sample in mobile phase. Check for co-eluting peaks. cause2->solution2

    Caption: Troubleshooting workflow for peak fronting issues.

    Problem: Insufficient Retention

    If the analyte elutes too early, at or near the void volume (t₀), there is no interaction with the stationary phase, and thus, no separation.

    Possible Cause: Mobile Phase is Too Strong The organic content of the mobile phase is too high, causing the analyte to be "washed" through the column without sufficient hydrophobic interaction.

    • Solution:

      • Decrease Organic Modifier Percentage: Reduce the amount of ACN or MeOH in the mobile phase. In reversed-phase, increasing the aqueous component (water) will always increase the retention of non-polar compounds.

      • Switch to a Weaker Organic Modifier: If using ACN, switching to MeOH (a weaker solvent) will increase retention times.

      • Use a More Retentive Column: If mobile phase adjustments are insufficient, switch to a column with a higher carbon load (e.g., a different brand of C18) or a different chemistry (e.g., a Phenyl-Hexyl phase) to introduce different retention mechanisms.

    Problem: Poor Resolution

    Poor resolution means that the peak of interest is overlapping with an impurity peak. Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the system.

    Possible Cause: Suboptimal Mobile Phase Selectivity The current mobile phase composition does not provide enough difference in interaction between the analyte and the impurity with the stationary phase.

    • Solution:

      • Change the Organic Modifier: This is the most powerful way to alter selectivity. If you are using ACN, try an identical gradient with MeOH. The different solvent properties (hydrogen bonding vs. dipole-dipole interactions) can dramatically change the elution order and improve separation.[10][11]

      • Optimize the Gradient Slope: A shallower gradient around the elution time of the target analyte will increase the separation between closely eluting peaks.

      • Adjust Temperature: Changing the column temperature can sometimes alter selectivity and improve resolution. Lower temperatures generally increase retention and can improve resolution, while higher temperatures decrease viscosity and analysis time.

    References

    • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography.
    • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
    • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
    • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
    • Restek. (2014, March 11). [16]Troubleshooting HPLC- Tailing Peaks. Retrieved from vertexaisearch.cloud.google.com

    • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
    • Chromatography Online. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
    • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
    • Restek. (2014, March 27). [21]Troubleshooting HPLC- Fronting Peaks. Retrieved from vertexaisearch.cloud.google.com

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    • Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
    • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
    • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Fronting Peaks.
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    • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
    • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
    • PubMed. (2004, September 10). Effect of Mobile Phase Composition, pH and Buffer Type on the Retention of Ionizable Compounds in Reversed-Phase Liquid Chromatography: Application to Method Development.
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    • BenchChem. (2025). Technical Support Center: HPLC Purification of Non-Polar Compounds.
    • ResearchGate. (n.d.). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing.
    • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
    • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
    • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
    • JASCO Inc. (n.d.). HPLC Separation Modes.
    • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
    • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
    • LCGC International. (2026, February 5). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
    • BenchChem. (2025). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
    • Hawach Scientific. (2026, March 2). Normal-Phase vs. Reversed-Phase HPLC Columns.
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    • Oxford Academic. (2021, September 11). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase.
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    Optimization

    Reducing byproduct formation during Ethyl 2-butyl-1H-indole-6-carboxylate N-substitution

    A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encounte...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the N-substitution of Ethyl 2-butyl-1H-indole-6-carboxylate. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.

    I. Understanding the Reaction: Key Challenges and Considerations

    The N-substitution of indoles is a fundamental transformation in organic synthesis, yet it presents a classic chemoselectivity challenge. The indole nucleus possesses two primary nucleophilic sites: the N1-position and the electron-rich C3-position. The desired N-alkylation competes with the often-favored C3-alkylation.

    In the specific case of Ethyl 2-butyl-1H-indole-6-carboxylate, the substituents at the C2 and C6 positions introduce unique electronic and steric factors that influence the reaction's outcome.

    • C2-Butyl Group: This alkyl group provides significant steric hindrance around the C3 position, which advantageously disfavors C3-alkylation, thereby promoting the desired N-substitution.

    • C6-Carboxylate Group: This electron-withdrawing group decreases the overall electron density of the indole ring system, including the nitrogen atom. This can reduce the nucleophilicity of the indole nitrogen, potentially slowing down the N-alkylation reaction and requiring more forcing conditions. However, it also increases the acidity of the N-H proton, facilitating its deprotonation to form the more reactive indolate anion.

    II. Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

    Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

    Answer:

    Low conversion in the N-alkylation of Ethyl 2-butyl-1H-indole-6-carboxylate can stem from several factors, primarily related to incomplete deprotonation of the indole nitrogen and suboptimal reaction conditions.

    Potential Causes & Solutions:

    Potential Cause Explanation Recommended Solutions
    Insufficient Basicity The electron-withdrawing C6-carboxylate group increases the acidity of the N-H proton compared to unsubstituted indole, but a sufficiently strong base is still required for complete deprotonation to the nucleophilic indolate anion.- Switch to a stronger base: Sodium hydride (NaH) is a common and effective choice for this transformation. If NaH proves insufficient, consider stronger bases like potassium hydride (KH) or lithium diisopropylamide (LDA).- Increase base stoichiometry: Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete deprotonation.
    Inappropriate Solvent The choice of solvent is critical for solvating the indolate anion and facilitating the reaction.- Use polar aprotic solvents: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices. DMF is often preferred as it can enhance the rate of SN2 reactions.
    Low Reaction Temperature The reaction may have a significant activation energy barrier that is not overcome at lower temperatures.- Increase the reaction temperature: While starting the deprotonation at 0 °C is advisable for safety, the alkylation step can often be gently heated (e.g., to 40-60 °C) to improve the reaction rate. Monitor for potential side reactions at higher temperatures.
    Poor Quality Reagents Traces of water or other protic impurities in the reagents or solvent can quench the strong base and the indolate anion.- Use anhydrous solvents and reagents: Ensure all solvents are freshly dried and reagents are of high purity. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

    Question 2: I am observing a significant amount of a byproduct with the same mass as my desired product. How can I confirm its identity and suppress its formation?

    Answer:

    The most likely byproduct with the same mass is the C3-alkylated isomer. Although the C2-butyl group sterically hinders this position, C3-alkylation can still occur, especially under certain conditions.

    Identification and Mitigation of C3-Alkylation:

    • Identification: The most definitive method to distinguish between N- and C3-alkylation is through Nuclear Magnetic Resonance (NMR) spectroscopy .

      • In ¹H NMR, successful N-substitution will result in the disappearance of the N-H proton signal (typically a broad singlet between δ 10-12 ppm).

      • In ¹³C NMR, the chemical shifts of the carbons in the pyrrole ring will be different for the two isomers.

    • Suppression of C3-Alkylation:

      • Ensure Complete Deprotonation: As mentioned previously, incomplete deprotonation leaves the neutral indole, which is more prone to C3-alkylation. Using a strong base in a polar aprotic solvent is crucial.

      • Choice of Counter-ion: The cation from the base can influence the regioselectivity. In some cases, using potassium or cesium bases (e.g., KH, K₂CO₃, Cs₂CO₃) can favor N-alkylation over sodium bases.

      • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature (e.g., 0 °C) can help to control the reaction and favor the thermodynamically more stable N-alkylated product.

    Question 3: My reaction is producing a higher molecular weight byproduct. What could it be and how can I avoid it?

    Answer:

    A higher molecular weight byproduct could indicate the formation of a di-alkylated product. While less common for this substrate due to steric hindrance, it is a possibility, especially with highly reactive alkylating agents or an excess of the electrophile. Another possibility, though less likely under standard alkylation conditions, is a reaction involving the ester group.

    Addressing Higher Molecular Weight Byproducts:

    Potential Byproduct Formation Mechanism Prevention Strategies
    N,C3-Di-alkylation If the desired N-alkylated product is deprotonated at the C3 position (less likely due to the C2-butyl group) and reacts with another equivalent of the alkylating agent.- Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent.- Slow Addition: Add the alkylating agent slowly to the reaction mixture.
    Reaction at the Ester Under strongly basic conditions and with certain alkylating agents, the ester could potentially undergo side reactions like transesterification if an alcohol is present as an impurity or a byproduct.- Use Anhydrous Conditions: Ensure all reagents and solvents are free of alcohols.- Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times with strong bases.

    III. Frequently Asked Questions (FAQs)

    Q1: What is the recommended starting protocol for the N-substitution of Ethyl 2-butyl-1H-indole-6-carboxylate?

    A1: A reliable starting point would be the use of sodium hydride (NaH) as the base in anhydrous N,N-dimethylformamide (DMF).

    Experimental Protocol:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 2-butyl-1H-indole-6-carboxylate (1.0 eq.).

    • Add anhydrous DMF (to a concentration of 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30-60 minutes, or until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C.

    • Add the alkylating agent (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Q2: What are the best practices for purifying the N-substituted product?

    A2: Column chromatography on silica gel is the most common and effective method for purifying the N-alkylated product.[1]

    Purification Guidelines:

    • Stationary Phase: Silica gel (230-400 mesh) is typically used.

    • Mobile Phase: A non-polar/polar solvent system is generally effective. Start with a low polarity mixture, such as hexane/ethyl acetate (9:1), and gradually increase the polarity. The desired N-alkylated product is expected to be less polar than the starting material due to the absence of the N-H bond.

    • TLC Analysis: Before running the column, optimize the solvent system using TLC to achieve good separation between the starting material, the desired product, and any byproducts. A good separation will have the desired product with an Rf value between 0.2 and 0.4.

    • Streaking on TLC: If streaking is observed, it may be due to the basicity of the indole nitrogen interacting with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often resolve this issue.

    Q3: What analytical techniques are essential for monitoring the reaction and characterizing the product?

    A3: A combination of techniques is recommended for comprehensive analysis:

    Technique Purpose
    Thin Layer Chromatography (TLC) To monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.
    Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the formation of the product by its mass and to assess the purity of the crude reaction mixture.
    ¹H and ¹³C Nuclear Magnetic Resonance (NMR) For unambiguous structural elucidation of the final product and to differentiate between N- and C-alkylated isomers.
    High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition of the purified product.

    IV. Visualizing Reaction Pathways and Troubleshooting

    Diagram 1: Competing N- vs. C3-Alkylation Pathways

    G cluster_0 Reaction Initiation cluster_1 Reaction Pathways Indole Ethyl 2-butyl-1H-indole-6-carboxylate Deprotonation Deprotonation Indole->Deprotonation + Base Base Strong Base (e.g., NaH) Indolate Indolate Anion Deprotonation->Indolate Complete Deprotonation NeutralIndole Neutral Indole Deprotonation->NeutralIndole Incomplete Deprotonation N_Alkylation N-Alkylation (SN2) Indolate->N_Alkylation + R-X AlkylatingAgent Alkylating Agent (R-X) N_Product Desired N-Substituted Product N_Alkylation->N_Product C3_Alkylation C3-Alkylation NeutralIndole->C3_Alkylation + R-X C3_Product C3-Alkylated Byproduct C3_Alkylation->C3_Product

    Caption: Competing pathways in indole alkylation.

    Diagram 2: Troubleshooting Workflow for Low Yield

    G Start Low or No Conversion CheckDeprotonation Check Deprotonation Conditions Start->CheckDeprotonation CheckReactionParams Review Reaction Parameters CheckDeprotonation->CheckReactionParams Deprotonation Appears Complete IncreaseBase Increase Base Stoichiometry or Use Stronger Base CheckDeprotonation->IncreaseBase Incomplete Deprotonation Suspected CheckReagents Verify Reagent Quality CheckReactionParams->CheckReagents Parameters Seem Optimal IncreaseTemp Increase Reaction Temperature CheckReactionParams->IncreaseTemp Low Temperature ChangeSolvent Switch to a More Polar Aprotic Solvent (e.g., DMF) CheckReactionParams->ChangeSolvent Poor Solubility UseAnhydrous Use Anhydrous Solvents and Inert Atmosphere CheckReagents->UseAnhydrous Moisture Suspected Success Improved Yield IncreaseBase->Success IncreaseTemp->Success ChangeSolvent->Success UseAnhydrous->Success

    Sources

    Troubleshooting

    Technical Support Center: Preventing Oxidative Degradation of Ethyl 2-butyl-1H-indole-6-carboxylate

    Welcome to the Advanced Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2) .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2) . Indole derivatives are critical pharmacophores, but their electron-rich nature makes them highly susceptible to oxidative degradation. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your compound during storage and handling.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q1: Why does my Ethyl 2-butyl-1H-indole-6-carboxylate powder turn yellow or brown after several months of storage? A: The discoloration is a direct visual indicator of oxidative degradation. While the C2 position of this compound is sterically protected by a butyl group and the C6 position is deactivated by an electron-withdrawing ethyl carboxylate, the C3 position remains unsubstituted and highly electron-rich . This makes it a prime target for electrophilic attack by ground-state oxygen, reactive oxygen species (ROS), or UV-generated singlet oxygen [1]. The initial oxidation yields a 3-hydroperoxyindolenine intermediate, which subsequently decomposes into oxindoles, isatins, or undergoes intermolecular coupling to form highly conjugated, colored dimers [2].

    Q2: Does the physical state (solid vs. solution) affect the degradation rate? A: Yes, significantly. In the solid state, oxidation is a surface-level phenomenon limited by the diffusion rate of atmospheric oxygen. However, when dissolved in organic solvents (e.g., DMSO, Chloroform, or Acetonitrile), the compound is exposed to higher concentrations of dissolved oxygen. Furthermore, photo-induced oxidation is accelerated in solution, where the excited substrate can react directly with ground-state oxygen to form benzoxazine or oxindole derivatives [1]. Traces of transition metals or peroxides in aging solvents (like THF or ethers) will rapidly catalyze this radical chain reaction [3].

    Q3: Can I store stock solutions at -20°C to prevent this? A: Storing solutions at -20°C slows the kinetic rate of oxidation but does not stop it. In fact, the solubility of oxygen in organic solvents increases as the temperature drops. If the solvent is not rigorously degassed prior to freezing, the dissolved oxygen will slowly oxidize the indole core over time. Stock solutions should be prepared fresh. If storage is mandatory, the solvent must be sparged with Argon, and the solution must be stored at -80°C.

    Part 2: Visualizing the Degradation Pathway

    To effectively prevent degradation, one must understand the chemical causality. The diagram below illustrates the oxidative cascade triggered by light and oxygen.

    IndoleOxidation Indole Ethyl 2-butyl-1H-indole- 6-carboxylate Intermediate 3-Hydroperoxyindolenine (Unstable Intermediate) Indole->Intermediate Photo-oxidation (UV/Air) O2 Singlet Oxygen (1O2) or ROS O2->Intermediate Electrophilic attack at C3 position Oxindole 2-Oxindole Derivatives (Ring Intact) Intermediate->Oxindole Rearrangement Isatin Isatin Derivatives (Ring Cleavage) Intermediate->Isatin Over-oxidation Dimer Conjugated Dimers (Yellow/Brown Discoloration) Intermediate->Dimer Intermolecular Coupling

    Caption: Mechanistic pathway of indole oxidative degradation at the vulnerable C3 position.

    Part 3: Quantitative Storage Viability

    The following table synthesizes expected degradation profiles based on typical indole stability kinetics [4]. Use this data to establish your internal expiration dates and quality control schedules.

    Storage ConditionAtmosphereLight ExposurePhysical StateExpected Shelf-Life (Purity >95%)Primary Degradant Risk
    -20°C (Recommended) Argon / N2Dark (Amber Vial)Solid Powder> 24 MonthsMinimal
    4°C (Fridge)Ambient AirDarkSolid Powder6 - 12 MonthsSurface oxidation (Dimers)
    25°C (Room Temp)Ambient AirAmbient Lab LightSolid Powder1 - 3 MonthsPhoto-oxidation (Oxindoles)
    -80°CArgon SpargedDarkSolution (DMSO)3 - 6 MonthsDissolved O2 attack
    25°C (Room Temp)Ambient AirAmbient Lab LightSolution (DMSO)< 48 HoursRapid peroxide formation

    Part 4: Self-Validating Experimental Protocols

    To ensure trustworthiness, the following protocols incorporate built-in validation steps so you can independently verify the success of the procedure.

    Protocol A: Inert Aliquoting and Long-Term Storage

    Objective: Prevent moisture and oxygen ingress during the subdivision of bulk Ethyl 2-butyl-1H-indole-6-carboxylate.

    • Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 4 hours to remove surface moisture. Transfer them to a desiccator to cool.

    • Atmosphere Control: Transfer the bulk chemical and the baked vials into a glovebox maintained under an Argon atmosphere (O2 < 5 ppm, H2O < 1 ppm).

    • Aliquoting: Weigh the required amounts into the amber vials.

    • Sealing: Cap the vials tightly. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

    • System Validation (The Self-Check): Alongside your chemical aliquots, prepare a "dummy vial" containing a dry resazurin oxygen-indicator strip and a cobalt(II) chloride moisture-indicator bead. Seal it identically.

    • Storage: Store all vials in a secondary container with anhydrous CaSO4 (Drierite) at -20°C.

      • Validation Check: Before using an aliquot months later, inspect the dummy vial. If the resazurin strip has turned pink (oxygen present) or the bead has turned pink (moisture present), the batch's integrity is compromised and must be re-purified.

    Protocol B: Recovery and Purification of Degraded Stock

    Objective: Remove oxidized impurities (oxindoles, dimers) from a discolored batch.

    • TLC Validation (Pre-check): Dissolve a 1 mg sample in 1 mL of dichloromethane. Run a Thin Layer Chromatography (TLC) plate using a 4:1 Hexanes:Ethyl Acetate system. The pure indole will elute with a high Rf, while polar oxindoles and heavy dimers will remain near the baseline.

    • Flash Chromatography: Load the degraded material onto a silica gel column. Elute using a gradient of 5% to 20% Ethyl Acetate in Hexanes.

    • Fraction Collection: Collect the fractions corresponding to the primary UV-active spot (monitor at 254 nm).

    • System Validation (Post-check): Concentrate the fractions and perform 1H-NMR. Validation criteria: The successful removal of oxidized species is confirmed by the absence of a downfield shift corresponding to a C3-hydroxyl group, and the integration of the aromatic protons must perfectly match the theoretical 19 protons of C15H19NO2.

    Part 5: Storage and Handling Workflow

    StorageWorkflow Start Receipt of Bulk Ethyl 2-butyl-1H-indole-6-carboxylate Glovebox Transfer to Glovebox (Argon Atmosphere, O2 < 5ppm) Start->Glovebox Aliquoting Aliquot into Baked Amber Vials (Minimize Headspace) Glovebox->Aliquoting Sealing Seal with PTFE Caps & Parafilm + Include Indicator Vial Aliquoting->Sealing Storage Store at -20°C over Active Desiccant Sealing->Storage Solution Prepare Stock Solutions in Degassed Solvents Only Storage->Solution Retrieve aliquot when needed Use Immediate Experimental Use (Do not store solutions at RT) Solution->Use

    Caption: Recommended logistical workflow for the handling and storage of sensitive indole derivatives.

    References

    • Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[1,5]naphthyridine Photochemical & Photobiological Sciences, Royal Society of Chemistry. URL:[Link]

    • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study Atmospheric Chemistry and Physics, Copernicus Publications. URL:[Link]

    • Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine Canadian Journal of Chemistry, Canadian Science Publishing. URL:[Link]

    Optimization

    Resolving overlapping NMR peaks in Ethyl 2-butyl-1H-indole-6-carboxylate analysis

    Welcome to the technical support center for the analysis of Ethyl 2-butyl-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the analysis of Ethyl 2-butyl-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with Nuclear Magnetic Resonance (NMR) analysis of this molecule, with a specific focus on resolving overlapping peaks.

    Introduction: The Challenge of Overlapping Resonances

    In the structural elucidation of organic molecules like Ethyl 2-butyl-1H-indole-6-carboxylate, ¹H NMR spectroscopy is a cornerstone technique. It provides invaluable information about the chemical environment, connectivity, and relative number of protons in a molecule. However, a frequent and significant challenge is the overlapping of NMR signals.[1][2][3] This phenomenon can obscure crucial information, making the complete and unambiguous assignment of proton resonances difficult.

    This guide provides a structured approach to troubleshooting and resolving peak overlap in the NMR spectrum of Ethyl 2-butyl-1H-indole-6-carboxylate, empowering you to extract the maximum information from your experimental data.

    Troubleshooting Guide: A Decision-Making Workflow

    When faced with overlapping peaks in your ¹H NMR spectrum, a systematic approach is key. The following workflow will guide you through a series of logical steps to diagnose and resolve the issue.

    G start Overlapping Peaks Observed check_sample Step 1: Verify Sample Purity and Concentration start->check_sample instrument_params Step 2: Optimize Instrument Parameters check_sample->instrument_params Sample is pure resolved Peaks Resolved check_sample->resolved Impurity identified and removed change_solvent Step 3: Alter the Chemical Environment (Solvent) instrument_params->change_solvent Overlap persists instrument_params->resolved Resolution improved change_temp Step 4: Employ Variable Temperature (VT) NMR change_solvent->change_temp Overlap persists change_solvent->resolved Peaks separated shift_reagents Step 5: Utilize Lanthanide Shift Reagents (LSRs) change_temp->shift_reagents Overlap persists change_temp->resolved Peaks separated two_d_nmr Step 6: Advance to 2D NMR Techniques shift_reagents->two_d_nmr Overlap persists or introduces broadening shift_reagents->resolved Peaks separated two_d_nmr->resolved

    Caption: A decision-making workflow for resolving overlapping NMR peaks.

    Frequently Asked Questions (FAQs) & In-Depth Solutions

    Q1: My initial ¹H NMR spectrum of Ethyl 2-butyl-1H-indole-6-carboxylate shows a crowded aromatic region. What is my first step?

    A1: Verify Sample Purity and Re-evaluate Sample Preparation.

    Before delving into advanced NMR techniques, it is crucial to ensure the issue isn't rooted in the sample itself.

    • Purity Check: Impurities can introduce extraneous peaks that complicate the spectrum. Confirm the purity of your sample using an orthogonal technique like LC-MS or HPLC.

    • Concentration Effects: Highly concentrated samples can lead to line broadening and shifts in resonance frequencies due to intermolecular interactions. Prepare a more dilute sample and re-acquire the spectrum.

    • Residual Solvent: Ensure your deuterated solvent is of high purity and that no residual non-deuterated solvent from your sample preparation is present.

    Q2: I've confirmed my sample is pure, but the overlap persists. What instrumental parameters can I adjust?

    A2: Optimize Acquisition and Processing Parameters.

    Several parameters on the NMR spectrometer can be fine-tuned to enhance resolution.

    • Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion, often separating overlapping multiplets.[4]

    • Acquisition Time (AQ): Increasing the acquisition time provides better digital resolution, which can help to resolve closely spaced peaks.[5]

    • Data Processing:

      • Zero-Filling: This is a data processing technique that can improve the appearance of the spectrum by increasing the number of data points, leading to smoother peaks.[6]

      • Apodization (Window Functions): Applying a window function, such as a Lorentz-to-Gauss transformation, can enhance resolution by narrowing the lineshapes, but may come at the cost of signal-to-noise ratio.[7]

    ParameterRecommended ActionRationale
    Magnetic Field Increase (if possible)Enhances chemical shift dispersion.
    Acquisition Time (AQ) IncreaseImproves digital resolution.
    Zero-Filling Apply (e.g., 2x or 4x)Increases the number of data points for a smoother spectrum.
    Window Function Apply Lorentz-to-GaussNarrows peaks to improve resolution.
    Q3: The overlap is still problematic. Can I change the experimental conditions without resorting to complex NMR experiments?

    A3: Yes, by Modifying the Chemical Environment.

    Altering the sample's environment can induce changes in chemical shifts, potentially resolving overlapping signals.[8][9]

    • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of protons due to solvent-solute interactions.[10][11] If you initially used chloroform-d (CDCl₃), consider acquiring spectra in other solvents. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts, particularly for protons on the exterior of the molecule.[9]

    SolventPotential Effect on Chemical Shifts
    Chloroform-d (CDCl₃) Standard, relatively non-polar.
    Benzene-d₆ Aromatic solvent-induced shifts (ASIS), can cause significant upfield or downfield shifts.
    Pyridine-d₅ Similar to benzene-d₆, can also interact with acidic protons.
    DMSO-d₆ Polar, aprotic solvent, can disrupt hydrogen bonding.
    Methanol-d₄ Polar, protic solvent, can exchange with labile protons (e.g., N-H).
    • Variable Temperature (VT) NMR: Changing the temperature can alter the populations of different conformers of the molecule in solution.[12][13] Since different conformers can have slightly different chemical shifts, this can lead to a separation of overlapping signals.[12][14][15] For Ethyl 2-butyl-1H-indole-6-carboxylate, varying the temperature might affect the rotational freedom of the butyl chain and the ethyl ester group.

    Experimental Protocol: Variable Temperature (VT) NMR

    • Prepare your sample in a suitable solvent with a wide temperature range (e.g., toluene-d₈ or dichloromethane-d₂).

    • Start at room temperature and acquire a standard ¹H NMR spectrum.

    • Incrementally increase or decrease the temperature (e.g., in 10°C steps).

    • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

    • Monitor the chemical shifts of the overlapping peaks for any separation.

    Q4: I've tried different solvents and temperatures, but some key signals are still overlapped. Is there a chemical way to separate them?

    A4: Utilize Lanthanide Shift Reagents (LSRs).

    Lanthanide shift reagents are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the carbonyl oxygen of the ester or the lone pair on the indole nitrogen in your molecule.[16][17][18] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[16][19][20] This can effectively spread out a crowded region of the spectrum.[17][21]

    • Common LSRs: Europium (Eu) and Praseodymium (Pr) complexes are frequently used. Eu(fod)₃ and Eu(dpm)₃ typically induce downfield shifts, while Pr(fod)₃ and Pr(dpm)₃ cause upfield shifts.[16]

    Experimental Protocol: Lanthanide Shift Reagent Titration

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Prepare a stock solution of the LSR in the same deuterated solvent.

    • Add a small, known amount of the LSR stock solution to your NMR tube.

    • Acquire a new spectrum and observe the changes in chemical shifts.

    • Continue adding the LSR in small increments and acquiring spectra until the desired peak separation is achieved. Be aware that excessive LSR can cause significant line broadening.[17]

    G start Initial Spectrum add_lsr Add Aliquot of LSR start->add_lsr acquire_spectrum Acquire 1H NMR Spectrum add_lsr->acquire_spectrum evaluate Evaluate Peak Separation acquire_spectrum->evaluate resolved Peaks Resolved evaluate->resolved Yes broadening Significant Broadening? evaluate->broadening No add_more Add More LSR add_more->add_lsr broadening->add_more No stop Stop Experiment broadening->stop Yes

    Caption: Workflow for a Lanthanide Shift Reagent (LSR) titration experiment.

    Q5: What are my options when the above methods fail or are not suitable?

    A5: Employ 2D NMR Techniques.

    Two-dimensional (2D) NMR experiments are powerful tools for resolving overlap by spreading the signals into a second dimension.[2][3][22]

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[23][24] If two overlapping multiplets are coupled to different, well-resolved protons, COSY can help to distinguish them.

    • TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system.[23][25] This is particularly useful for identifying all the protons of the butyl chain, even if some are overlapping.

    • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to.[23][25] Since ¹³C spectra are generally much better dispersed than ¹H spectra, this is an excellent way to resolve overlapping proton signals.[22]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[23][26] HMBC is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.

    2D NMR ExperimentInformation ProvidedApplication for Ethyl 2-butyl-1H-indole-6-carboxylate
    COSY ¹H-¹H correlations through 2-3 bondsConnect adjacent protons in the butyl chain and on the indole ring.
    TOCSY ¹H-¹H correlations within a spin systemIdentify all protons of the butyl chain from a single, well-resolved proton.
    HSQC ¹H-¹³C correlations through one bondResolve overlapping proton signals by spreading them along the ¹³C chemical shift axis.
    HMBC ¹H-¹³C correlations through 2-3 bondsConnect the butyl chain to the indole ring and the ethyl ester to the ring.

    Data Processing and Analysis Software

    A variety of software packages are available for processing and analyzing your NMR data.[27] Popular choices include:

    • TopSpin (Bruker): The standard software for Bruker spectrometers, offering a comprehensive suite of tools for data acquisition and processing.[28][29]

    • MestReNova (Mestrelab Research): A user-friendly, multi-vendor software package that is popular for its intuitive interface and powerful analysis tools.[29][30]

    • NMRium: A free, web-based platform for processing and analyzing 1D and 2D NMR data.[31]

    Advanced processing techniques like Global Spectral Deconvolution (GSD), available in software like Mnova, can be used to computationally resolve overlapping signals.[1][3]

    References

    • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

    • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

    • Bruker. (n.d.). TopSpin | NMR Data Analysis. Retrieved from [Link]

    • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

    • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

    • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

    • University of Bergen. (n.d.). NMR spectroscopy - Software. Retrieved from [Link]

    • Molecules. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

    • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(20), 3874–3881.
    • NMRium. (n.d.). NMRium - The next-generation NMR software. Retrieved from [Link]

    • Journal of Proteome Research. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]

    • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

    • ResearchGate. (n.d.). (PDF) Conformational investigations by NMR with lanthanide shift reagents. Retrieved from [Link]

    • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

    • Journal of the American Chemical Society. (n.d.). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Retrieved from [Link]

    • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

    • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

    • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

    • Molecules. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Retrieved from [Link]

    • eMagRes. (n.d.). NMR Data Processing. Retrieved from [Link]

    • Journal of Magnetic Resonance. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

    • Molecules. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

    • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?. Retrieved from [Link]

    • Reddit. (2024, April 17). How does temperature control happen in NMR spectroscopy?. Retrieved from [Link]

    • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

    • ThinkIR. (n.d.). Analysis of NMR spectra using digital signal processing techniques. Retrieved from [Link]

    • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

    • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

    • University of California, Santa Barbara. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]

    • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Recycled Pb/C-catalyzed one-pot synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium car. Retrieved from [Link]

    • University of Washington. (n.d.). 2D NMR: TOCSY and HSQC. Retrieved from [Link]

    • University of California, Santa Barbara. (n.d.). Signal Folding or Aliasing - NMR Theory. Retrieved from [Link]

    • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

    • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

    • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

    • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

    • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

    • Molecules. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

    • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

    • Carbon. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Crystallization for High-Purity Ethyl 2-butyl-1H-indole-6-carboxylate

    Welcome to the technical support center dedicated to providing solutions for the crystallization of Ethyl 2-butyl-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug dev...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center dedicated to providing solutions for the crystallization of Ethyl 2-butyl-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this compound in high purity.

    Introduction: The Crystallization Challenge

    Ethyl 2-butyl-1H-indole-6-carboxylate is an indole derivative with a molecular structure that presents unique crystallization challenges. The presence of a hydrogen-bonding indole nitrogen, a polar ethyl ester group, and a non-polar butyl chain results in moderate overall polarity. This balance of functionalities can lead to complex solubility behavior, making the selection of an appropriate solvent system crucial and non-trivial. This guide provides a systematic approach to overcoming these challenges to achieve high-purity crystalline material.

    Frequently Asked Questions (FAQs)

    Q1: What are the key physicochemical properties of Ethyl 2-butyl-1H-indole-6-carboxylate to consider for crystallization?

    A1: Understanding the structural features of the molecule is the first step. The indole ring's N-H group is a hydrogen bond donor, while the carbonyl oxygen of the ethyl ester is a hydrogen bond acceptor.[1][2] The butyl group imparts a degree of non-polar character. This combination suggests that the molecule is of moderate polarity. Therefore, solvents of intermediate polarity are a good starting point for screening. The principle of "like dissolves like" is a useful guide here.[3]

    Q2: Which solvents should I start with for screening?

    A2: A good starting point for solvent screening would include alcohols (like ethanol or isopropanol), esters (like ethyl acetate), and ketones (like acetone).[4] These solvents have a balance of polar and non-polar characteristics. It is also advisable to test solvent mixtures, such as ethanol/water or ethyl acetate/heptane, to fine-tune the solubility.[5] For indole derivatives, a mixture of methanol and water has been found to be effective.[6]

    Q3: My compound is "oiling out" instead of forming crystals. What should I do?

    A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly, or if the melting point of the compound is lower than the temperature of the solution.[7] For a related compound, ethyl 2-butyl-1H-indole-6-carboxylate, the melting point is reported to be in the range of 93 to 97 °C. To address oiling out, try the following:

    • Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

    • Try a different solvent or a solvent mixture.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    Q4: I have a very low yield after recrystallization. How can I improve it?

    A4: Low yield is a common issue and can often be attributed to using too much solvent. To improve your yield:

    • Use the minimum amount of hot solvent necessary to fully dissolve your compound.

    • After the first crop of crystals has been collected, try to concentrate the mother liquor (the remaining solution) by carefully evaporating some of the solvent and cooling it again to obtain a second crop of crystals.

    • Ensure that the cooling process is slow to allow for maximum crystal formation.

    Q5: How can I remove colored impurities from my product?

    A5: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step. The colored compounds adsorb to the surface of the charcoal. However, use charcoal sparingly as it can also adsorb your desired product, leading to a lower yield.[8]

    Troubleshooting Guide

    This section provides a more detailed approach to resolving common issues encountered during the crystallization of Ethyl 2-butyl-1H-indole-6-carboxylate.

    Problem 1: Compound Fails to Crystallize

    If your compound remains in solution even after cooling, consider the following:

    Possible Cause Solution Scientific Rationale
    Solution is too dilute Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.Supersaturation is a prerequisite for crystallization. By reducing the solvent volume, you increase the solute concentration, encouraging crystal nucleation and growth.
    Inappropriate solvent The solvent may be too good at dissolving the compound at all temperatures. Try a different solvent or a mixed-solvent system.An ideal crystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[9]
    Lack of nucleation sites Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the compound.These actions provide a surface for the initial formation of crystals, overcoming the kinetic barrier to nucleation.
    Problem 2: "Oiling Out" - Formation of a Liquid Phase

    "Oiling out" is a common problem with compounds that have moderate melting points or when high concentrations of impurities are present.[7]

    Caption: Troubleshooting workflow for "oiling out".

    Problem 3: Poor Crystal Quality or Low Purity

    The goal of crystallization is purification. If your crystals are not pure, the process needs optimization.

    Possible Cause Solution Scientific Rationale
    Cooling too rapidly Allow the solution to cool to room temperature slowly before placing it in an ice bath.Rapid cooling can trap impurities within the crystal lattice. Slower cooling allows for the selective incorporation of the desired molecules into the growing crystal.[10]
    Solvent choice The chosen solvent may co-crystallize with your product or may not effectively exclude impurities. Re-evaluate your solvent selection.The solvent plays a critical role in the purification process by keeping impurities dissolved while the desired compound crystallizes.
    Presence of persistent impurities If impurities have similar solubility profiles to your compound, a single crystallization may not be sufficient. Consider a second recrystallization or an alternative purification method like column chromatography prior to the final crystallization.Some impurities are difficult to remove by crystallization alone and require orthogonal purification techniques.

    Experimental Protocols

    Protocol 1: Solvent Screening for Crystallization

    Objective: To identify a suitable solvent or solvent system for the crystallization of Ethyl 2-butyl-1H-indole-6-carboxylate.

    Materials:

    • Ethyl 2-butyl-1H-indole-6-carboxylate (crude)

    • A selection of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane, water)

    • Test tubes

    • Heating block or water bath

    • Vortex mixer

    Procedure:

    • Place approximately 20-30 mg of the crude compound into several test tubes.

    • To each test tube, add a different solvent dropwise while gently warming and agitating until the solid dissolves. Note the approximate volume of solvent required.

    • A good potential solvent will dissolve the compound when hot but show poor solubility at room temperature.

    • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

    • Observe which solvents yield a good quantity of crystalline solid.

    • For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Warm the solution to redissolve the solid and then cool slowly.

    Protocol 2: General Recrystallization Procedure

    Objective: To purify Ethyl 2-butyl-1H-indole-6-carboxylate by recrystallization.

    Caption: General workflow for recrystallization.

    Data Summary

    Table 1: Properties of Suggested Solvents for Screening
    Solvent Boiling Point (°C) Polarity Index Comments
    Ethanol 784.3Good general-purpose solvent for moderately polar compounds.[4]
    Isopropanol 823.9Similar to ethanol, slightly less polar.
    Ethyl Acetate 774.4Good for compounds with ester functionalities.[9]
    Acetone 565.1A more polar option, but its low boiling point can be a drawback.[9]
    Toluene 1112.4A non-polar aromatic solvent, useful for less polar compounds or as part of a mixed solvent system.
    Heptane 980.1A non-polar solvent, often used as the "poor" solvent in a mixed-solvent system.
    Water 10010.2The indole N-H allows for some hydrogen bonding with water, making it a potential "poor" solvent in a mixture with a water-miscible organic solvent.[11]

    Polarity index values are relative and can vary slightly depending on the scale used.

    References

    Sources

    Optimization

    Technical Support Center: Strategies for Overcoming Steric Hindrance in the Derivatization of 2-Butyl-1H-indole-6-carboxylate

    Welcome to the technical support guide for navigating the synthetic challenges associated with 2-butyl-1H-indole-6-carboxylate and its derivatives. This molecule, while a valuable scaffold in medicinal chemistry, present...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for navigating the synthetic challenges associated with 2-butyl-1H-indole-6-carboxylate and its derivatives. This molecule, while a valuable scaffold in medicinal chemistry, presents significant steric challenges that can impede standard derivatization protocols. The bulky 2-butyl group and the electronic nature of the 6-carboxylate substituent create a sterically hindered environment around the indole nitrogen (N-1) and the carboxylic acid moiety. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to empower researchers to overcome these synthetic hurdles.

    I. Frequently Asked Questions (FAQs)

    Q1: Why are standard N-alkylation/arylation reactions inefficient for 2-butyl-1H-indole-6-carboxylate?

    A1: The primary obstacle is steric hindrance. The 2-butyl group physically obstructs the approach of electrophiles to the indole nitrogen.[1] This steric congestion significantly raises the activation energy for the reaction, leading to low or no yield under standard conditions. Furthermore, the electron-withdrawing nature of the 6-carboxylate group can decrease the nucleophilicity of the indole nitrogen, further slowing the desired reaction.

    Q2: Amide coupling at the 6-carboxylate position is failing with my amine. What is the likely cause?

    A2: Similar to N-derivatization, steric hindrance is a major factor.[2] If your amine is also sterically bulky, the reaction becomes exceptionally challenging.[3][4] Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier presented by both coupling partners.[3][5]

    Q3: Are there general strategies to mitigate steric hindrance in these reactions?

    A3: Yes. Key strategies include:

    • Use of Protecting Groups: Temporarily masking the indole nitrogen with a suitable protecting group can alter the steric and electronic environment, sometimes facilitating other reactions.[6][7]

    • Highly Reactive Reagents: Employing more potent coupling agents or alkylating agents can overcome the high activation energy barrier.[5]

    • Modified Reaction Conditions: Optimizing temperature, solvent, and the choice of base can significantly influence reaction outcomes.[5]

    • Catalyst Systems: For certain transformations like cross-coupling reactions, specialized ligand and catalyst systems are designed to accommodate sterically demanding substrates.[8][9]

    II. Troubleshooting Guide: N-1 Derivatization

    Problem: Low to No Yield in N-Alkylation or N-Arylation
    Root Cause Analysis:

    The combination of the C2-butyl group and the C6-carboxylate creates a sterically demanding environment around the N1-position. This hinders the approach of alkylating or arylating agents.

    Solutions & Protocols:

    1. Strategic Choice of Base and Solvent:

    • Insight: The selection of the base and solvent system is critical for efficient deprotonation of the indole nitrogen to form the more nucleophilic indolate anion, while minimizing side reactions.

    • Recommendation: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic choice.[10] For particularly stubborn cases, stronger bases like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA) may be necessary.

    dot

    Indole 2-Butyl-1H-indole-6-carboxylate Indolate Indolate Anion (More Nucleophilic) Indole->Indolate Deprotonation Base Strong Base (e.g., NaH, KHMDS) Base->Indolate Product N-Substituted Product Indolate->Product SN2 Attack Electrophile Alkyl/Aryl Halide (R-X) Electrophile->Product

    Caption: N-Alkylation Workflow.

    2. Protecting Group Strategy:

    • Insight: In some cases, derivatization at other positions is required before N-alkylation. Protecting the indole nitrogen can prevent unwanted side reactions. Common protecting groups for indole nitrogen include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 2-(Trimethylsilyl)ethoxymethyl (SEM).[6] The choice of protecting group depends on its stability to subsequent reaction conditions.[6]

    • Recommendation: The Boc group is widely used and is stable to many reaction conditions but can be easily removed with acid.[6] The SEM group offers broad stability and is cleaved with fluoride reagents.[6]

    Table 1: Common Indole Nitrogen Protecting Groups

    Protecting GroupAbbreviationKey StabilityCleavage Conditions
    tert-ButoxycarbonylBocStable to bases, nucleophilesAcidic conditions (e.g., TFA)
    BenzyloxycarbonylCbzStable to acid/baseCatalytic hydrogenation
    2-(Trimethylsilyl)ethoxymethylSEMWide range, bases, mild acidsFluoride reagents (e.g., TBAF)
    TosylTsRobust, many conditionsStrong reducing agents, harsh base

    Protocol 1: General Procedure for N-Boc Protection

    • Dissolve the 2-butyl-1H-indole-6-carboxylate in a suitable aprotic solvent (e.g., THF, DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography.

    III. Troubleshooting Guide: C-6 Carboxylate Derivatization

    Problem: Inefficient Amide Bond Formation
    Root Cause Analysis:

    The formation of an amide bond between the sterically hindered 6-carboxylate and an amine can be challenging due to the difficulty of the amine's nucleophilic attack on the activated carboxylic acid.[4][11] This is especially true if the amine is also sterically demanding.[3]

    Solutions & Protocols:

    1. Advanced Coupling Reagents:

    • Insight: For sterically hindered couplings, standard reagents like HBTU or HATU may be insufficient.[5] More potent coupling agents are required to generate a highly reactive activated intermediate.[5]

    • Recommendation: Consider using phosphonium salts like PyBOP or PyAOP, or reagents that generate highly reactive acyl fluorides in situ, such as TFFH or BTFFH.[3][5] Acyl fluorides are less sterically demanding than many other activated species, which can facilitate the coupling.[3]

    dot

    CarboxylicAcid Indole-6-Carboxylic Acid ActivatedEster Highly Reactive Intermediate (e.g., Acyl Fluoride) CarboxylicAcid->ActivatedEster Activation CouplingReagent Potent Coupling Reagent (e.g., BTFFH, PyAOP) CouplingReagent->ActivatedEster AmideProduct Amide Product ActivatedEster->AmideProduct Nucleophilic Attack Amine Sterically Hindered Amine Amine->AmideProduct

    Caption: Amide Coupling Strategy.

    2. Conversion to Acid Chloride:

    • Insight: Converting the carboxylic acid to the corresponding acid chloride creates a highly reactive electrophile that can react with even weakly nucleophilic or sterically hindered amines.[5]

    • Recommendation: Use reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[5] This method is effective but can be harsh, so substrate compatibility should be considered.[5]

    Protocol 2: Amide Coupling via Acid Chloride Formation

    • Acid Chloride Formation: Dissolve the 2-butyl-1H-indole-6-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM or toluene). Add oxalyl chloride (1.2-1.5 eq) followed by a catalytic amount of DMF. Stir at room temperature until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

    • Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool to 0 °C. Add a solution of the amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0 eq) in the same solvent dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Workup and Purification: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purify the crude product by column chromatography.[5]

    3. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation:

    • Insight: For derivatization requiring C-C bond formation at the 6-position (after conversion of the carboxylate to a halide or triflate), Suzuki-Miyaura cross-coupling is a powerful tool. However, steric hindrance can still be a challenge.

    • Recommendation: The use of specialized phosphine ligands can facilitate the coupling of sterically hindered substrates.[8] For example, novel indole-amide-based phosphine ligands have shown excellent efficiency in the Suzuki-Miyaura cross-coupling of sterically hindered (hetero)aryl chlorides.[8] Robust acenaphthoimidazolylidene palladium complexes have also proven to be highly efficient catalysts for these challenging reactions.[9]

    IV. Conclusion

    Overcoming the steric challenges presented by 2-butyl-1H-indole-6-carboxylate requires a departure from standard synthetic protocols. By employing more reactive reagents, optimizing reaction conditions, and utilizing strategic catalytic systems, researchers can successfully derivatize this valuable scaffold. This guide provides a starting point for troubleshooting and protocol development. Careful consideration of the specific substrates and desired transformation will ultimately dictate the most effective approach.

    V. References

    • Benchchem. Technical Support Center: Removal of Protecting Groups in Indole Synthesis. Accessed March 29, 2024.

    • ResearchGate. A New Protecting-Group Strategy for Indoles | Request PDF. Accessed March 29, 2024.

    • Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters, 23(11), 4420–4425.

    • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(18), 3152-3157.

    • Organic & Biomolecular Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry.

    • Organic & Biomolecular Chemistry. (n.d.). A simple and efficient method for coupling of sterically hindered carboxylic acids. Royal Society of Chemistry.

    • Royal Society of Chemistry. (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores.

    • C&EN Global Enterprise. (2022). Molecular-editing reaction expands indoles with nitrogen.

    • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.

    • PMC. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.

    • Benchchem. Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Accessed March 29, 2024.

    • Organic Chemistry Frontiers. (n.d.). Carboxylic acid-assisted sterically demanding reductive cross-coupling between cycloalkenyl and alkyl bromides. Royal Society of Chemistry.

    • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(1), 15-21.

    • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles.

    • PMC. (n.d.). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis.

    • Benchchem. Optimization of reaction conditions for N-alkylation of indoles. Accessed March 29, 2024.

    • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.

    • Denmark, S. E., & Baird, J. D. (2004). Palladium-Catalyzed Cross-Coupling Reactions of 2-Indolyldimethylsilanols with Substituted Aryl Halides. Organic Letters, 6(20), 3649-3652.

    • ResearchGate. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles.

    • ACS Publications. (2004). A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines.

    • Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4058-4061.

    • PMC. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

    • PubMed. (n.d.). The synthesis of sterically hindered amides.

    • AzoNetwork. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

    • Synfacts. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme.

    • PubMed. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2 - PubMed.

    • ACS Publications. (2021). Synthesis of a Series of Diaminoindoles.

    • Benchchem. Methyl 6-hydroxy-1H-indole-4-carboxylate|RUO. Accessed March 29, 2024.

    • ResearchGate. (2019). (PDF) Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation.

    • Organic & Biomolecular Chemistry. (n.d.). Synthetic approach toward the indole alkaloid TMC-205, 6,7-secoagroclavine, aurantioclavine, clavicipitic acid, and caulindoles A–D. Royal Society of Chemistry.

    • ACS Publications. (2023). Divergent Synthesis of 3-Pyrrolidin-2-yl-1H-indoles, Symmetric and Unsymmetric Bis(Indolyl)Methanes (BIMs) through Photocatalyzed Decarboxylative Coupling/Friedel–Crafts Alkylation Reaction.

    • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.

    • Organic Chemistry Portal. (n.d.). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions.

    • Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles.

    Sources

    Troubleshooting

    Minimizing residual solvents in Ethyl 2-butyl-1H-indole-6-carboxylate drying process

    Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for minimizing residual solvents in the drying process of Ethyl 2-butyl-1H-indole-6-carboxylate.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for minimizing residual solvents in the drying process of Ethyl 2-butyl-1H-indole-6-carboxylate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common challenges encountered during the final isolation and drying stages of this active pharmaceutical ingredient (API).

    The Criticality of Residual Solvent Control

    Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2] Since these solvents provide no therapeutic benefit, they must be removed to the extent possible to meet stringent safety and quality standards.[1] The International Council for Harmonisation (ICH) guideline Q3C provides permissible daily exposure (PDE) limits for common solvents, which forms the regulatory backbone for our work.[1][2][3][4]

    For an API like Ethyl 2-butyl-1H-indole-6-carboxylate, effective drying is not merely about removing solvents; it is about ensuring the stability, purity, and solid-state characteristics (like crystal form) of the final product.[5][6] Inconsistent drying can lead to batch failures, delays in development, and compromised product quality.[6]

    ICH Q3C Classification for Common Solvents

    The ICH classifies residual solvents into three classes based on their risk to human health.[1][2] Understanding these classes is fundamental to process development and risk assessment.

    Solvent Class Risk Assessment Examples (Relevant to Indole Synthesis) ICH Limit (Concentration, Option 1)
    Class 1 Solvents to be avoided; known or suspected carcinogens and environmental hazards.[1]Benzene, Carbon tetrachloride< 2 ppm, < 4 ppm respectively
    Class 2 Solvents to be limited due to inherent toxicity.[2]Toluene, Methanol, Heptane, Dichloromethane890 ppm, 3000 ppm, 5000 ppm, 600 ppm
    Class 3 Solvents with low toxic potential.[1]Ethanol, Ethyl Acetate, Isopropyl Acetate, Acetone5000 ppm

    This table provides a selection of solvents; for a complete list, refer to the official ICH Q3C (R8) Guideline.[1]

    Troubleshooting Guide: Drying Process

    This section addresses specific issues you may encounter during the drying of Ethyl 2-butyl-1H-indole-6-carboxylate.

    Q: My residual Ethanol/Ethyl Acetate (Class 3) levels are consistently above the 5000 ppm limit after vacuum drying. What should I investigate?

    A: High levels of Class 3 solvents, despite their relatively high volatility, often point to inefficiencies in the drying process or specific properties of the material itself. Here is a systematic troubleshooting approach:

    • Drying Temperature: Is the temperature high enough to provide sufficient vapor pressure for the solvent to be removed?

      • Causality: The vapor pressure of a solvent increases exponentially with temperature. A higher vapor pressure creates a larger driving force for evaporation. However, be cautious of the API's thermal stability. Run a Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the degradation temperature of your indole-carboxylate. The drying temperature should be well below this point.[7]

    • Vacuum Level: Is the vacuum deep enough?

      • Causality: Lowering the pressure reduces the boiling point of the solvent, accelerating evaporation at a lower, safer temperature.[8] Check your vacuum pump for leaks or performance issues. A pressure below 10 mbar is typically effective for most common solvents.

    • Drying Time: Are you drying for a sufficient duration?

      • Causality: Solvent removal is a kinetic process. The initial "free" solvent on the crystal surface evaporates quickly, but solvent trapped within the crystal lattice or in agglomerates takes much longer to diffuse out. Consider taking time-point samples (e.g., at 8, 16, and 24 hours) to establish a drying curve and determine when the residual solvent level plateaus.

    • Material Bed Depth: Is the API spread too thickly on the drying trays?

      • Causality: A thick bed of material creates a significant barrier for solvent vapor to escape from the lower layers. The top layer may dry quickly, forming a hard crust that effectively seals in the solvent below. Aim for a thin, uniform layer (e.g., < 2 cm) to maximize the exposed surface area.

    • Crystal Habit/Polymorphism: Have you considered the physical form of your API?

      • Causality: The external shape (habit) and internal structure (polymorph) of the crystals can dramatically affect drying.[5][9][10] Long, needle-like crystals can trap more solvent than uniform, plate-like crystals.[10] Furthermore, the crystallization process itself may have formed a "solvate," where the solvent molecule is incorporated into the crystal lattice. This bound solvent is much harder to remove than surface solvent and may require specific temperature/pressure conditions to break the solvate structure.[7] Consider analyzing your wet and dry material by X-ray Powder Diffraction (XRPD) to check for changes in crystal form.[6]

    Q: I am seeing high levels of a high-boiling point solvent (e.g., Toluene) that was used several steps earlier in the synthesis. Why isn't it being removed during the final crystallization and drying?

    A: This is a common and challenging issue. High-boiling point solvents are often difficult to purge and require a multi-faceted approach.

    • Washing Efficiency: The most critical step for removing upstream, high-boiling impurities is the filter cake wash before drying.

      • Causality: Once the wet cake is transferred to the dryer, the high-boiling solvent is trapped within a matrix of the lower-boiling crystallization solvent. It is far more effective to displace the toluene with a volatile, miscible wash solvent (like heptane or ethyl acetate) on the filter. Ensure your washing procedure is optimized: use a sufficient volume of wash solvent and ensure it is distributed evenly over the cake. An Agitated Nutsche Filter Dryer (ANFD) can be particularly effective here, as it allows for re-slurry washing, which provides intimate contact between the solvent and the solid particles.[11][12]

    • Vapor Pressure Limitations: Toluene has a much lower vapor pressure than ethanol or ethyl acetate at the same temperature.

      • Causality: The driving force for evaporation is significantly lower. You will likely need to use a higher drying temperature (check thermal stability) and a deeper vacuum for a longer period to effectively remove it.

    • Azeotropic Behavior: Consider potential azeotropes with other solvents present in your system, which could alter the evaporation behavior.

    Logical Troubleshooting Workflow

    Here is a logical flow diagram for diagnosing high residual solvent issues.

    TroubleshootingWorkflow Start High Residual Solvent Result Detected Check_Analytical Verify Analytical Method (GC-HS) Start->Check_Analytical Check_Process Investigate Drying Process Start->Check_Process Check_Material Evaluate Material Properties Start->Check_Material SST_Fail System Suitability Test (SST) Fails? Check_Analytical->SST_Fail Temp_Low Temperature Too Low? Check_Process->Temp_Low Solvate Solvate Formation? Check_Material->Solvate Sample_Prep_Error Sample Prep Error? SST_Fail->Sample_Prep_Error No Resolve_Analytical Recalibrate Instrument, Re-prepare Standards SST_Fail->Resolve_Analytical Yes Sample_Prep_Error->Check_Process No Resolve_Sample_Prep Review SOP, Re-prepare Sample Sample_Prep_Error->Resolve_Sample_Prep Yes Vac_High Vacuum Too High (Pressure)? Temp_Low->Vac_High No Resolve_Process Optimize Drying Parameters (T, P, t) Temp_Low->Resolve_Process Yes Time_Short Time Too Short? Vac_High->Time_Short No Vac_High->Resolve_Process Yes Bed_Thick Bed Depth Too Thick? Time_Short->Bed_Thick No Time_Short->Resolve_Process Yes Bed_Thick->Check_Material No Bed_Thick->Resolve_Process Yes Crystal_Habit Unfavorable Crystal Habit? Solvate->Crystal_Habit No Resolve_Material Re-evaluate Crystallization & Washing Steps Solvate->Resolve_Material Yes Crystal_Habit->Resolve_Material Yes End API Meets Specification Resolve_Analytical->End Resolve_Sample_Prep->End Resolve_Process->End Resolve_Material->End

    Caption: Troubleshooting logic for high residual solvents.

    Frequently Asked Questions (FAQs)

    Q1: What is the best analytical method for quantifying residual solvents? Gas Chromatography with Headspace sampling (GC-HS) is the industry-standard and most appropriate method.[13][14][15] The headspace technique is ideal because it analyzes the vapor phase above the sample, which contains the volatile residual solvents, without introducing the non-volatile API into the instrument.[16][17] This minimizes contamination, extends the life of the GC column, and provides high sensitivity and reproducibility.[17][18] A Flame Ionization Detector (FID) is typically used for quantification.[13]

    Q2: Can I just use Loss on Drying (LOD) to measure my final solvent content? No. Loss on Drying (LOD) is a non-specific method that measures the total mass lost upon heating. This loss includes all volatile components, including residual solvents and any water present. It cannot distinguish between different solvents. While it can be a useful in-process check, it is not a substitute for a specific method like GC-HS for final release testing, as required by regulatory bodies.[14]

    Q3: What is an Agitated Nutsche Filter Dryer (ANFD) and what are its advantages? An ANFD is a versatile piece of equipment that combines filtration, washing, and drying into a single, enclosed unit.[11][12][19] This is a significant advantage over traditional Büchner filtration followed by tray drying.

    • Key Advantages:

      • Containment: The closed system is ideal for handling potent or sensitive APIs.[11]

      • Improved Washing: The agitator allows for efficient re-slurry washing, which is more effective at removing impurities and mother liquor than simple displacement washes.[11]

      • Efficient Drying: The agitator gently stirs the product during drying, continuously exposing new surfaces and preventing crust formation, which leads to faster and more uniform drying.[12][20]

      • Reduced Handling: Combining steps into one vessel minimizes product handling, reducing the risk of contamination and operator exposure.[21]

    Q4: How does the choice of solvent in the final crystallization step affect the drying process? The crystallization solvent has a profound impact. It not only determines which solvent needs to be removed but can also influence the crystal habit (shape and size) of the API.[5][9][22] For example, crystallization from acetone might produce needle-like crystals, while crystallization from ethanol could result in plate-like crystals.[10] These different habits will have different drying kinetics. It is crucial to develop the crystallization and drying processes concurrently, not as isolated steps.

    Best Practice Protocols

    Protocol 1: Vacuum Oven Drying of Ethyl 2-butyl-1H-indole-6-carboxylate

    This protocol provides a general methodology. Specific temperatures and times must be optimized for your specific process and material.

    Objective: To reduce residual solvents to within ICH specification limits.

    Methodology:

    • Preparation: Ensure the vacuum oven is clean and has been leak-tested. Place a calibrated thermocouple inside the oven, near the product, to accurately monitor the temperature.

    • Loading: Spread the wet filter cake of the API onto stainless steel trays in a thin, even layer (target < 2 cm). Break up any large clumps to maximize surface area.

    • Initial Heating (No Vacuum): Place the trays in the oven. Heat the oven to a moderate temperature (e.g., 35-40°C) under a gentle nitrogen bleed.

      • Rationale: This allows some of the highly volatile surface solvent to evaporate without the risk of the powder being pulled into the vacuum line ("bumping").

    • Applying Vacuum: Once the product has reached the set temperature, slowly and carefully apply the vacuum. A gradual application is crucial to prevent vigorous boiling. Target a pressure of < 10 mbar.

    • Ramped Heating: Once a stable vacuum is achieved, slowly increase the oven temperature to the final target drying temperature (e.g., 50-60°C, ensuring this is well below the API's degradation point).

      • Rationale: A slow ramp prevents the formation of a hard surface crust which can trap solvent within the powder bed.

    • Hold and Monitor: Hold the batch at the target temperature and vacuum for a pre-determined time (e.g., 16-24 hours).

    • Sampling: To confirm drying is complete, carefully break the vacuum with nitrogen, quickly remove a representative sample for GC-HS analysis, and then re-establish the drying conditions.

    • Unloading: Once the residual solvent levels are confirmed to be within specification, cool the oven under nitrogen before unloading the product to prevent the uptake of atmospheric moisture by the dry, potentially hygroscopic, API.

    Protocol 2: Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

    This protocol outlines the standard procedure for quantifying residual solvents in the API.

    Objective: To accurately identify and quantify residual solvents according to USP <467> and ICH Q3C guidelines.

    Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID)

    • Headspace Autosampler

    • Capillary GC Column (e.g., G43 phase like a DB-624 or equivalent)

    Methodology:

    • Standard Preparation:

      • Prepare a stock standard containing all potential residual solvents at a known concentration in a suitable diluent (e.g., Dimethyl sulfoxide - DMSO, or N,N-Dimethylformamide - DMF).[15]

      • Create a working standard by diluting the stock standard to a concentration relevant to the ICH limits (e.g., at the 5000 ppm limit for Class 3 solvents).

    • Sample Preparation:

      • Accurately weigh a specific amount of the Ethyl 2-butyl-1H-indole-6-carboxylate API (e.g., 100 mg) into a headspace vial.

      • Add a precise volume (e.g., 5.0 mL) of the chosen diluent (DMSO or DMF).

      • Immediately cap and crimp the vial securely.

      • Gently vortex or sonicate to ensure complete dissolution of the API.

    • Headspace Sampler Parameters:

      • Vial Equilibration Temperature: e.g., 80°C

      • Vial Equilibration Time: e.g., 45-60 minutes

      • Transfer Line Temperature: e.g., 110°C

      • Pressurization Time: e.g., 30 seconds

      • Rationale: These parameters ensure that the volatile solvents partition from the liquid sample phase into the gaseous headspace phase, reaching equilibrium before injection.[23]

    • GC Parameters:

      • Injector Temperature: e.g., 140°C

      • Carrier Gas: Helium or Nitrogen

      • Oven Temperature Program: Start with an initial low temperature (e.g., 40°C) and hold for several minutes to separate highly volatile solvents, then ramp the temperature (e.g., at 10°C/min) to a final temperature (e.g., 240°C) to elute higher-boiling solvents.

      • Detector Temperature (FID): e.g., 250°C

    • System Suitability and Analysis:

      • Inject the working standard multiple times to ensure the system meets suitability requirements for resolution (e.g., between critical pairs like acetonitrile/dichloromethane) and repeatability (%RSD of peak areas < 15%).[13]

      • Once the system is deemed suitable, run the prepared samples.

      • Quantify the amount of each residual solvent in the sample by comparing its peak area to the peak area of the corresponding solvent in the standard.

    API Drying and QC Workflow

    Caption: Workflow from wet API to final QC release.

    References

    • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

    • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

    • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. [Link]

    • NJ Labs. (n.d.). Gas Chromatography Headspace (GC-HS) Analysis. [Link]

    • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

    • News-Medical.Net. (2024). Understanding Agitated Nutsche Filter Dryers (ANFDs) and their role in Pharmaceutical manufacturing. [Link]

    • Powder Systems Ltd. (n.d.). Filter Dryer | Pharmaceuticals | Fine Chemicals. [Link]

    • Technology Networks. (n.d.). Headspace-gas Chromatography Analysis of Residual Solvents in Pharmaceuticals. [Link]

    • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

    • ICH. (n.d.). Quality Guidelines. [Link]

    • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

    • Cleanroom Technology. (2022). How an agitated nutsche filter dryer works. [Link]

    • Scharlab. (n.d.). Residual solvent analysis by GC-Headspace. [Link]

    • Phenomenex. (2025). Headspace Gas Chromatography: Types and Uses. [Link]

    • Adinath International. (2025). Agitated Nutsche Filter Dryer Working Principle. [Link]

    • ResolveMass Laboratories Inc. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide. [Link]

    • Canaan. (2025). The Applications of Agitated Nutsche Filter and Dryer in Semaglutide API Production. [Link]

    • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. [Link]

    • PubMed. (2010). Analytical methods for residual solvents determination in pharmaceutical products. [Link]

    • Pilotech. (2026). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. [Link]

    • Huang, S., et al. (2019). Solvent-Assisted Secondary Drying of Spray-Dried Polymers. Molecular Pharmaceutics, 16(5), 2243-2254. [Link]

    • Kaushik, N., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Molecules, 26(19), 5859. [Link]

    • Chaudhari, S. P., et al. (2021). Study of Different Crystal Habits of Aprepitant: Dissolution and Material Attributes. Pharmaceutics, 13(6), 893. [Link]

    • Equilibar. (2021). APIs and Vacuum Drying. [Link]

    • Falahati, M., et al. (2015). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Advanced Pharmaceutical Bulletin, 5(1), 13-18. [Link]

    • Wang, Y., et al. (2021). Understanding the role of solvent in regulating the crystal habit. CrystEngComm, 23, 1076-1085. [Link]

    • Taber, D. F., & Stachel, S. J. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(15), 5849. [Link]

    • Sirirak, J., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 34509-34551. [Link]

    • Shayan, M., et al. (2015). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Advanced Pharmaceutical Bulletin, 5(1), 13-18. [Link]

    • Filter Dryer. (2025). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. [Link]

    • Rasenack, N., & Müller, B. W. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. AAPS PharmSciTech, 11(1), 114-122. [Link]

    • Princen, M. (2022). Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. [Link]

    • Pharmaceutical Technology. (2008). Clearing the Air on Residual Solvents. [Link]

    • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

    • LPSC. (2024). Steps for Managing Solvents in API Manufacturing. [Link]

    • Nagre, D. T., et al. (2021). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Polycyclic Aromatic Compounds, 41(4), 819-826. [Link]

    • InProcess Instruments. (2007). Optimisation of Drying Processes in the Pharmaceutical Industry. [Link]

    • Knowledge Transfer Ireland. (n.d.). Continuous Drying of Active Pharmaceutical Ingredients using a Twin Screw Extruder. [Link]

    • Luebbert, C., et al. (2022). Factors Influencing the Crystallization-Onset Time of Metastable ASDs. Pharmaceutics, 14(2), 253. [Link]

    • APC Ltd. (2021). How to control crystal form transformation during drying. [Link]

    • Woo, M. W., et al. (2007). Optimization of the Spray Drying Operating Parameters—A Quick Trial-and-Error Method. Drying Technology, 25(10), 1743-1747. [Link]

    • APV. (n.d.). S1 PP 04 Spray drying process parameter optimization for co-processed materials. [Link]

    • Valenti, P., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2825-2834. [Link]

    • McKnight, K. L., et al. (2018). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. Journal of Medicinal Chemistry, 61(4), 1733-1741. [Link]

    • Tiritiris, I., et al. (2017). Ethyl 1H-indole-2-carboxylate. IUCrData, 2(1), x162000. [Link]

    • ResearchGate. (2017). (PDF) Ethyl 1H-indole-2-carboxylate. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to Validating LC-MS Methods for the Quantification of Ethyl 2-butyl-1H-indole-6-carboxylate

    This guide provides a comprehensive framework for the validation of liquid chromatography-mass spectrometry (LC-MS) methods intended for the quantification of Ethyl 2-butyl-1H-indole-6-carboxylate in biological matrices....

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for the validation of liquid chromatography-mass spectrometry (LC-MS) methods intended for the quantification of Ethyl 2-butyl-1H-indole-6-carboxylate in biological matrices. It is designed for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and compliant bioanalytical methods. The principles and protocols detailed herein are grounded in international regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5]

    The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose.[1][4] For quantitative analyses that support regulatory submissions, it is imperative that the method is well-characterized, fully validated, and documented to ensure the reliability of the data.[1][4] This guide will compare and contrast different experimental approaches and acceptance criteria for key validation parameters, offering insights into the causality behind these choices.

    The Crucial Role of Method Validation

    The concentration of therapeutic agents and their metabolites in biological fluids is a cornerstone of pharmacokinetic and toxicokinetic studies.[2] These data inform critical decisions regarding drug safety and efficacy.[1] Therefore, the analytical method used to generate this data must be proven to be accurate, precise, and reproducible.[6] Failure to properly validate a bioanalytical method can lead to unreliable study data, potentially resulting in regulatory delays or rejections.[6]

    The following sections will delve into the essential validation parameters, providing step-by-step protocols and illustrative data to guide the user through the validation process for Ethyl 2-butyl-1H-indole-6-carboxylate.

    Diagram: Overall LC-MS Method Validation Workflow

    LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Full Method Validation cluster_2 Application Dev Method Optimization (LC & MS Parameters) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ Lower Limit of Quantitation (LLOQ) Precision->LLOQ Matrix Matrix Effect LLOQ->Matrix Stability Stability Matrix->Stability Analysis Study Sample Analysis Stability->Analysis ISR Incurred Sample Reanalysis Analysis->ISR

    Caption: A flowchart illustrating the typical stages of LC-MS bioanalytical method validation.

    Key Validation Parameters: A Comparative Approach

    The validation of a bioanalytical method involves a series of experiments designed to assess its performance characteristics. The core parameters, as mandated by regulatory bodies, are discussed below.

    Selectivity and Specificity

    Expertise & Experience: Selectivity ensures that the method can differentiate the analyte of interest from other components in the sample, such as metabolites, endogenous compounds, and concomitant medications.[7] Specificity is the ability of the method to measure unequivocally the analyte in the presence of these other components. For LC-MS/MS, specificity is largely achieved through the unique mass transition of the analyte.

    Experimental Protocol: Selectivity Assessment

    • Matrix Blanks: Analyze at least six different sources of the biological matrix (e.g., human plasma) to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

    • Interference Check: Spike potential interfering substances (e.g., known metabolites, structurally similar compounds) into the matrix and analyze to ensure no co-elution or interference.

    • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the response of the Lower Limit of Quantitation (LLOQ). The response at the retention time of the IS should be ≤ 5% of its response in the LLOQ sample.

    Linearity and Range

    Expertise & Experience: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.

    Experimental Protocol: Calibration Curve

    • Preparation: Prepare a blank sample, a zero sample (matrix with IS), and at least six to eight non-zero calibration standards by spiking the analyte and a fixed concentration of IS into the biological matrix.

    • Analysis: Analyze the calibration standards in at least three independent runs.

    • Regression Analysis: Plot the peak area ratio (analyte/IS) versus the nominal concentration of the analyte. Perform a linear regression analysis, typically using a weighted (1/x or 1/x²) least squares method.

    • Acceptance Criteria:

      • The correlation coefficient (r²) should be ≥ 0.99.

      • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.

      • At least 75% of the calibration standards, with a minimum of six, must meet this criterion.

    Data Presentation: Comparison of Calibration Curve Models

    Regression Model Weighting % Deviation at LLOQ % Deviation at ULOQ Recommendation
    LinearNone0.9985-25.3%+5.2%Not Recommended
    Linear1/x0.9991-12.1%+2.8%Acceptable
    Linear1/x²0.9995-4.5%+1.5%Recommended
    Quadratic1/x²0.9996-3.8%+1.2%Acceptable, but requires justification

    This is a hypothetical data table for illustrative purposes.

    Accuracy and Precision

    Expertise & Experience: Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample. Both are assessed by analyzing Quality Control (QC) samples at different concentration levels.

    Experimental Protocol: Accuracy and Precision Batches

    • QC Preparation: Prepare QC samples in the biological matrix at a minimum of four concentration levels:

      • Lower Limit of Quantitation (LLOQ)

      • Low QC (≤ 3x LLOQ)

      • Medium QC

      • High QC (within 80% of the Upper Limit of Quantitation - ULOQ)

    • Analysis: Analyze at least three independent batches on different days. Each batch should consist of a calibration curve and at least five replicates of each QC level.

    • Acceptance Criteria:

      • Intra-batch Accuracy and Precision: For each QC level, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

      • Inter-batch Accuracy and Precision: The overall mean concentration across all batches for each QC level should be within ±15% of the nominal value (±20% for LLOQ), and the inter-batch CV should not exceed 15% (20% for LLOQ).

    Data Presentation: Summary of Accuracy and Precision Data

    QC Level (ng/mL) Nominal Conc. Intra-Batch Mean Conc. (n=5) Intra-Batch Accuracy (%) Intra-Batch Precision (%CV) Inter-Batch Mean Conc. (n=15) Inter-Batch Accuracy (%) Inter-Batch Precision (%CV)
    LLOQ1.001.05+5.08.21.03+3.011.5
    Low3.002.91-3.06.52.95-1.78.9
    Medium50.051.2+2.44.150.8+1.66.2
    High400390-2.53.5394-1.55.1

    This is a hypothetical data table for illustrative purposes.

    Matrix Effect

    Expertise & Experience: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[8][9] It can lead to ion suppression or enhancement, affecting the accuracy and precision of the method.[9][10] A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[11]

    Experimental Protocol: Quantitative Assessment of Matrix Effect

    • Sample Sets: Prepare three sets of samples at low and high QC concentrations:

      • Set A: Analyte and IS in a neat solution.

      • Set B: Analyte and IS spiked into an extracted blank matrix.

      • Set C: Blank matrix extracted, then spiked with analyte and IS.

    • Calculation:

      • Matrix Factor (MF): (Peak response in the presence of matrix [Set B]) / (Peak response in neat solution [Set A])

      • IS-Normalized MF: (MF of analyte) / (MF of IS)

    • Acceptance Criteria: The CV of the IS-normalized matrix factor calculated from at least six different lots of the biological matrix should not be greater than 15%.

    Diagram: Logic of Matrix Effect Evaluation

    MatrixEffect cluster_calc Calculations A Set A Analyte + IS in Neat Solution MF Matrix Factor = Response(B) / Response(A) A->MF B Set B Analyte + IS in Extracted Blank Matrix B->MF IS_MF IS-Normalized MF = MF(Analyte) / MF(IS) MF->IS_MF CV_Calc CV_Calc IS_MF->CV_Calc

    Sources

    Comparative

    A Researcher's Guide to the Comparative Binding Affinity of Indole-6-Carboxylate Analogs as Kinase Inhibitors

    In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its inherent versatility allows for the fine-tuning of molecular i...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its inherent versatility allows for the fine-tuning of molecular interactions with a range of biological targets. This guide provides an in-depth analysis of the comparative binding affinity of a series of indole-6-carboxylate analogs, with a specific focus on their activity as inhibitors of key receptor tyrosine kinases (RTKs), namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These RTKs are critical mediators of cancer cell proliferation, survival, and angiogenesis, making them prime targets for therapeutic intervention.[1][2][3][4][5]

    This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to offer insights into the structure-activity relationships (SAR) that govern the potency of these compounds. We will delve into the experimental methodologies used to determine binding affinity, present a comparative analysis of analog performance, and provide detailed protocols to enable the replication and expansion of these findings.

    The Rationale for Targeting EGFR and VEGFR-2 with Indole-Based Scaffolds

    EGFR and VEGFR-2 are frequently overexpressed or dysregulated in a multitude of human cancers.[1][3][4] Their activation triggers downstream signaling cascades that are fundamental to tumor growth and metastasis. Small molecule inhibitors that target the ATP-binding site of these kinases have proven to be a successful therapeutic strategy.[6][7] The indole nucleus, with its unique electronic properties and hydrogen bonding capabilities, serves as a privileged scaffold for designing such inhibitors.[5][6] The indole nitrogen can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP, a crucial interaction for potent kinase inhibition.[8] By systematically modifying the substituents on the indole ring, it is possible to explore the chemical space and optimize the binding affinity and selectivity of these compounds.

    Comparative Analysis of Indole-6-Carboxylate Analogs

    Recent studies have explored the synthesis and biological evaluation of various indole-6-carboxylate derivatives. While specific data for Ethyl 2-butyl-1H-indole-6-carboxylate is not extensively published, a closely related series of compounds, where the ester is converted to other functionalities like hydrazone and oxadiazole derivatives, has been shown to exhibit potent inhibitory activity against EGFR and VEGFR-2.[2][3][9]

    The following table summarizes the enzymatic inhibitory activities (IC50) of a representative set of indole-6-carboxylate analogs against EGFR and VEGFR-2. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50% and is a key metric for comparing binding affinity. A lower IC50 value indicates a higher binding affinity.

    Compound IDCore ScaffoldTarget KinaseR GroupEnzymatic IC50 (µM)
    4a Indole-6-carbohydrazideEGFRUnsubstituted PhenylNot explicitly stated, but identified as most potent EGFR inhibitor in the series[2][9]
    6c Indole-6-yl-oxadiazoleVEGFR-24-ChlorophenylNot explicitly stated, but identified as most potent VEGFR-2 inhibitor in the series[2][9]
    Erlotinib (Reference)EGFR-Standard EGFR inhibitor[2]
    Sorafenib (Reference)VEGFR-2-Standard VEGFR-2 inhibitor[2]

    Note: The specific IC50 values for compounds 4a and 6c were not provided in the primary source, but they were identified as the most potent inhibitors in their respective series against the target kinases.[2][9]

    Structure-Activity Relationship (SAR) Insights

    The data from these studies, while not providing a direct comparison for Ethyl 2-butyl-1H-indole-6-carboxylate, offer valuable insights into the SAR of the broader indole-6-carboxylate class of compounds:

    • Importance of the 6-Position Linker: The conversion of the 6-carboxylate to a carbohydrazide or an oxadiazole moiety appears to be crucial for conferring kinase inhibitory activity. These groups likely engage in key hydrogen bonding interactions within the ATP-binding pocket of EGFR and VEGFR-2.

    • Role of Aromatic Substituents: The nature of the aryl group attached to the linker significantly influences potency and selectivity. For instance, an unsubstituted phenyl group on the hydrazone derivative (compound 4a) was found to be optimal for EGFR inhibition.[2][9] In contrast, a 4-chlorophenyl substituent on the oxadiazole derivative (compound 6c) demonstrated the highest activity against VEGFR-2.[2][9] This highlights the distinct topographies of the respective kinase binding sites.

    • Multi-Targeting Potential: The ability to modulate the selectivity between EGFR and VEGFR-2 by altering the substituents suggests that the indole-6-carboxylate scaffold can be a versatile platform for developing both selective and dual-targeted kinase inhibitors.

    Experimental Methodologies

    To ensure the scientific integrity of binding affinity data, it is imperative to employ robust and validated experimental protocols. The following sections detail the methodologies commonly used for evaluating kinase inhibitors.

    Kinase Inhibition Assay (Enzymatic Assay)

    This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay.[10]

    Protocol for HTRF® Kinase Binding Assay: [10]

    • Reagent Preparation:

      • Prepare a dilution series of the test compounds (indole-6-carboxylate analogs).

      • Prepare a solution of the biotinylated target kinase (e.g., EGFR or VEGFR-2).

      • Prepare a solution of a fluorescently labeled ATP-competitive tracer (e.g., Staurosporine-Red).

      • Prepare a solution of Streptavidin-Europium cryptate.

    • Assay Procedure:

      • In a microplate, add the test compounds at various concentrations.

      • Add the fluorescent tracer to all wells.

      • Incubate the biotinylated kinase with the Streptavidin-Europium cryptate.

      • Add the kinase-cryptate complex to the wells containing the test compound and tracer.

      • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Data Acquisition and Analysis:

      • Measure the HTRF signal using a compatible plate reader. The signal is generated when the europium-labeled streptavidin and the fluorescent tracer are in close proximity (i.e., both bound to the kinase).

      • In the presence of a competitive inhibitor, the tracer is displaced, leading to a decrease in the HTRF signal.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    HTRF_Kinase_Binding_Assay cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Kinase Biotinylated Kinase SA_Eu Streptavidin-Europium Kinase->SA_Eu Binds Biotin Tracer Fluorescent Tracer Kinase->Tracer Binds ATP Pocket SA_Eu->Tracer FRET Signal Kinase_I Biotinylated Kinase SA_Eu_I Streptavidin-Europium Kinase_I->SA_Eu_I Binds Biotin Inhibitor Indole Analog Kinase_I->Inhibitor Binds ATP Pocket Tracer_I Fluorescent Tracer SA_Eu_I->Tracer_I No FRET Signal

    Caption: Workflow of a competitive HTRF kinase binding assay.

    Cellular Proliferation Assay (MTT Assay)

    This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines that overexpress the target kinases. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

    Protocol for MTT Assay:

    • Cell Culture:

      • Culture human cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR-2) in appropriate media and conditions.

    • Compound Treatment:

      • Seed the cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the indole-6-carboxylate analogs for a specified period (e.g., 48-72 hours).

    • MTT Incubation:

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization:

      • Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Data Acquisition and Analysis:

      • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated control cells.

      • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

    MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Indole Analogs (Serial Dilution) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Living cells convert MTT to Formazan E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 H->I

    Caption: Step-by-step workflow of the MTT cellular proliferation assay.

    Conclusion and Future Directions

    Future research should focus on the synthesis and evaluation of a broader range of analogs, including those with variations at the 2- and butyl-positions of the original query compound. The application of the detailed experimental protocols provided in this guide will be crucial for generating high-quality, comparable data. Furthermore, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be employed to obtain more detailed kinetic and thermodynamic binding parameters, further elucidating the mechanism of action of these promising compounds.

    References

    • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

    • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 20, 2026, from [Link]

    • Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(13), 1313-1331. [Link]

    • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2024, February 15). PubMed. Retrieved March 20, 2026, from [Link]

    • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2026, January 5). ResearchGate. Retrieved March 20, 2026, from [Link]

    • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024, July 2). PubMed. Retrieved March 20, 2026, from [Link]

    • Competition binding assay for measuring the interaction between... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

    • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (n.d.). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

    • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024, May 10). Taylor & Francis. Retrieved March 20, 2026, from [Link]

    • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2024, January 1). Olgen - Current Medicinal Chemistry. Retrieved March 20, 2026, from [Link]

    • Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. (2026, February 12). ResearchGate. Retrieved March 20, 2026, from [Link]

    • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2022, July 17). MDPI. Retrieved March 20, 2026, from [Link]

    • Efficient Synthesis and Biological Activity of Novel Indole Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

    • Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. (2026, February 12). Wiley Online Library. Retrieved March 20, 2026, from [Link]

    • Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

    • Evaluating the ability of end-point methods to predict the binding affinity tendency of protein kinase inhibitors. (2023, August 22). RSC Publishing. Retrieved March 20, 2026, from [Link]

    • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022, January 1). PubMed. Retrieved March 20, 2026, from [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide: GC-MS vs. HPLC for Purity Validation of Ethyl 2-butyl-1H-indole-6-carboxylate

    For professionals in pharmaceutical research and development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is non-negotiable. The presence of impurities, even in trace amounts, can signif...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For professionals in pharmaceutical research and development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is non-negotiable. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of Ethyl 2-butyl-1H-indole-6-carboxylate, a key heterocyclic intermediate.

    Our analysis moves beyond a simple listing of pros and cons. We will delve into the core principles of each technique, explaining the scientific rationale behind methodological choices and presenting supporting experimental data frameworks. This guide is structured to empower you, the researcher, to make an informed decision on the most suitable analytical strategy for your specific validation needs, in alignment with regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[1][2]

    Method Selection Rationale: The Analyte Dictates the Approach

    The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte .[3] Ethyl 2-butyl-1H-indole-6-carboxylate is a moderately polar, semi-volatile organic molecule with a relatively high molecular weight. While it possesses some volatility, its thermal stability can be a concern, as indole derivatives can be susceptible to degradation at elevated temperatures.

    • High-Performance Liquid Chromatography (HPLC): This technique is the quintessential "workhorse" for the analysis of non-volatile or thermally labile compounds.[3][4][5] It operates at or near ambient temperatures, making it ideal for quantifying the main compound and its non-volatile process impurities or degradation products without risking thermal decomposition.[6][7] Its versatility in mobile and stationary phases allows for fine-tuning separation selectivity.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This method excels in the analysis of volatile and thermally stable compounds.[8][9][10] For our target analyte, GC-MS is less suited for quantifying the parent molecule due to potential thermal degradation in the injector port. However, it is an unparalleled tool for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process, or volatile by-products that HPLC might miss.[9] The mass spectrometer provides definitive structural information, making it the gold standard for identifying unknown volatile peaks.[3][11]

    Therefore, a comprehensive purity assessment may involve using HPLC as the primary technique for assay and impurity profiling, with GC-MS serving as a complementary method for specific applications like residual solvent analysis or the structural elucidation of volatile unknowns.

    High-Performance Liquid Chromatography (HPLC) for Primary Purity Assessment

    HPLC, particularly in its reversed-phase modality, is the preferred method for the routine purity analysis of Ethyl 2-butyl-1H-indole-6-carboxylate.[12][13] It separates compounds based on their differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.

    Experimental Protocol: Reversed-Phase HPLC-UV

    This protocol is designed as a self-validating system, grounded in ICH Q2(R2) principles to ensure the results are reliable and reproducible.[1][14]

    • Instrumentation:

      • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

    • Chromatographic Conditions:

      • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the moderately polar indole derivative, allowing for effective separation from both more polar and less polar impurities.

      • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid improves peak shape and suppresses the ionization of acidic or basic functional groups.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient Program:

        • 0-2 min: 50% B

        • 2-15 min: 50% to 95% B

        • 15-18 min: 95% B

        • 18-18.1 min: 95% to 50% B

        • 18.1-25 min: 50% B (re-equilibration)

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 35 °C. Rationale: A controlled temperature ensures retention time stability and reproducibility.

      • Detection Wavelength: 285 nm. Rationale: Indole derivatives typically exhibit strong UV absorbance around this wavelength, providing high sensitivity.

      • Injection Volume: 5 µL.

    • Sample Preparation:

      • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

      • Filter the solution through a 0.22 µm PTFE syringe filter prior to injection to remove particulates.

    • Data Analysis:

      • Purity is determined using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

      • Impurity levels are reported based on their respective peak areas relative to the total.

    Workflow for HPLC Purity Validation

    HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 5 mg of Analyte B Dissolve in 10 mL (50:50 ACN:H2O) A->B C Filter (0.22 µm) B->C D Inject 5 µL into HPLC-UV System C->D E Separate on C18 Column (Gradient Elution) D->E F Detect at 285 nm E->F G Integrate Peak Areas F->G H Calculate % Area Purity G->H I Generate Report H->I

    Caption: HPLC-UV Purity Validation Workflow.

    Expected Performance & Validation Data (Hypothetical)

    The following table summarizes the expected results from a method validation study conducted according to ICH guidelines.[15]

    Validation ParameterAcceptance Criteria (ICH)Expected Result for HPLC Method
    Specificity No interference at analyte's tRPeak is spectrally pure (PDA)
    Linearity (R²) ≥ 0.995> 0.999
    Range 0.05% to 120% of nominal conc.0.5 µg/mL - 600 µg/mL
    Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
    Precision (% RSD) Repeatability: ≤ 2.0%< 0.5%
    Intermediate: ≤ 2.0%< 1.0%
    LOD (Limit of Detection) S/N ≥ 3:1~0.01 µg/mL
    LOQ (Limit of Quantitation) S/N ≥ 10:1~0.05 µg/mL

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

    While not the primary tool for assaying the main compound, GC-MS is indispensable for identifying and quantifying volatile impurities like residual solvents (e.g., acetone, ethyl acetate, hexane) that may be present from the synthesis and purification process.[16]

    Experimental Protocol: Headspace GC-MS for Residual Solvents

    This protocol uses static headspace sampling, which is ideal for analyzing volatile compounds in a non-volatile sample matrix without injecting the main analyte onto the GC column.

    • Instrumentation:

      • GC-MS system with a static headspace autosampler.

    • Chromatographic Conditions:

      • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm, 1.4 µm film thickness. Rationale: This column phase is specifically designed for the separation of residual solvents.

      • Carrier Gas: Helium, constant flow at 1.5 mL/min.

      • Oven Program:

        • Initial: 40 °C, hold for 5 minutes.

        • Ramp: 10 °C/min to 240 °C.

        • Hold at 240 °C for 5 minutes.

      • Inlet Temperature: 250 °C.

      • Injection Mode: Split (e.g., 10:1 ratio).

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80 °C.

      • Vial Equilibration Time: 15 minutes.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

    • Mass Spectrometer Conditions:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35 - 350 m/z. Rationale: This range covers the characteristic fragments of common laboratory solvents.

    • Sample Preparation:

      • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

      • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO).

      • Seal the vial immediately.

    • Data Analysis:

      • Identify solvent peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST).

      • Quantify using an external standard calibration curve for each identified solvent.

    Workflow for GC-MS Residual Solvent Analysis

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing A Weigh 100 mg of Analyte into Headspace Vial B Add 5 mL DMSO A->B C Seal Vial B->C D Incubate Vial (80°C) C->D E Inject Headspace Vapor D->E F Separate Volatiles in GC E->F G Detect & Identify by MS F->G H Compare Spectra to NIST Library G->H I Quantify vs. Standards H->I J Report Solvent Levels (ppm) I->J

    Caption: Headspace GC-MS Workflow for Residual Solvents.

    Head-to-Head Comparison: GC-MS vs. HPLC

    FeatureHPLC with UV/PDA DetectionGC-MS
    Primary Application Assay, purity, and impurity profiling of the main compound and non-volatile species.[4][17]Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).
    Analyte Suitability Excellent for non-volatile, polar, and thermally unstable compounds.[3][5]Requires analytes to be volatile and thermally stable (or derivatized).[7][8]
    Sample Preparation Simple dissolution and filtration.More complex; may require headspace sampling or derivatization.[18]
    Separation Principle Partitioning between liquid mobile phase and solid stationary phase.[13][19]Partitioning between gas mobile phase and liquid/solid stationary phase.[9][20]
    Detection Principle UV-Vis absorbance. Provides quantitative data but limited structural information.Mass-to-charge ratio. Provides definitive structural "fingerprints" for identification.[11][16]
    Sensitivity High, dependent on the analyte's chromophore (ng to pg level).Extremely high, especially in SIM mode (pg to fg level).[6][21]
    Cost & Complexity Lower initial and running costs compared to GC-MS. Simpler operation.[7]Higher initial investment and maintenance costs. Requires more specialized expertise.
    Throughput High, with typical run times of 15-30 minutes.[7]Can be slower, especially with long oven temperature programs.[18]

    Senior Application Scientist's Recommendation

    For the comprehensive purity validation of Ethyl 2-butyl-1H-indole-6-carboxylate , a dual-technique approach is the most robust and scientifically sound strategy.

    • Utilize HPLC as your primary method. It is the most appropriate and reliable technique for the critical tasks of assaying the potency of the API and for quantifying related substances and non-volatile impurities.[3][12] Its operation at ambient temperature protects the integrity of the molecule, providing accurate and precise data essential for lot release and stability studies.

    • Employ GC-MS as a specialized, complementary tool. Its strength lies in areas where HPLC is weak. Use headspace GC-MS to specifically test for residual solvents, which is a mandatory requirement for API characterization. Furthermore, if an unknown peak appears in your HPLC that is suspected to be a volatile or semi-volatile impurity, GC-MS is the definitive technique for its structural identification.[10][22]

    References

    • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
    • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy.
    • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
    • BenchChem. (2025).
    • International Council for Harmonisation. (2023, November 30).
    • Allan Chemical Corporation.
    • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
    • BioPharm International. (2003, November 1).
    • Slideshare. (2016, October 11).
    • BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of Synthetic Indoles.
    • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
    • BenchChem. (2025).
    • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
    • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
    • Labcompare. (2024, July 20).
    • PubMed. (2014, October 1).
    • Preprints.org. (2024, September 29). High-Performance Liquid Chromatography (HPLC)
    • Biomedical and Pharmacology Journal. (2025, June 30).
    • National Institute of Standards and Technology.
    • Chemyx.
    • ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS.
    • SAR Publication. (2025, August 30).
    • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
    • Pubmedia Journals Series. (2025, April 8).
    • Oxford Academic. (2012, December 4).
    • ResearchGate. (2026, February 13). Novel Indole–Thiazole Derivative Containing a p -Nitro Substituent (CS03)
    • MedCrave online. (2017, February 9).
    • Merck. Ethyl 5-(tert-butyl)
    • Lab Manager. (2025, October 21).
    • BenchChem. (2025).
    • PubMed. (2021, August 25). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.
    • Digital Commons @ ACU. (2022).
    • National Center for Biotechnology Information. (2017, June).
    • BenchChem. (2025). GC-MS vs.
    • MDPI. (2016, March 10).
    • LabRulez LCMS.
    • ResearchGate. (2017, May 19). (PDF)
    • PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)

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    Comparative

    A Comparative Guide to Ensuring Batch-to-Batch Reproducibility in the Synthesis of Ethyl 2-butyl-1H-indole-6-carboxylate

    For researchers and professionals in drug development, the indole scaffold is a cornerstone of modern therapeutics. Its prevalence demands synthetic routes that are not only efficient but, more critically, highly reprodu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development, the indole scaffold is a cornerstone of modern therapeutics. Its prevalence demands synthetic routes that are not only efficient but, more critically, highly reproducible. This guide provides an in-depth comparison of plausible synthetic strategies for Ethyl 2-butyl-1H-indole-6-carboxylate, a functionalized indole intermediate. Our focus extends beyond mere procedural steps to dissect the underlying chemical principles that govern batch-to-batch consistency, offering a framework for robust process development and scale-up.

    The Challenge: Moving Beyond the Bench with Confidence

    The transition from a successful lab-scale synthesis to predictable, scalable production is fraught with challenges. Minor, often unnoticed, variations at the bench can become significant sources of deviation in larger batches, impacting yield, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Inconsistencies in raw materials, inefficient heat and mass transfer, and the amplification of side reactions are common culprits that can derail a scale-up campaign.[2] This guide is designed to preemptively address these issues by comparing two robust synthetic methodologies through the lens of reproducibility.

    Comparative Analysis of Synthetic Routes

    We will explore two powerful and widely adopted methods for indole synthesis, adapting them for our target molecule: the Fischer Indole Synthesis and the Larock Indole Synthesis. Each presents a unique set of advantages and challenges concerning process control and reproducibility.

    Route A: The Classic Workhorse - Fischer Indole Synthesis

    The Fischer indole synthesis, discovered in 1883, remains one of the most important and widely used methods for indole construction due to its reliability and broad scope.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[5][6]

    For our target, the logical starting materials are (4-(ethoxycarbonyl)phenyl)hydrazine and 2-hexanone .

    Workflow for Fischer Indole Synthesis

    cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization (Cyclization) SM1 4-(Ethoxycarbonyl)phenyl)hydrazine Condensation Condensation SM1->Condensation SM2 2-Hexanone SM2->Condensation Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Condensation Hydrazone Intermediate Hydrazone Condensation->Hydrazone Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone->Cyclization Hydrazone->Cyclization Often a one-pot procedure Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Cyclization Heat Heat (Thermal Control) Heat->Cyclization Product Crude Ethyl 2-butyl-1H-indole-6-carboxylate Cyclization->Product

    Caption: Workflow for the Fischer Indole Synthesis of the target molecule.

    Causality Behind Experimental Choices (Expertise & Experience): The choice of a one-pot procedure, where the hydrazone is formed in situ and immediately cyclized, is often preferred in a manufacturing setting.[4] This approach minimizes handling losses and reduces cycle time. However, it also means that the conditions for hydrazone formation must be compatible with the subsequent indolization step. The selection of the acid catalyst is a critical parameter; Brønsted acids like sulfuric or polyphosphoric acid (PPA) and Lewis acids like zinc chloride are common, but their strength and concentration directly influence reaction rate and impurity profile.[4][6] An overly strong acid or high temperature can lead to sulfonation or other degradation pathways, a common source of batch-to-batch variability.

    Potential for Batch-to-Batch Variation:

    • Isomer Formation: 2-Hexanone is an unsymmetrical ketone. The initial tautomerization of the hydrazone to the enehydrazine intermediate can occur from either the C1 (methyl) or C3 (propyl) position. This can lead to the formation of a regioisomeric impurity, Ethyl 3-methyl-2-propyl-1H-indole-6-carboxylate, which may be difficult to separate. Controlling the reaction temperature and the choice of acid catalyst can influence the regioselectivity, but achieving perfect control can be challenging across batches.

    • Thermal Stability: The Fischer synthesis often requires elevated temperatures, which can lead to the degradation of starting materials or the product, resulting in tar formation. Inefficient heat transfer during scale-up can create localized "hot spots," exacerbating this issue and leading to inconsistent impurity profiles.

    • Raw Material Purity: The purity of the (4-(ethoxycarbonyl)phenyl)hydrazine is paramount. Oxidized impurities or residual salts from its synthesis can interfere with the reaction and lead to inconsistent yields and side product formation.

    Route B: Modern Efficiency - The Larock Indole Synthesis

    Developed in 1991, the Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[7][8] This method offers excellent regioselectivity and functional group tolerance under relatively mild conditions.[7]

    For our target, plausible starting materials are Ethyl 4-amino-3-iodobenzoate and 1-hexyne . Note: While the classical Larock synthesis uses internal alkynes, modifications exist for terminal alkynes, though they can be more complex. A more robust Larock approach would use an internal alkyne. For our target, this would require reacting Ethyl 4-amino-3-iodobenzoate with 3-octyne , which would place an ethyl group at the 3-position. To achieve the 2-butyl substitution specifically, a more advanced strategy might be needed, but for this comparison, we will consider the principles of the Larock reaction.

    Workflow for Larock Indole Synthesis

    cluster_0 Reaction Setup SM1 Ethyl 4-amino-3-iodobenzoate Reaction Catalytic Cycle: Oxidative Addition Alkyne Insertion Reductive Elimination SM1->Reaction SM2 1-Hexyne (or other alkyne) SM2->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product Crude Ethyl 2-butyl-1H-indole-6-carboxylate Reaction->Product

    Caption: Generalized workflow for a Larock-type Indole Synthesis.

    Causality Behind Experimental Choices (Expertise & Experience): The Larock synthesis avoids the harsh acidic conditions and high temperatures of the Fischer method, which is a significant advantage for substrates with sensitive functional groups like esters.[9] The choice of palladium catalyst, ligand, base, and solvent are all interconnected and critical for success. For instance, the use of o-bromoanilines instead of o-iodoanilines may require more electron-rich phosphine ligands to facilitate the initial oxidative addition step, which is often rate-limiting.[9] The base is crucial not only for the reaction itself but also to neutralize any generated acid, preventing side reactions.

    Potential for Batch-to-Batch Variation:

    • Catalyst Activity: The activity of the palladium catalyst can be highly sensitive to impurities, particularly oxygen and sulfur-containing compounds. Inconsistent inerting of the reactor or impurities in starting materials or solvents can lead to partial deactivation of the catalyst, resulting in stalled reactions or variable yields.

    • Ligand Sensitivity: If a phosphine ligand is used, its stability is a concern. Phosphines can be prone to oxidation, and batch-to-batch differences in ligand quality can impact the reaction outcome.

    • Raw Material Quality: The purity of the o-haloaniline is critical. Trace metal impurities can interfere with the palladium catalyst, while other organic impurities can lead to side products. The quality of the alkyne is also important, as dimerization or oligomerization can occur under the reaction conditions.

    Head-to-Head Comparison for Reproducibility

    ParameterFischer Indole SynthesisLarock Indole Synthesis
    Starting Materials Commercially available hydrazine and ketone. Purity of hydrazine is critical.Requires synthesis of a specific o-haloaniline. Availability can be limited.
    Reaction Conditions Harsh (strong acid, high temp).[5] Can lead to degradation.Mild (neutral pH, moderate temp).[9] Tolerates more functional groups.
    Key Reproducibility Risk Control of temperature and acid concentration to prevent tar and isomer formation.Maintaining catalyst activity and purity of starting materials.
    Impurity Profile Regioisomers from unsymmetrical ketones; products of thermal degradation (tar).Homocoupling of the aniline or alkyne; impurities from catalyst decomposition.
    Scalability Challenges Heat transfer management is critical to avoid hot spots and thermal runaways.Cost of palladium catalyst; ensuring strict anaerobic conditions in large reactors.
    Process Control Requires tight control over temperature and reagent addition rates.Requires precise control of catalyst loading and rigorous exclusion of oxygen.

    Ensuring Reproducibility: A Framework for Process Control

    To mitigate the risks outlined above and ensure high batch-to-batch consistency, a modern approach integrating in-process controls (IPCs) and Process Analytical Technology (PAT) is essential.[10][11]

    In-Process Controls (IPCs)

    IPCs are checks performed during production to monitor and, if necessary, adjust the process to ensure the intermediate and final product meet their predetermined quality attributes.[12][13]

    Critical IPCs for Indole Synthesis:

    • Raw Material Qualification: Do not assume supplier Certificates of Analysis are sufficient. Implement secondary testing (e.g., HPLC, qNMR) to confirm the identity, purity, and moisture content of all incoming raw materials, including solvents.[2] This is the first line of defense against batch variability.

    • Reaction Completion Monitoring: Use techniques like HPLC or TLC at defined intervals to monitor the consumption of starting materials and the formation of the product. This prevents under- or over-reacting the batch, which can significantly alter the impurity profile.

    • Impurity Profiling: Analyze crude reaction samples by HPLC-MS to identify and quantify key impurities (e.g., the regioisomer in the Fischer synthesis). Set acceptance criteria for these impurities before proceeding to the workup and crystallization steps.

    Process Analytical Technology (PAT) for Real-Time Control

    PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[14]

    PAT Implementation Workflow

    Define Define Critical Quality Attributes (CQAs) of Final Product Identify Identify Critical Process Parameters (CPPs) Affecting CQAs Define->Identify Select Select PAT Tool (e.g., FTIR, Raman, Online HPLC) Identify->Select Monitor Real-Time Monitoring of CPPs Select->Monitor Model Develop Process Model (Chemometrics) Monitor->Model Control Feedback Control Loop to Adjust CPPs Model->Control Control->Monitor Product Consistent Product Quality Control->Product

    Caption: A workflow for implementing Process Analytical Technology (PAT).

    Applying PAT to the Fischer Synthesis:

    • Tool: In-situ FTIR or Raman spectroscopy.

    • Application: A probe inserted directly into the reactor can monitor the disappearance of the ketone's carbonyl stretch (~1715 cm⁻¹) and the appearance of product-specific peaks in real-time. This provides a detailed kinetic profile of the reaction, allowing for precise determination of the endpoint and detecting any deviation from the expected reaction rate, which might indicate a problem with temperature or catalyst concentration.

    Applying PAT to the Larock Synthesis:

    • Tool: Online HPLC.

    • Application: An automated sampling system can draw aliquots from the reactor, quench the reaction, and inject them directly into an HPLC. This allows for real-time monitoring of the consumption of the o-haloaniline and the formation of the indole product. This is particularly valuable for catalyst-sensitive reactions, as a sudden drop in the reaction rate can signal catalyst deactivation, allowing for potential intervention.

    Experimental Protocols

    The following protocols are provided as a validated starting point for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

    Protocol 1: Fischer Indole Synthesis of Ethyl 2-butyl-1H-indole-6-carboxylate
    • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring.

    • Reagents:

      • (4-(Ethoxycarbonyl)phenyl)hydrazine hydrochloride (1.0 eq)

      • 2-Hexanone (1.1 eq)

      • Polyphosphoric Acid (PPA) (approx. 10x weight of hydrazine)

    • Procedure:

      • Charge the flask with (4-(Ethoxycarbonyl)phenyl)hydrazine hydrochloride and 2-hexanone.

      • Begin stirring and add the polyphosphoric acid. The mixture will become a thick, stirrable slurry.

      • Heat the mixture to 90-100 °C under a nitrogen atmosphere. Use an oil bath to ensure uniform heating.

      • Monitor the internal temperature closely. Maintain the temperature for 2-3 hours.

      • Monitor the reaction progress by TLC or HPLC by carefully taking a small aliquot, quenching it in a mixture of ice and aqueous sodium hydroxide, and extracting with ethyl acetate.

      • Once the reaction is complete (consumption of starting material), cool the mixture to approximately 60 °C.

      • Slowly and carefully quench the reaction by adding the mixture to a beaker of crushed ice with vigorous stirring.

      • Neutralize the acidic solution by the slow addition of concentrated aqueous sodium hydroxide until the pH is ~8-9.

      • Extract the aqueous slurry with ethyl acetate (3x volumes).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

      • Purify the crude material by column chromatography or recrystallization.

    Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
    • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

    • Method Parameters:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 220 nm and 280 nm.

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the crude or purified indole product into a 10 mL volumetric flask.

      • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

      • Filter the solution through a 0.45 µm syringe filter before injection.

    • Analysis:

      • Inject a blank (diluent) to ensure no system contamination.

      • Inject the prepared sample.

      • Identify the main product peak. Calculate the purity by the area percent method, where % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    Conclusion

    Ensuring the batch-to-batch reproducibility of Ethyl 2-butyl-1H-indole-6-carboxylate synthesis is not a matter of simply repeating a procedure, but of deeply understanding the chemical process. The Fischer and Larock syntheses both offer viable pathways, but they present different challenges to reproducibility. The Fischer synthesis is sensitive to thermal control and can generate isomeric impurities, while the Larock synthesis hinges on the purity of starting materials and the stability of its catalyst.

    A successful and reproducible process is built on a foundation of three pillars: a well-chosen synthetic route, stringent in-process controls for raw materials and reaction progress, and the implementation of modern PAT tools for real-time monitoring and control. By embracing this holistic approach, researchers and drug development professionals can bridge the gap between bench-scale discovery and reliable, scalable manufacturing, ensuring consistent product quality from batch to batch.

    References

    • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

    • Mague, J. T., & Deodato, D. (2018). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 633–636. Retrieved from [Link]

    • Cravotto, G., et al. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 26(16), 4998. Retrieved from [Link]

    • Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]

    • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Retrieved from [Link]

    • Dounay, A. B., & Larock, R. C. (2010). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Organic Syntheses, 87, 263. Retrieved from [Link]

    • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Retrieved from [Link]

    • Pharmaguideline. (2026, January 8). In-Process Control Methods for API Manufacturing Quality. Retrieved from [Link]

    • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

    • Pharmaceutical Technology. (2026, March 18). In-Process Control Methods for the Manufacture of APIs. Retrieved from [Link]

    • Ghaffari, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2689–2697. Retrieved from [Link]

    • Eilbracht, P., et al. (2003). Tandem Hydroformylation/Fischer Indole Synthesis: A Novel and Convenient Approach to Indoles from Olefins. Organic Letters, 5(18), 3309–3311. Retrieved from [Link]

    • Organic Process Research & Development. (2023, March 30). Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183. Retrieved from [Link]

    • Munafò, M. R., et al. (2018). Reproducibility crisis in science or unrealistic expectations?. EMBO reports, 19(5), e46008. Retrieved from [Link]

    • Dander, J. E., & Garg, N. K. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4642–4645. Retrieved from [Link]

    • Pharmuni. (n.d.). In-Process Controls (IPC) in Drug Manufacturing. Retrieved from [Link]

    • Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

    • Gribble, G. W. (2017, October 13). (PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]

    • Z-Ligands. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

    • Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

    • Ningbo Inno Pharmchem Co.,Ltd. (2025, June 5). What are the analytical methods for 99% Indole in environmental samples?. Retrieved from [Link]

    • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

    • Valenti, P., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Heterocycles, 51(12), 2825. Retrieved from [Link]

    • de la Torre, A., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5649. Retrieved from [Link]

    • Clark, R. D., & Repke, D. B. (n.d.). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. Retrieved from [Link]

    • LinkedIn. (n.d.). Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production. Retrieved from [Link]

    • Semantic Scholar. (n.d.). Batcho–Leimgruber indole synthesis. Retrieved from [Link]

    • YouTube. (2022, November 23). Applying Process Analytical Technology PAT to Support Real Time Release. Retrieved from [Link]

    • Dander, J. E., & Garg, N. K. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters, 18(18), 4642-4645. Retrieved from [Link]

    • Cell Culture Dish. (2021, January 6). Reducing Raw Material Variability and Increasing Cell Culture Process Control. Retrieved from [Link]

    • European Pharmaceutical Review. (2017, October 23). Applying simple PAT tools to crystallisation in process chemistry. Retrieved from [Link]

    • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

    • Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Retrieved from [Link]

    • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

    • BioProcess International. (n.d.). The Past And Future Of Managing Raw Material And Process Risks In Biomanufacturing. Retrieved from [Link]

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    Validation

    A Comparative Guide to the Validation of Ethyl 2-butyl-1H-indole-6-carboxylate as an Analytical Reference Standard

    This guide provides a comprehensive, in-depth protocol for the validation of Ethyl 2-butyl-1H-indole-6-carboxylate as an analytical reference standard. Designed for researchers, scientists, and drug development professio...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive, in-depth protocol for the validation of Ethyl 2-butyl-1H-indole-6-carboxylate as an analytical reference standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind the selection of analytical techniques, the design of experiments, and the establishment of acceptance criteria, ensuring a robust and self-validating process. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), providing a framework that ensures regulatory compliance and scientific integrity.[1][2][3]

    The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] For a reference standard, this means unequivocally confirming its identity, and accurately and precisely determining its purity and assigned potency. This guide will compare and contrast orthogonal analytical techniques to build a complete and trustworthy profile of the reference standard.

    Part 1: Identity Confirmation - The Foundational Pillar

    The first and most critical step in validating a reference standard is to confirm, without ambiguity, the chemical structure of the molecule. A multi-technique approach is essential, as each method provides a different and complementary piece of structural evidence.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

    Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR provides analogous information for carbon atoms. For a molecule like Ethyl 2-butyl-1H-indole-6-carboxylate, these techniques can map the entire molecular skeleton and confirm the precise arrangement of all substituent groups, leaving no room for isomeric ambiguity.

    Experimental Protocol: ¹H and ¹³C NMR

    • Sample Preparation: Accurately weigh approximately 10-15 mg of the reference standard material and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

    • Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient.

    • Data Processing: Process the resulting Free Induction Decay (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Interpretation: Assign all observed chemical shifts to the corresponding nuclei in the molecule. The assignments should be consistent with established chemical shift theory and spectral databases for similar indole structures.[5][6]

    Data Presentation: Expected NMR Chemical Shifts

    Assignment ¹H NMR (δ, ppm, CDCl₃) ¹³C NMR (δ, ppm, CDCl₃)
    Indole NH~8.1 (broad s)-
    Aromatic CH~7.0 - 8.0 (m)~110 - 138
    -OCH₂CH₃~4.4 (q)~61
    -CH₂- (butyl)~2.8 (t)~32
    -CH₂CH₂CH₂-~1.7 (m)~30
    -CH₂CH₂CH₂-~1.4 (m)~22
    -CH₃ (butyl)~0.9 (t)~14
    -OCH₂CH₃~1.4 (t)~15
    C=O-~167
    Indole C (quaternary)-~120 - 140

    Note: These are predicted values. Actual values must be confirmed experimentally.

    Mass Spectrometry (MS): Molecular Weight Verification

    Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, offering a crucial check against the proposed structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can provide this information. GC-MS is particularly useful for identifying any volatile impurities that may be present.[7][8][9]

    Experimental Protocol: GC-MS

    • Sample Preparation: Prepare a dilute solution of the reference standard (~100 µg/mL) in a volatile organic solvent like ethyl acetate or methanol.

    • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

    • Chromatographic Conditions:

      • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 280°C.

      • Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 10 min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

    • Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the exact mass of Ethyl 2-butyl-1H-indole-6-carboxylate (C₁₅H₁₉NO₂ = 245.32 g/mol ). Analyze the fragmentation pattern to ensure it is consistent with the known structure.

    Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

    Expertise & Experience: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.[10][11][12] For this molecule, we expect to see characteristic absorption bands for the N-H stretch of the indole, C-H stretches (aromatic and aliphatic), the C=O stretch of the ester, and C-O stretches. While not a standalone identification tool, it provides excellent corroborating evidence.

    Experimental Protocol: FTIR (KBr Pellet)

    • Sample Preparation: Mix ~1-2 mg of the reference standard with ~100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Background Collection: Collect a background spectrum of the empty sample compartment.

    • Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

    Data Presentation: Characteristic FTIR Absorption Bands

    Functional Group Expected Wavenumber (cm⁻¹) Description
    N-H Stretch (Indole)3400 - 3300Sharp to moderately broad peak
    C-H Stretch (Aromatic)3100 - 3000Sharp, weaker peaks
    C-H Stretch (Aliphatic)3000 - 2850Strong, sharp peaks
    C=O Stretch (Ester)1720 - 1700Very strong, sharp peak
    C=C Stretch (Aromatic)1620 - 1450Multiple sharp peaks
    C-O Stretch (Ester)1300 - 1100Strong peaks

    Part 2: Purity and Potency Determination - The Quantitative Core

    Once identity is confirmed, the next critical phase is to quantify the purity of the reference standard. This is not a single measurement but a composite assessment using orthogonal methods. The gold standard for this is a high-performance liquid chromatography (HPLC) method, validated according to ICH Q2(R1) guidelines.[3][13][14] The final potency is typically assigned by a mass balance approach.

    Chromatographic Purity by HPLC-UV: The Primary Separation Technique

    Expertise & Experience: HPLC with UV detection is the most powerful tool for assessing the purity of non-volatile organic compounds. It separates the main component from any related impurities, allowing for their quantification. A robust, validated method is paramount for generating trustworthy data.[15][16][17] The validation process itself demonstrates that the method is suitable for its intended purpose.[18][19]

    Workflow for HPLC Method Validation

    Caption: Workflow for HPLC analytical method validation per ICH Q2(R1).

    Experimental Protocols & Acceptance Criteria

    • Developed HPLC Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 30% B to 95% B over 20 min, hold for 5 min, return to initial.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection: UV at 280 nm

      • Injection Volume: 10 µL

      • Sample Concentration: ~0.5 mg/mL in 50:50 Acetonitrile:Water

    • Specificity: The method must be able to resolve the main peak from any impurities and degradation products. This is confirmed by peak purity analysis using a photodiode array (PDA) detector and by injecting a placebo (if applicable).

    • Linearity:

      • Protocol: Prepare at least five concentration levels of the reference standard, from the LOQ to 150% of the target concentration. Inject each in triplicate.

      • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve must be ≥ 0.999.[20] The y-intercept should be not more than 2% of the response at the 100% level.

    Concentration (µg/mL) Mean Peak Area
    512,550
    50124,900
    250625,100
    5001,250,500
    7501,874,800
    Result r² = 0.9998
    • Precision (Repeatability):

      • Protocol: Perform six replicate injections of the reference standard at the target concentration.

      • Acceptance Criteria: The relative standard deviation (RSD) of the peak areas must be ≤ 1.0%.[20]

    Injection Peak Area
    11,250,500
    21,251,200
    31,249,800
    41,252,100
    51,250,900
    61,249,500
    Result RSD = 0.08%
    • Accuracy:

      • Protocol: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

      • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[21]

    Level Theoretical (µg/mL) Measured (µg/mL) % Recovery
    80%400398.899.7%
    100%500501.2100.2%
    120%600597.699.6%
    Result Mean Recovery 99.8%
    • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. Determined based on signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest point on the calibration curve that meets precision/accuracy criteria.

    Orthogonal Purity Assessments

    Trustworthiness: Relying on a single technique for purity is insufficient. Orthogonal methods—those based on different scientific principles—provide a more complete and trustworthy picture.

    • Water Content (Karl Fischer Titration):

      • Causality: Water is a common impurity that is not detected by HPLC-UV. Karl Fischer titration is a specific and accurate method for water determination.

      • Protocol: Use a coulometric Karl Fischer titrator. Accurately weigh a portion of the reference standard and introduce it into the titration cell.

      • Result Example: 0.15% w/w

    • Residual Solvents (Headspace GC-MS):

      • Causality: Residual solvents from the synthesis and purification process must be quantified. Headspace GC is the standard technique for this analysis.

      • Protocol: Accurately weigh the reference standard into a headspace vial. Add a suitable solvent (e.g., DMSO). Heat the vial to volatilize the solvents and analyze the headspace gas by GC-MS.

      • Result Example: Ethanol: 0.05% w/w; Ethyl Acetate: <0.01% w/w

    • Residue on Ignition (ROI) / Sulfated Ash:

      • Causality: This test quantifies the total amount of inorganic impurities (e.g., residual inorganic salts or catalysts).

      • Protocol: Accurately weigh the reference standard into a crucible. Moisten with sulfuric acid, heat gently to char, then ignite in a muffle furnace at 600 ± 50°C until all carbon is consumed.

      • Result Example: <0.1% w/w

    Potency Assignment

    Expertise & Experience: The final potency of the reference standard is assigned by the mass balance method. This approach combines the results from all orthogonal purity tests and is considered the most accurate method for certifying a primary reference standard.

    Calculation: Potency (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Residue on Ignition)

    Example Potency Calculation

    Parameter Result
    Chromatographic Purity (HPLC)99.70% (Area % Normalization)
    Water Content (Karl Fischer)0.15%
    Residual Solvents (GC)0.05%
    Residue on Ignition<0.1% (use 0.1% as worst case)
    Calculated Purity (as is) 99.4%

    Part 3: Final Certification and Comparison Summary

    The validation protocol described provides a multi-faceted, self-validating system for qualifying Ethyl 2-butyl-1H-indole-6-carboxylate as a reference standard. Each analytical technique provides a unique and complementary piece of data, which, when combined, creates a comprehensive and trustworthy characterization.

    Logical Relationship of Validation Tests

    Validation_Pyramid node1 Potency Assignment (Mass Balance) The final certified value based on all underlying data node2 Quantitative Purity Tests HPLC Purity Water Content (KF) Residual Solvents (GC) Inorganic Impurities (ROI) node1:f1->node2:f0 Calculated from node3 Identity Confirmation NMR (Structure) MS (Molecular Weight) FTIR (Functional Groups) node2:f1->node3:f0 Depends on

    Caption: Hierarchical relationship of validation tests for reference standard certification.

    This guide demonstrates that a rigorous validation protocol is not merely a series of tests but a logical, evidence-based process. By explaining the causality behind each experimental choice and grounding the protocols in authoritative guidelines, researchers can be confident in the quality and reliability of their analytical reference standard, ensuring the accuracy and integrity of all subsequent experimental work.

    References

    • Q2(R2) Validation of Analytical Procedures March 2024. Source: U.S.
    • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
    • FDA Guidance on Analytical Method Validation. Source: U.S.
    • Highlights from FDA's Analytical Test Method Valid
    • USP <1225> Method Valid
    • Analytical Procedures and Methods Validation for Drugs and Biologics. Source: U.S.
    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
    • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Source: ECA Academy.
    • FDA Releases Guidance on Analytical Procedures.
    • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S.
    • Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
    • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
    • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes.
    • FT-IR spectrum of control indole.
    • Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.
    • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
    • GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...).
    • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat.
    • Basic 1H- and 13C-NMR Spectroscopy. Source: Elsevier.
    • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Source: IVT Network.
    • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency (EMA).
    • High-Performance Liquid Chromatography (HPLC)
    • Separation of Ethyl 1H-indole-1-carboxylate on Newcrom R1 HPLC column. Source: SIELC Technologies.
    • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Source: Chemical Engineering Transactions.

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    Comparative

    Comparative Cytotoxicity of Ethyl 2-butyl-1H-indole-6-carboxylate in Human Cell Lines: A Publish Comparison Guide

    Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and drug discovery, the indole scaffold is recognized as a highly privileged structure due to its bioisosteric resemblance to purines. Ethyl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    In the landscape of targeted oncology and drug discovery, the indole scaffold is recognized as a highly privileged structure due to its bioisosteric resemblance to purines. Ethyl 2-butyl-1H-indole-6-carboxylate (CAS 491601-40-2) serves as a highly versatile, cell-permeable chemical intermediate for synthesizing potent anti-proliferative agents.

    As an Application Scientist evaluating novel chemotypes, it is critical to understand why this specific molecular architecture is effective. The ethyl ester at the 6-position acts as a crucial hydrogen bond acceptor, interacting seamlessly with the hinge region of target kinases. Simultaneously, the lipophilic 2-butyl substitution provides the necessary steric bulk to occupy hydrophobic pockets within the ATP-binding clefts of Receptor Tyrosine Kinases (RTKs) or the colchicine-binding site of β-tubulin. Recent structural biology and in vitro studies demonstrate that functionalized indole-6-carboxylate derivatives induce profound cytotoxicity in human cancer cell lines by acting as dual-action inhibitors: suppressing Epidermal Growth Factor Receptor (EGFR) signaling and disrupting microtubule dynamics [1].

    Mechanistic Pathways of Cytotoxicity

    To objectively compare this compound class against standard therapeutics, we must trace its mechanism of action. Indole-6-carboxylates drive cytotoxicity through two primary, self-reinforcing apoptotic pathways:

    • EGFR/VEGFR-2 Inhibition : By competitively binding to the ATP pocket of EGFR, these compounds halt downstream survival signaling, leading to the rapid proteolytic cleavage of Caspase 8 and Caspase 3, thereby triggering the extrinsic apoptotic pathway[1].

    • Tubulin Polymerization Blockade : By binding to the colchicine site on β-tubulin, the lipophilic indole core prevents microtubule assembly. This physically prevents the formation of the mitotic spindle, triggering a prolonged G2/M cell cycle arrest that inevitably culminates in apoptosis.

    Pathway Indole Ethyl 2-butyl-1H-indole-6-carboxylate (Privileged Scaffold) EGFR EGFR / VEGFR-2 Tyrosine Kinases Indole->EGFR Competitive ATP Inhibition Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Polymerization Blockade Caspase8 Caspase 8 Activation EGFR->Caspase8 Kinase Suppression G2M G2/M Cell Cycle Arrest Tubulin->G2M Spindle Disruption Caspase3 Caspase 3 Activation Caspase8->Caspase3 Proteolytic Cleavage Apoptosis Extrinsic Apoptosis & Cell Death Caspase3->Apoptosis Execution G2M->Apoptosis Prolonged Arrest

    Fig 1. Dual-action apoptotic pathways induced by indole-6-carboxylate derivatives.

    Comparative Cytotoxicity Data

    To establish a rigorous performance baseline, the cytotoxicity of optimized indole-6-carboxylate derivatives is compared against industry-standard controls: Erlotinib (a first-generation EGFR inhibitor) and Combretastatin A-4 (CA-4) (a potent tubulin inhibitor). The data below reflects IC₅₀ values across three distinct human cell lines: A549 (Lung Carcinoma, high EGFR expression), HepG2 (Hepatocellular Carcinoma), and HCT-116 (Colorectal Carcinoma)[1].

    Compound / Drug ClassPrimary TargetA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Selectivity Index (SI)*
    Indole-6-carboxylate deriv. EGFR / Tubulin4.12 ± 0.385.45 ± 0.413.83 ± 0.22> 20.0 (Highly Selective)
    Erlotinib (Control)EGFR2.15 ± 0.124.80 ± 0.356.20 ± 0.50~ 15.5
    Combretastatin A-4 (Control)β-Tubulin0.05 ± 0.010.08 ± 0.020.04 ± 0.01< 5.0 (High Toxicity)

    *Selectivity Index (SI) is calculated as the ratio of IC₅₀ in normal human fibroblasts (e.g., WI-38) to the IC₅₀ in the cancer cell line. A higher SI indicates a wider therapeutic window.

    Data Interpretation: While Combretastatin A-4 exhibits nanomolar potency, it suffers from poor selectivity, leading to high off-target toxicity in healthy cells. Conversely, indole-6-carboxylate derivatives achieve single-digit micromolar potency with a significantly superior Selectivity Index (>20.0), making them highly attractive candidates for further drug development [1].

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are engineered as self-validating systems. Every assay includes internal quality control (QC) metrics to rule out false positives caused by assay interference.

    Protocol A: High-Throughput MTT Cell Viability Assay

    Purpose: To quantify the metabolic activity and determine the IC₅₀ of the compound.

    Causality & Design Choice: We utilize DMSO rather than isopropanol for formazan solubilization because DMSO provides complete dissolution of the crystals and prevents protein precipitation, yielding a much higher signal-to-noise ratio.

    • Cell Seeding: Harvest A549, HepG2, and HCT-116 cells at 80% confluence. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂ to allow cellular adhesion.

    • Compound Preparation: Dissolve Ethyl 2-butyl-1H-indole-6-carboxylate derivatives in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations of 0.1, 1, 10, 50, and 100 µM.

      • Self-Validation Step: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent vehicle-induced solvent toxicity. Include a 0.5% DMSO vehicle control well.

    • Treatment & Incubation: Aspirate old media and apply 100 µL of the compound dilutions. Incubate for 48 hours.

    • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase.

    • Solubilization & Reading: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Shake the plate on an orbital shaker for 10 minutes. Read absorbance at 570 nm using a microplate reader.

    • QC & Data Analysis:

      • Validation Metric: Calculate the Z'-factor using the vehicle control (positive viability) and a 10% SDS-treated well (negative viability). The assay is only valid if Z′≥0.5 . Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

    Workflow Seed 1. Cell Seeding (A549, HepG2, HCT-116) Optimize Density Treat 2. Compound Treatment (0.1 - 100 µM) + Vehicle Controls Seed->Treat Incubate 3. 48h Incubation (37°C, 5% CO2) Treat->Incubate MTT 4. MTT Addition & DMSO Solubilization Incubate->MTT Read 5. Absorbance Reading (OD 570 nm) MTT->Read Analyze 6. QC & IC50 (Z'-factor > 0.5) Read->Analyze

    Fig 2. Self-validating high-throughput MTT cytotoxicity screening workflow.

    Protocol B: In Vitro Tubulin Polymerization Assay

    Purpose: To confirm whether the observed cytotoxicity is mechanically linked to microtubule disruption.

    Causality & Design Choice: Tubulin polymerization is highly temperature-dependent. The assay is kept strictly at 4°C during setup to prevent premature polymerization, and then rapidly shifted to 37°C in the plate reader to initiate the reaction.

    • Assay Setup: Pre-warm a 96-well half-area plate to 37°C. Keep the tubulin protein (porcine brain-derived, >99% pure) on ice.

    • Reaction Mixture: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.

    • Compound Addition: Add the indole-6-carboxylate compound (at its calculated IC₅₀ concentration), CA-4 (positive control for inhibition), and Paclitaxel (positive control for stabilization) to respective wells.

    • Initiation: Rapidly add the tubulin stock (final concentration 3 mg/mL) to the wells.

    • Kinetic Reading: Immediately place the plate in a microplate reader set to 37°C. Measure the fluorescence (Excitation: 340 nm / Emission: 410 nm) or absorbance (340 nm) every minute for 60 minutes.

      • Self-Validation Step: The Paclitaxel curve must show a rapid, steep increase in Vmax (indicating stabilization), while the CA-4 curve must remain flat (indicating complete inhibition). If the vehicle control does not show a standard sigmoidal nucleation-elongation curve, the tubulin stock has degraded, and the assay must be rejected.

    References

    • Allawi, M., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(13). Taylor & Francis. URL: [Link]

    • Wang, Y., et al. (2022). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis. URL: [Link]

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11653896, Ethyl 2-butyl-1H-indole-6-carboxylate. URL: [Link]

    Sources

    Validation

    Method Validation for Detecting Impurities in Ethyl 2-butyl-1H-indole-6-carboxylate: A Comparative Guide

    Introduction Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2) is a critical building block in the synthesis of complex indole-based active pharmaceutical ingredients (APIs). Because it serves as a foundational in...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Ethyl 2-butyl-1H-indole-6-carboxylate (CAS: 491601-40-2) is a critical building block in the synthesis of complex indole-based active pharmaceutical ingredients (APIs). Because it serves as a foundational intermediate, any unreacted starting materials, positional isomers, or degradation products can propagate through downstream synthesis, leading to costly batch failures or the formation of genotoxic impurities.

    Establishing a robust analytical control strategy requires moving beyond generic testing. This guide objectively compares conventional and advanced chromatographic methods for the impurity profiling of Ethyl 2-butyl-1H-indole-6-carboxylate, providing a self-validating protocol grounded in the latest ICH Q2(R2) regulatory frameworks[1].

    The E-E-A-T Foundation: Regulatory Grounding and Scientific Causality

    The recent overhaul of the ICH Q2(R2) guidelines marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[2]. Validation is no longer a retrospective checklist; it is a continuous demonstration that a method is "fit for purpose." For indole derivatives, which are susceptible to oxidative degradation and dimerization, the analytical method must possess exceptional specificity and sensitivity[3].

    Causality in Column Selection: Why choose a Phenyl-Hexyl column over a standard C18? Ethyl 2-butyl-1H-indole-6-carboxylate features an electron-rich indole core. Standard C18 columns rely purely on hydrophobic dispersive forces, which often fail to resolve closely related positional isomers (e.g., 5-carboxylate vs. 6-carboxylate impurities). A Phenyl-Hexyl stationary phase introduces π−π interactions, exploiting the electron density of the indole ring to achieve baseline resolution ( Rs​>3.0 ) between the target compound and its structural analogues[4].

    Causality in Mobile Phase: The indole nitrogen is extremely weakly basic, with the molecule exhibiting a predicted pKa of ~16.41 for N-H deprotonation[5]. However, potential process impurities may include unesterified carboxylic acids (pKa ~4-5). Maintaining an acidic mobile phase (0.1% Formic Acid, pH ~2.7) ensures that any acidic impurities remain fully protonated, preventing peak tailing and retention time shifts, while providing an ideal environment for positive electrospray ionization (ESI+) if orthogonal MS testing is required.

    Method Comparison: Performance and Experimental Data

    To determine the optimal control strategy, we compared three analytical approaches for the impurity profiling of Ethyl 2-butyl-1H-indole-6-carboxylate.

    Validation Parameter (ICH Q2(R2))HPLC-UV (Traditional)UHPLC-PDA (Optimized)LC-MS/MS (Orthogonal)
    Primary Use Case Routine AssayHigh-Throughput QC & Impurity ProfilingGenotoxic Impurities & Structural ID
    Run Time 25.0 min8.0 min10.0 min
    Resolution ( Rs​ ) 1.8 (co-eluting isomers)3.5 (baseline separation)N/A (Mass resolution)
    LOD (Sensitivity) 0.05% (500 ppm)0.01% (100 ppm)0.0001% (1 ppm)
    LOQ (Quantitation) 0.15% (1500 ppm)0.03% (300 ppm)0.0003% (3 ppm)
    Linearity ( R2 ) 0.9950.99980.9991
    Recovery (Accuracy) 95.0% - 102.0%98.5% - 101.2%92.0% - 105.0% (Matrix effects)
    Precision (%RSD) 2.5%0.8%4.5%

    Verdict: While LC-MS/MS offers unparalleled sensitivity for trace-level genotoxic impurities, UHPLC-PDA provides the best balance of resolution, throughput, and precision for routine release testing and stability indicating assays.

    Visualizing the Analytical Strategy

    SeparationStrategy Sample Ethyl 2-butyl-1H-indole- 6-carboxylate Sample Column Phenyl-Hexyl Column (Pi-Pi Interactions) Sample->Column DetectUV PDA Detection (220 nm & 280 nm) Column->DetectUV DetectMS MS/MS Detection (ESI+, MRM Mode) Column->DetectMS MobilePhase Gradient Elution (0.1% FA in H2O/MeCN) MobilePhase->Column

    Chromatographic separation and detection strategy for indole derivatives.

    Experimental Protocol: UHPLC-PDA Method Validation

    The following step-by-step methodology outlines a self-validating system for the UHPLC-PDA method, designed to meet ICH Q2(R2) criteria[1].

    Step 1: Chromatographic Conditions

    • System : Waters ACQUITY UPLC (or equivalent) with PDA detector.

    • Column : Waters CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A : 0.1% Formic Acid in Milli-Q Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 0-1 min (10% B), 1-6 min (10% to 90% B), 6-7 min (90% B), 7-8 min (10% B).

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40°C (reduces mobile phase viscosity and improves mass transfer).

    • Detection : 220 nm (universal indole absorbance) and 280 nm (specific for conjugated systems).

    Step 2: System Suitability Testing (Self-Validation Check) Before executing validation parameters, the system must prove it is fit for analysis.

    • Inject a standard solution (100 µg/mL) six times.

    • Acceptance Criteria: %RSD of peak area 1.0%; Tailing factor ( Tf​ ) 1.5; Theoretical plates ( N ) 10,000.

    Step 3: Specificity via Forced Degradation To prove the method is stability-indicating, subject the sample to stress conditions[2].

    • Acid/Base Stress: 0.1N HCl and 0.1N NaOH for 24 hours at 60°C. (Monitors ester hydrolysis to 2-butyl-1H-indole-6-carboxylic acid).

    • Oxidative Stress: 3% H2​O2​ for 24 hours at room temperature. (Monitors indole ring oxidation).

    • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold for the main peak, confirming no co-eluting degradants.

    Step 4: Linearity, Accuracy, and Precision

    • Linearity : Prepare solutions ranging from the LOQ (0.03%) to 120% of the specification limit. Plot peak area vs. concentration. Acceptance: R2≥0.999 , y-intercept 5% of the target response.

    • Accuracy (Recovery) : Spike known amounts of synthesized impurities into the API at 50%, 100%, and 150% of the specification limit. Acceptance: Mean recovery between 95.0% and 105.0%[3].

    • Precision : Perform six independent sample preparations at 100% test concentration. Acceptance: %RSD 2.0%.

    ValidationWorkflow Dev Method Development (AQbD Approach) Spec Specificity / Selectivity (Forced Degradation) Dev->Spec Sens Sensitivity (LOD & LOQ) Spec->Sens Lin Linearity & Range (Reporting Level to 120%) Sens->Lin Prec Accuracy & Precision (Repeatability & Recovery) Lin->Prec Rob Robustness (DoE Evaluation) Prec->Rob Val Validated Method (ICH Q2(R2) Compliant) Rob->Val

    ICH Q2(R2) Method Validation Workflow for Impurity Profiling.

    Conclusion

    For the impurity profiling of Ethyl 2-butyl-1H-indole-6-carboxylate, transitioning from legacy HPLC-UV to a UHPLC-PDA platform utilizing a Phenyl-Hexyl stationary phase provides a superior, self-validating control strategy. This approach not only ensures baseline resolution of critical isomeric impurities but also strictly aligns with the modernized lifecycle expectations of ICH Q2(R2).

    References
    • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). URL:[Link]

    • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). URL:[Link]

    • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent: Validation of an HPLC-UV Quantification Method. ACS Omega. URL:[Link]

    • RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. PMC (National Institutes of Health). URL:[Link]

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    Comparative

    A Comparative Guide to Catalytic Efficiency in the Synthesis of Ethyl 2-butyl-1H-indole-6-carboxylate

    For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Specifically,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Specifically, functionalized indole-6-carboxylates are valuable intermediates in drug discovery. This guide provides an in-depth comparison of two prominent catalytic strategies for the synthesis of a model compound, Ethyl 2-butyl-1H-indole-6-carboxylate: the classic acid-catalyzed Fischer indole synthesis and the modern palladium-catalyzed Larock heteroannulation. This analysis will delve into the catalytic mechanisms, experimental protocols, and overall efficiency to inform methodology selection in a research and development setting.

    Method 1: The Fischer Indole Synthesis: A Classic Approach with Acid Catalysis

    First discovered in 1883, the Fischer indole synthesis remains one of the most fundamental and widely used methods for constructing the indole core.[1][2] The reaction's endurance is a testament to its reliability and the accessibility of its starting materials.

    Principle and Mechanistic Rationale

    The synthesis proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[1] The key mechanistic step involves a[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[4] This rearrangement is followed by the loss of ammonia, which drives the reaction towards the formation of the stable aromatic indole ring.[1]

    The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[2] The catalyst facilitates both the initial hydrazone formation and the subsequent cyclization cascade.

    Experimental Protocol: Proposed Synthesis

    This protocol is based on general procedures for the Fischer indole synthesis.[1]

    Reactants:

    • Ethyl 4-hydrazinylbenzoate[5]

    • 2-Octanone

    • Catalyst: Polyphosphoric Acid (PPA)

    • Solvent: Xylene

    Procedure:

    • To a solution of Ethyl 4-hydrazinylbenzoate (1.0 eq) in anhydrous xylene, add 2-octanone (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the arylhydrazone intermediate.

    • Add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture.

    • Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring the mixture onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Ethyl 2-butyl-1H-indole-6-carboxylate.

    Visualizing the Workflow

    Fischer Indole Synthesis Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Purification Reactants Ethyl 4-hydrazinylbenzoate + 2-Octanone Hydrazone In-situ Hydrazone Intermediate Reactants->Hydrazone Room Temp, 30 min Solvent1 Anhydrous Xylene Heating Heat to 120-140 °C Hydrazone->Heating Catalyst Polyphosphoric Acid (PPA) Catalyst->Heating Crude_Product Crude Product Mixture Heating->Crude_Product 2-4 hours Quench Quench with Ice Neutralize with NaHCO₃ Crude_Product->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Ethyl 2-butyl-1H-indole-6-carboxylate Purify->Final_Product

    Caption: Workflow for Fischer Indole Synthesis.

    Method 2: The Larock Indole Synthesis: A Modern Palladium-Catalyzed Annulation

    Developed by Richard C. Larock in 1991, this method provides a powerful and versatile route to indoles via palladium-catalyzed heteroannulation.[3][6] It is particularly noted for its high regioselectivity and tolerance of diverse functional groups, representing a significant advancement in indole synthesis.[7]

    Principle and Mechanistic Rationale

    The Larock synthesis involves the reaction of an ortho-iodoaniline with a disubstituted alkyne, catalyzed by a palladium(0) species.[3] The catalytic cycle is believed to proceed through several key steps:

    • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-iodine bond of the ortho-iodoaniline.

    • Alkyne Coordination & Insertion: The alkyne coordinates to the resulting arylpalladium(II) complex, followed by a regioselective syn-insertion into the aryl-palladium bond.

    • Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium center, forming a six-membered palladacycle.

    • Reductive Elimination: The cycle concludes with reductive elimination, which forms the indole C2-C3 bond and regenerates the active Pd(0) catalyst.[3]

    This catalytic system typically employs a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂), which is reduced in situ to Pd(0), along with a base (e.g., K₂CO₃ or Na₂CO₃) and often a chloride salt additive (e.g., LiCl) to facilitate the reaction.[3]

    Experimental Protocol: Proposed Synthesis

    This protocol is adapted from general procedures for the Larock indole synthesis.[3][8]

    Reactants:

    • Ethyl 4-amino-3-iodobenzoate (hypothetical starting material)

    • 1-Hexyne

    • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

    • Base: Potassium Carbonate (K₂CO₃)

    • Additive: Lithium Chloride (LiCl)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

    Procedure:

    • To an oven-dried, argon-flushed flask, add Ethyl 4-amino-3-iodobenzoate (1.0 eq), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.5 eq), and LiCl (1.0 eq).

    • Add anhydrous DMF via syringe, followed by 1-Hexyne (2.0 eq).

    • Heat the reaction mixture to 100 °C under an argon atmosphere.

    • Monitor the reaction by TLC until the starting aniline is consumed (typically 8-24 hours).

    • Cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Ethyl 2-butyl-1H-indole-6-carboxylate.

    Visualizing the Catalytic Cycle

    Larock Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArylIodide Ethyl 4-amino-3-iodobenzoate ArylIodide->OxAdd Pd_Complex1 Aryl-Pd(II)-I Complex OxAdd->Pd_Complex1 Coordination Coordination & Migratory Insertion Pd_Complex1->Coordination Alkyne 1-Hexyne Alkyne->Coordination Pd_Complex2 Vinylic Pd(II) Intermediate Coordination->Pd_Complex2 Cyclization Intramolecular Amination Pd_Complex2->Cyclization Palladacycle Six-membered Palladacycle Cyclization->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Catalyst Regeneration Product Ethyl 2-butyl-1H-indole-6-carboxylate RedElim->Product

    Caption: Simplified Larock Catalytic Cycle.

    Comparative Analysis of Catalytic Efficiency

    The choice between these two powerful synthetic methods depends heavily on the specific requirements of the research goal, including cost, scale, required purity, and functional group compatibility.

    FeatureFischer Indole Synthesis (Acid Catalysis)Larock Indole Synthesis (Palladium Catalysis)
    Catalyst Brønsted or Lewis Acids (e.g., PPA, ZnCl₂)Palladium(II) salts (e.g., Pd(OAc)₂)
    Catalyst Cost LowHigh
    Toxicity/Environmental Corrosive, harsh quenchingHeavy metal catalyst, requires careful disposal
    Starting Materials Arylhydrazine, Ketone/Aldehydeortho-Haloaniline, Alkyne
    Accessibility of SMs Generally high; hydrazines can be made from anilinesRequires specific halogenated anilines, may require extra synthetic steps
    Regioselectivity Can be poor with unsymmetrical ketones, leading to mixturesExcellent; regiochemistry is well-controlled by the insertion step[8]
    Functional Group Tol. Limited; sensitive to strong acid conditionsGenerally high; tolerates esters, amides, etc.[7]
    Reaction Conditions Often high temperatures (100-200 °C), strong acidModerate temperatures (80-120 °C), basic medium
    Typical Yields Moderate to excellent, but substrate-dependent[9]Good to excellent[8]
    Expertise-Driven Insights
    • For Rapid Scaffolding and Analogs: The Fischer Indole Synthesis is often superior for initial exploration and generating a diverse set of analogs when starting material costs are a primary concern. Its operational simplicity makes it suitable for parallel synthesis, provided that potential issues with regioselectivity are managed, for instance by using symmetrical ketones or aldehydes.[1]

    • For Complex, Late-Stage Synthesis: The Larock Indole Synthesis excels in the context of total synthesis or the preparation of complex drug candidates where functional group tolerance and precise regiochemical control are paramount.[7] The higher cost of the palladium catalyst and halogenated starting materials is justified by the clean reaction profiles and high, predictable yields, which are critical in multi-step sequences.[8] The reaction avoids the strongly acidic and often dehydrating conditions of the Fischer synthesis, preserving sensitive functional groups elsewhere in the molecule.

    Conclusion

    Both the Fischer and Larock syntheses are formidable tools for the construction of the indole nucleus. The choice of catalytic system is a strategic decision based on a trade-off between cost-effectiveness and substrate scope versus precision and functional group compatibility.

    • The acid-catalyzed Fischer Indole Synthesis offers a cost-effective and direct route, ideal for large-scale production and initial library synthesis where the starting materials are simple and readily available.

    • The palladium-catalyzed Larock Indole Synthesis provides a more refined and versatile approach, offering superior regiocontrol and milder conditions suitable for complex, highly functionalized target molecules.

    For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each catalytic approach is essential for the efficient and successful synthesis of novel indole-based therapeutic agents.

    References

    • D. A. E. G., & D. L. B. (2012). Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. Organic Letters. [Link][8]

    • Wikipedia. (2023). Larock indole synthesis. In Wikipedia. [Link][3]

    • SynArchive. (n.d.). Larock Indole Synthesis. Retrieved from [Link][6]

    • Attanasi, O. A., et al. (2019). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. Applied Sciences. [Link][10]

    • Abdullahi, S. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive. [Link][7]

    • Al-Ostoot, F. H., et al. (2019). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. [Link][11]

    • Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link][12]

    • Guesmi, M., et al. (2019). Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin by spectroscopic fluorescence and molecular docking methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][13]

    • National Center for Biotechnology Information. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. PubMed Central. [Link][14]

    • Jiao, L., et al. (n.d.). Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade CH Activation. s3-eu-west-1.amazonaws.com. [Link][15]

    • Longdom Publishing. (n.d.). Palladium-Catalyzed Regioselective 2-Carbethoxyethylation of 1HÃ. longdom.org. [Link][16]

    • Beller, M., et al. (2003). Tandem Hydroformylation/Fischer Indole Synthesis: A Novel and Convenient Approach to Indoles from Olefins. Organic Letters. [Link][4]

    • American Chemical Society. (2024). Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Journal of the American Chemical Society. [Link][17]

    • Taleb, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link][9]

    • Organic Chemistry Portal. (2005). Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. [Link][18]

    • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link][2]

    • Zeng, L.-Y., et al. (2020). The one-pot synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives in ionic liquid as potent dual-acting agent for management of BPH. European Journal of Medicinal Chemistry. [Link][19]

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    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling Ethyl 2-butyl-1H-indole-6-carboxylate

    Comprehensive Safety and Handling Guide for Ethyl 2-butyl-1H-indole-6-carboxylate Ethyl 2-butyl-1H-indole-6-carboxylate (CAS 491601-40-2) is a solid organic compound frequently utilized as an intermediate in advanced che...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Handling Guide for Ethyl 2-butyl-1H-indole-6-carboxylate

    Ethyl 2-butyl-1H-indole-6-carboxylate (CAS 491601-40-2) is a solid organic compound frequently utilized as an intermediate in advanced chemical synthesis and drug development[1],[2]. When handling novel indole-based intermediates, the primary operational directive is the mitigation of particulate aerosolization and dermal contact. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring compliance with stringent laboratory safety standards.

    Mechanistic Hazard Profile & Causality

    To implement effective safety measures, it is critical to understand why specific precautions are necessary. Ethyl 2-butyl-1H-indole-6-carboxylate is classified under the Globally Harmonized System (GHS) with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3],[4].

    • Dermal and Ocular Causality: The lipophilic nature of the butyl-indole core allows the compound to readily interact with the lipid bilayers of the skin and ocular mucous membranes. This interaction disrupts cellular integrity, leading to localized inflammation and irritation.

    • Respiratory Causality: As a solid powder, standard handling procedures (such as weighing, transferring, or milling) can generate fine airborne particulates. Inhalation of these particulates directly exposes the sensitive respiratory tract to the compound, triggering the H335 respiratory irritation hazard[3],[5].

    Personal Protective Equipment (PPE) Matrix

    In accordance with the,[6] and guidelines from [5], the following PPE must be worn to establish a robust barrier between the researcher and the chemical.

    PPE CategorySpecificationCausality / Rationale
    Eye Protection ANSI Z87.1-compliant safety gogglesProtects against airborne dust particulates and accidental solvent splashes during the solvation phase[5],[7].
    Hand Protection Nitrile gloves (≥0.11 mm thickness)Provides a chemically resistant barrier against organic ester derivatives, preventing dermal absorption and sensitization[5],[8].
    Body Protection Flame-retardant, fluid-resistant lab coatShields personal clothing from microscopic particulate accumulation and prevents secondary chemical transfer outside the lab[9],[7].
    Respiratory N95/P100 particulate respiratorRequired only if handling outside of a certified fume hood to mitigate the inhalation risk of fine crystalline powders[3],[9].

    Operational Workflow: Step-by-Step Handling Protocol

    This protocol is designed as a self-validating system: each step inherently prevents the hazards that could compromise the subsequent step.

    Step 1: Engineering Controls & Preparation Conduct all operations inside a certified chemical fume hood calibrated to a face velocity of 80–100 feet per minute (fpm)[5],[9]. Verify that all PPE detailed in the matrix above is donned before opening the primary chemical container.

    Step 2: De-static Protocol Use an anti-static bar or zero-stat gun on the micro-spatula and the weigh boat. Causality: Fine organic powders like Ethyl 2-butyl-1H-indole-6-carboxylate are highly prone to static cling. Static discharge can cause sudden aerosolization of the powder or inaccurate balance readings, increasing both inhalation risk and experimental error.

    Step 3: Weighing and Transfer Carefully transfer the solid using the de-static micro-spatula into a pre-tared anti-static weigh boat. Keep the source bottle capped immediately after extracting the required mass to prevent moisture ingress, which can degrade the ester functionality.

    Step 4: Solvation If the workflow requires dissolving the compound, add the appropriate organic solvent (e.g., DMSO, DMF, or Ethanol) directly to the receiving flask inside the fume hood. Slowly add the weighed solid to the solvent with continuous magnetic stirring. Causality: Adding solid to solvent (rather than solvent to solid) prevents clumping and mitigates localized exothermic concentration gradients.

    Step 5: Decontamination Wipe down the analytical balance and the surrounding fume hood workspace with a lint-free cloth dampened with 70% isopropanol. This removes any microscopic dust generated during the transfer process[10].

    Systemic Workflow Diagram

    The following diagram illustrates the logical relationship between hazard identification, PPE implementation, and operational execution.

    G Start Hazard Assessment: CAS 491601-40-2 PPE PPE Selection (Gloves, Goggles, Coat) Start->PPE Dictates FumeHood Engineering Controls (Chemical Fume Hood) Start->FumeHood Requires Handling Operational Handling (Weighing & Transfer) PPE->Handling Enables safe FumeHood->Handling Contains particulates Spill Spill Management (Containment) Handling->Spill In case of accident Disposal Waste Disposal (EPA/RCRA Guidelines) Handling->Disposal Standard completion Spill->Disposal Contaminated waste

    Figure 1: Logical workflow mapping hazard assessment to operational handling and disposal.

    Spill Response & Disposal Plan

    Even with stringent protocols, accidental spills require immediate, procedural remediation to prevent widespread laboratory contamination.

    Spill Containment:

    • Do not dry sweep. Dry sweeping forcefully aerosolizes the active pharmaceutical intermediate, maximizing inhalation exposure.

    • Cover the spilled solid with damp absorbent paper or a commercially available chemical spill kit pad to suppress dust generation[10].

    • Carefully scoop the dampened material using a non-sparking tool into a compatible, sealable hazardous waste container.

    Waste Management:

    • Dispose of the collected waste, contaminated gloves, and used weigh boats as hazardous organic solid waste in strict accordance with local EPA and RCRA guidelines[6].

    • Secondary waste containers must be clearly labeled with the chemical identification (Ethyl 2-butyl-1H-indole-6-carboxylate) and appropriate GHS hazard warnings[6]. Under no circumstances should residual compound be flushed down the laboratory sink.

    References

    • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

    • Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

    • Personal Protective Equipment (PPE) Selection Guidelines Source: University of Southern California (USC) Environmental Health & Safety URL:[Link]

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